2,4-Diphenyl-4-methyl-1-pentene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2-methyl-4-phenylpent-4-en-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20/c1-15(16-10-6-4-7-11-16)14-18(2,3)17-12-8-5-9-13-17/h4-13H,1,14H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKCNEIWFQCSCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=C)C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044253 | |
| Record name | 2,4-Diphenyl-4-methyl-1-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzene, 1,1'-(1,1-dimethyl-3-methylene-1,3-propanediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
6362-80-7 | |
| Record name | 2,4-Diphenyl-4-methyl-1-pentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6362-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-2,4-diphenyl-1-pentene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006362807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1'-(1,1-dimethyl-3-methylene-1,3-propanediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Diphenyl-4-methyl-1-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-(1,1-dimethyl-3-methylene-1,3-propanediyl)bisbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.224 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYL-2,4-DIPHENYL-1-PENTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W7U3P4C7E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Acid-Catalyzed α-Methylstyrene Dimerization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acid-catalyzed dimerization of α-methylstyrene, a reaction of significant industrial and academic interest. The dimerization process yields valuable chemical intermediates, primarily unsaturated linear dimers and a saturated cyclic dimer. The selectivity towards these products is highly dependent on the reaction conditions, including the type of acid catalyst, temperature, and solvent. This document details the underlying cationic mechanism, provides a selection of experimental protocols, and presents quantitative data from various catalytic systems.
The Reaction Mechanism: A Cationic Pathway
The acid-catalyzed dimerization of α-methylstyrene proceeds through a well-established cationic polymerization mechanism. The reaction is initiated by the protonation of the α-methylstyrene monomer by an acid catalyst, leading to the formation of a stable tertiary benzylic carbocation. This carbocation then acts as an electrophile, attacking the electron-rich double bond of a second α-methylstyrene molecule. This step forms a new, larger carbocation. The reaction can then proceed via two main pathways: deprotonation to yield unsaturated linear dimers or an intramolecular electrophilic aromatic substitution (Friedel-Crafts alkylation) to form a cyclic dimer.
Initiation
The reaction commences with the protonation of the vinyl group of α-methylstyrene by an acid catalyst (H⁺A⁻), generating a cumyl cation. This carbocation is relatively stable due to the delocalization of the positive charge into the aromatic ring.
Propagation and Product Formation
The cumyl cation readily attacks a second molecule of α-methylstyrene. This electrophilic addition results in the formation of a dimeric carbocation. From this key intermediate, the reaction can diverge to form either linear or cyclic products.
-
Formation of Linear Dimers: The dimeric carbocation can lose a proton from an adjacent carbon atom, leading to the formation of two isomeric unsaturated linear dimers: 2,4-diphenyl-4-methyl-1-pentene and 2,4-diphenyl-4-methyl-2-pentene. The former is often the kinetic product, favored at lower temperatures.[1]
-
Formation of the Cyclic Dimer: Alternatively, the dimeric carbocation can undergo an intramolecular cyclization. This involves the carbocation attacking the ortho-position of the terminal phenyl group in an electrophilic aromatic substitution reaction. Subsequent deprotonation yields the saturated cyclic dimer, 1,1,3-trimethyl-3-phenylindan. This product is thermodynamically more stable and its formation is favored at higher temperatures.[2]
Experimental Protocols
The synthesis of α-methylstyrene dimers can be achieved using a variety of acid catalysts under different reaction conditions. Below are detailed methodologies for key experiments.
Synthesis of 1,1,3-Trimethyl-3-phenylindan (Cyclic Dimer) using Sulfuric Acid[3][4]
This protocol outlines the synthesis of the cyclic dimer using sulfuric acid as the catalyst, which generally favors the formation of the thermodynamically stable indane derivative.
Materials:
-
α-Methylstyrene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water (H₂O)
-
Methanol (B129727) (for recrystallization)
-
500 mL three-necked round-bottomed flask
-
Mechanical stirrer
-
Reflux condenser
Procedure:
-
To a 500 mL three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, add 32.0 g (0.27 mol) of α-methylstyrene.
-
Slowly add a pre-cooled mixture of 68 mL of concentrated sulfuric acid and 130 mL of water to the flask with stirring.
-
Heat the mixture to reflux and maintain vigorous stirring for 20 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully separate the lower aqueous acid layer and discard it.
-
Wash the upper organic layer with water several times.
-
The crude product can be purified by recrystallization from methanol to yield white crystals of 1,1,3-trimethyl-3-phenylindan.
Selective Synthesis of this compound (Linear Dimer) using a Brönsted Acidic Ionic Liquid[2]
This method demonstrates the use of a Brönsted acidic ionic liquid to selectively produce the linear dimer at a controlled temperature.
Materials:
-
α-Methylstyrene
-
Brönsted acidic ionic liquid, e.g., [Hmim]+BF₄⁻
-
Reaction vessel with temperature control and stirring
Procedure:
-
The dimerization is carried out under solvent-free conditions.
-
Charge the reaction vessel with α-methylstyrene and the Brönsted acidic ionic liquid catalyst.
-
Heat the reaction mixture to 60 °C with stirring.
-
Maintain the reaction at this temperature until the desired conversion is achieved (monitoring by GC or other suitable analytical techniques is recommended).
-
Upon completion, the product can be separated from the ionic liquid catalyst by decantation or extraction. The ionic liquid can often be reused.
Quantitative Data on Dimerization
The product distribution and reaction efficiency are highly sensitive to the choice of catalyst and reaction parameters. The following tables summarize quantitative data from various studies.
Influence of Catalyst and Temperature on Product Selectivity
| Catalyst | Temperature (°C) | α-Methylstyrene Conversion (%) | Selectivity for this compound (%) | Selectivity for 1,1,3-Trimethyl-3-phenylindan (%) | Reference |
| Sulfuric Acid / Water | Reflux | 68 | - | High (major product) | [3] |
| [Hmim]⁺BF₄⁻ | 60 | >92 | 93 | - | [2] |
| [Hmim]⁺BF₄⁻ | 170 | - | - | 100 | [2] |
| [HexMIm]BF₄–HBF₄ | 60 | 98.7 | 90.8 | - | [4] |
| [HexMIm]BF₄–HBF₄ | 120 | - | - | 100 | [4] |
| Alkylaminium-chloroaluminate | Not specified | 100 | Low | ~97 | [4] |
| Solid Acid (H₂SO₄/B₂O₃/H₃PO₄) | Room Temp. | High | High | - | [5] |
| Zeolite NiHY | Not specified | - | Higher percentage of linear dimers | Lower percentage of cyclic dimer | [6] |
Yields of Dimerization Products with Different Catalysts
| Catalyst | Product(s) | Yield (%) | Reference |
| Sulfuric Acid / Water | 1,1,3-Trimethyl-3-phenylindane | 68 | [3] |
| Stannic Chloride | Dimer mixture | Yield increases with initial monomer concentration | [7] |
| Heteropolyacid (Keggin type) | This compound | 45 | [8] |
| Heteropolyacid (Keggin type) | 2,4-Diphenyl-4-methyl-2-pentene | 50 | [8] |
| Heteropolyacid (Wells-Dawson type) | 1,1,3-Trimethyl-3-phenylindan | 97 | [8] |
Conclusion
The acid-catalyzed dimerization of α-methylstyrene is a versatile reaction that can be tuned to selectively produce either linear unsaturated dimers or a saturated cyclic dimer. The reaction proceeds via a cationic mechanism involving a key dimeric carbocation intermediate. The choice of acid catalyst and, critically, the reaction temperature are the primary factors controlling the product distribution. Lower temperatures generally favor the formation of the kinetic linear dimer, this compound, while higher temperatures promote the formation of the thermodynamically more stable cyclic dimer, 1,1,3-trimethyl-3-phenylindan. The use of modern catalysts such as ionic liquids and solid acids offers high selectivity and, in some cases, the advantage of catalyst recyclability. This guide provides a foundational understanding and practical protocols for researchers and professionals working with this important chemical transformation.
References
- 1. This compound | 6362-80-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,1,3-Trimethyl-3-phenylindane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 8. researchgate.net [researchgate.net]
Synthesis of 2,4-diphenyl-4-methyl-1-pentene from α-methylstyrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of 2,4-diphenyl-4-methyl-1-pentene, an unsaturated linear dimer of α-methylstyrene, is a significant reaction in organic and polymer chemistry. This molecule serves as a valuable intermediate in various synthetic pathways and as a molecular weight regulator in polymerization processes. The primary route to this compound is the cationic dimerization of α-methylstyrene, a reaction that can be catalyzed by a variety of acidic systems, including Brønsted acids, Lewis acids, solid acids, and ionic liquids. The selectivity of this reaction is a critical aspect, with the potential formation of byproducts such as the cyclic dimer, 1,1,3-trimethyl-3-phenylindan, and the isomeric unsaturated dimer, 2,4-diphenyl-4-methyl-2-pentene. This guide provides an in-depth overview of the synthesis, including reaction mechanisms, a comparative analysis of catalytic systems through tabulated data, detailed experimental protocols, and characterization methods.
Introduction
α-Methylstyrene (AMS) is an organic compound that can undergo dimerization under acidic conditions to yield several products. Among these, this compound is often the desired product due to its utility as a chemical intermediate and a chain transfer agent in polymerization. The synthesis is achieved through a cationic dimerization mechanism. The choice of catalyst and reaction conditions plays a pivotal role in directing the selectivity towards the desired linear dimer over the formation of the cyclic indan (B1671822) derivative or other oligomers. This technical guide aims to provide a comprehensive resource for the synthesis and characterization of this compound.
Reaction Mechanism and Selectivity
The synthesis of this compound from α-methylstyrene proceeds via a cationic dimerization pathway. The generally accepted mechanism is initiated by the protonation of an α-methylstyrene molecule by an acid catalyst, which generates a stable tertiary carbocation. This carbocation then acts as an electrophile and attacks the double bond of a second α-methylstyrene molecule, forming a dimeric carbocation. The reaction is terminated by the elimination of a proton from this dimeric intermediate.
The regioselectivity of the proton elimination step is crucial for the product distribution. Deprotonation from the terminal methyl group leads to the formation of the desired exo-olefin, this compound. However, deprotonation from the internal methylene (B1212753) group can lead to the endo-olefin isomer, 2,4-diphenyl-4-methyl-2-pentene. Furthermore, an intramolecular electrophilic attack of the carbocation onto one of the phenyl rings can lead to the formation of the cyclic dimer, 1,1,3-trimethyl-3-phenylindan. The reaction conditions, particularly temperature and the nature of the catalyst, significantly influence the selectivity of these competing pathways.
Data Presentation: Comparison of Catalytic Systems
The efficiency and selectivity of the dimerization of α-methylstyrene are highly dependent on the chosen catalytic system and reaction conditions. The following tables summarize quantitative data from various studies to facilitate comparison.
Table 1: Dimerization using Brønsted Acidic Ionic Liquids
| Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Selectivity for this compound (%) | Reference |
| [Hmim]⁺BF₄⁻ | 60 | - | >92 | 93 | [1] |
| [HexMIm]BF₄–HBF₄ | 60 | - | 98.7 | 90.8 | [1] |
Note: At higher temperatures (e.g., 170°C with [Hmim]⁺BF₄⁻), the selectivity shifts almost completely to the cyclic dimer, 1,1,3-trimethyl-3-phenylindan.[1]
Table 2: Dimerization using Heteropolyacids and Other Acid Catalysts
| Catalyst | Solvent | Temperature (°C) | Yield of this compound (%) | Reference |
| H₃PW₁₂O₄₀ (Keggin) | - | - | 45 | [1] |
| H₆P₂W₁₈O₆₂ (Wells-Dawson) | - | - | - | [1] |
| H₁₄NaP₅W₃₀O₁₁₀ (Preyssler) | - | - | - | [1] |
| Sulfuric Acid | Methanol/Water | 80 | - (Product dimer contained 93% of the target compound) | [1] |
Note: The yields for the other two main products, 2,4-diphenyl-4-methyl-2-pentene and 1,1,3-trimethyl-3-phenylindan, were reported as 50% and 97% respectively under optimized conditions for each.[1]
Experimental Protocols
The following section provides a detailed, representative experimental protocol for the synthesis of this compound. This protocol is a composite based on common practices found in the literature.
Synthesis using a Brønsted Acidic Ionic Liquid (Based on the work of Gu, et al.)
Materials:
-
α-Methylstyrene (AMS)
-
1-H-3-methylimidazolium tetrafluoroborate (B81430) ([Hmim]⁺BF₄⁻)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a condenser, place α-methylstyrene and the ionic liquid catalyst, [Hmim]⁺BF₄⁻. The reaction is performed under solvent-free conditions.[1]
-
The reaction mixture is heated to 60°C with vigorous stirring.[1]
-
The progress of the reaction can be monitored by taking aliquots and analyzing them by gas chromatography (GC).
-
Upon completion of the reaction (typically when the conversion of α-methylstyrene is high, e.g., >92%), the reaction mixture is allowed to cool to room temperature.[1]
-
The product is extracted from the ionic liquid using diethyl ether. The ionic liquid phase can often be recovered and reused.
-
The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by vacuum distillation to isolate this compound from any unreacted monomer, other dimers, and oligomers.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to determine the conversion of α-methylstyrene and the selectivity for the different dimers by comparing the peak areas. MS fragmentation patterns can confirm the identity of the products.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the structure of this compound. The vinyl protons are expected to appear in the downfield region (around 5.0-5.4 ppm), while the aromatic protons of the two phenyl groups will produce signals in the range of 7.0-7.5 ppm. The methyl and methylene protons will have distinct signals in the upfield region of the spectrum.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the different carbon environments in the molecule, further confirming its structure.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for C-H bonds of the aromatic rings and the aliphatic chain, as well as a characteristic peak for the C=C double bond of the terminal alkene.
Conclusion
The synthesis of this compound from α-methylstyrene is a well-established yet nuanced reaction. The use of Brønsted acidic ionic liquids offers an efficient and selective method, particularly at controlled temperatures. This guide provides the foundational knowledge, comparative data, and a detailed procedural outline to aid researchers in the successful synthesis and characterization of this important chemical compound. Careful control of reaction parameters is paramount to achieving high yields and selectivities of the desired linear dimer.
References
An In-depth Technical Guide to the Physical and Chemical Properties of α-Methylstyrene Dimer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of α-methylstyrene dimer. The information is curated for researchers, scientists, and professionals in drug development who utilize α-methylstyrene and its derivatives in their work. This document summarizes key quantitative data, details experimental protocols for property determination and synthesis, and provides visual representations of reaction pathways and experimental workflows.
Introduction to α-Methylstyrene Dimer
α-Methylstyrene (AMS) is an organic compound that can undergo dimerization to form a variety of isomers. The most commonly encountered and studied of these are the unsaturated linear dimer, 2,4-diphenyl-4-methyl-1-pentene, and the saturated cyclic dimer, 1,1,3-trimethyl-3-phenylindan.[1] The dimerization process is typically acid-catalyzed, and the reaction conditions can be tuned to favor the formation of a specific isomer.[2][3] These dimers are valuable intermediates in various chemical syntheses and find applications as chain transfer agents in polymerization reactions.[4][5]
Physical Properties
The physical properties of the two primary α-methylstyrene dimer isomers are summarized in the tables below. These properties are crucial for handling, purification, and application of these compounds.
Physical Properties of this compound (Unsaturated Linear Dimer)
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | [5] |
| Molecular Formula | C₁₈H₂₀ | [5] |
| Molecular Weight | 236.36 g/mol | [5] |
| Boiling Point | 329.4 °C at 760 mmHg | [5] |
| Density | 0.99 g/cm³ | [5] |
| Refractive Index | 1.569 | NOF America Corporation |
Physical Properties of 1,1,3-Trimethyl-3-phenylindan (Saturated Cyclic Dimer)
| Property | Value | Reference |
| Appearance | White crystalline solid | [6][7] |
| Molecular Formula | C₁₈H₂₀ | [7] |
| Molecular Weight | 236.35 g/mol | [7] |
| Melting Point | 51-53 °C | [6] |
| Boiling Point | 154-155 °C at 8 mmHg | [8] |
| Solubility | Recrystallized from methanol (B129727) or isopropyl alcohol | [7][8] |
Chemical Properties and Reactivity
The chemical behavior of α-methylstyrene dimers is largely dictated by their structure. The unsaturated linear dimer possesses a reactive double bond, making it susceptible to addition reactions and polymerization. In contrast, the saturated cyclic dimer is relatively inert.
The acid-catalyzed dimerization of α-methylstyrene is a key chemical property. This reaction proceeds through a carbocationic intermediate. The initial protonation of an α-methylstyrene molecule leads to the formation of a stable tertiary carbocation. This carbocation can then react with another α-methylstyrene molecule in one of two ways:
-
Linear Dimerization: The carbocation attacks the double bond of a second monomer unit, followed by deprotonation to yield the unsaturated linear dimer.
-
Cyclodimerization: Following the initial addition, an intramolecular electrophilic aromatic substitution occurs, leading to the formation of the indane ring system of the saturated cyclic dimer.
The selectivity towards either the linear or cyclic dimer can be influenced by reaction conditions such as temperature, catalyst, and solvent.[2][3]
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and characterization of α-methylstyrene dimers.
Synthesis of α-Methylstyrene Dimers (Acid-Catalyzed)
This protocol describes a general method for the acid-catalyzed dimerization of α-methylstyrene, which can be adapted to favor either the linear or cyclic dimer.
Materials:
-
α-Methylstyrene
-
Sulfuric acid (concentrated)
-
Water
-
Methanol (for recrystallization of the cyclic dimer)
-
Isopropyl alcohol (for recrystallization of the cyclic dimer)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Place α-methylstyrene into a round-bottom flask.
-
Slowly add a previously prepared and cooled mixture of sulfuric acid and water to the flask with stirring.[7]
-
Heat the mixture to reflux and maintain for a specified period. The reaction time can be varied to optimize the yield of the desired dimer.[7]
-
After reflux, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel. The organic layer (containing the dimers) will separate from the aqueous acidic layer.
-
Separate the organic layer and wash it sequentially with water and a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator to obtain the crude dimer mixture.
Purification of α-Methylstyrene Dimers
The crude product from the synthesis is a mixture of isomers and unreacted monomer. The following methods can be used for purification.
Distillation (for the linear dimer): The unsaturated linear dimer, being a liquid with a high boiling point, can be purified by vacuum distillation.
Recrystallization (for the cyclic dimer): The saturated cyclic dimer is a solid and can be purified by recrystallization.
-
Dissolve the crude product in a minimal amount of hot methanol or 80% isopropyl alcohol.[7][8]
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the white crystals of 1,1,3-trimethyl-3-phenylindan by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent and dry them.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the dimer isomers.
-
Sample Preparation: Dissolve 5-10 mg of the purified dimer in approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the spectra on a standard NMR spectrometer. Typical parameters for ¹H NMR include a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify functional groups present in the dimers.
-
Sample Preparation: For the liquid linear dimer, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For the solid cyclic dimer, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Data Acquisition: Obtain the IR spectrum using a standard FT-IR spectrometer.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the dimers.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.
-
Data Acquisition: Introduce the sample into the mass spectrometer. Electron ionization (EI) is a common method for this type of compound.
Visualizations
The following diagrams illustrate key processes related to α-methylstyrene dimer.
Caption: Acid-catalyzed dimerization of α-methylstyrene.
Caption: Experimental workflow for synthesis and analysis.
References
- 1. "Synthesis and Analysis of Dimers of Alpha-Methylstyrene" by Bhadreshkumar J. Mehta [scholarworks.wmich.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 6362-80-7 | Benchchem [benchchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. CN104058922A - Synthetic method of 1,1,3-trimethyl-3-phenyl indane - Google Patents [patents.google.com]
- 7. 1,1,3-Trimethyl-3-phenylindane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2,4-Diphenyl-4-methyl-1-pentene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,4-diphenyl-4-methyl-1-pentene. The information contained herein is pivotal for the structural elucidation, identification, and purity assessment of this compound, which serves as a significant building block in various chemical syntheses, including polymer production and the development of advanced materials.
Chemical Structure and NMR Assignments
This compound (α-methylstyrene dimer) is a molecule with distinct proton and carbon environments that give rise to a characteristic NMR fingerprint. The structure and atom numbering for NMR signal assignment are presented below.
Caption: Chemical structure of this compound with atom numbering for NMR assignments.
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data has been compiled from available literature and spectral databases. It is important to note that slight variations in chemical shifts can occur depending on the solvent and spectrometer frequency.
Table 1: ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H1 (vinyl) | 5.2 - 5.4 | m | 2H |
| H3 (methine) | ~3.5 | t | 1H |
| H5 (methylene) | ~2.5 | d | 2H |
| H12, H13 (methyl) | ~1.3 | s | 6H |
| Aromatic Protons | 7.2 - 7.4 | m | 10H |
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C1 (vinyl) | ~113 |
| C2 (vinyl) | ~150 |
| C3 (methine) | ~50 |
| C4 (quaternary) | ~40 |
| C5 (methylene) | ~55 |
| C12, C13 (methyl) | ~30 |
| Aromatic Carbons | 125 - 148 |
Experimental Protocols
The acquisition of high-quality NMR spectra is fundamental for accurate structural analysis. Below is a detailed methodology for obtaining ¹H and ¹³C NMR spectra of this compound.
3.1. Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial. CDCl₃ is a commonly used solvent for non-polar organic compounds.
-
Dissolution: Gently swirl the vial to ensure the complete dissolution of the sample.
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in the pipette.
3.2. NMR Spectrometer Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer:
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 32 scans are generally sufficient.
-
Relaxation Delay (D1): A delay of 1-2 seconds between scans.
-
Acquisition Time (AQ): Approximately 3-4 seconds to ensure good resolution.
-
Spectral Width (SW): A spectral width of 12-16 ppm, centered around 6 ppm.
For ¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment with a 30° pulse angle (e.g., 'zgpg30' on Bruker instruments) is standard for quantitative analysis.
-
Number of Scans (NS): Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is typically required.
-
Relaxation Delay (D1): A longer relaxation delay of 2-5 seconds is recommended for accurate integration, especially for quaternary carbons.
-
Acquisition Time (AQ): Approximately 1-2 seconds.
-
Spectral Width (SW): A spectral width of 200-250 ppm, centered around 100 ppm.
3.3. Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum using the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C) or an internal standard such as tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
-
Integration: For ¹H NMR spectra, integrate the signals to determine the relative ratios of the different types of protons.
Workflow and Logical Relationships
The process of NMR analysis, from sample preparation to final data interpretation, follows a logical workflow.
Caption: Workflow for the NMR analysis of this compound.
This in-depth guide provides the essential information for the ¹H and ¹³C NMR analysis of this compound. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality, reproducible data, which is critical for confident structural assignment and purity determination in research and development settings. For more complex structural problems, advanced 2D NMR techniques such as COSY, HSQC, and HMBC are recommended to unequivocally establish the connectivity of the molecular framework.
An In-depth Technical Guide to the Structural Isomers of α-Methylstyrene Dimer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structural isomers of α-methylstyrene dimer, focusing on their synthesis, characterization, and the mechanisms governing their formation. This information is critical for professionals in chemical research and drug development who utilize these compounds as building blocks or intermediates in complex molecular syntheses.
Introduction to α-Methylstyrene Dimers
The dimerization of α-methylstyrene, an unsaturated aromatic hydrocarbon, leads to the formation of several structural isomers. These isomers can be broadly categorized into two main types: unsaturated linear dimers and a saturated cyclic dimer. The selective synthesis of a particular isomer is highly dependent on the reaction conditions, including the type of catalyst, temperature, and solvent employed.[1] The primary isomers discussed in this guide are:
-
Unsaturated Linear Dimers:
-
2,4-Diphenyl-4-methyl-1-pentene (also known as the "external" isomer)
-
2,4-Diphenyl-4-methyl-2-pentene (also known as the "internal" isomer)
-
-
Saturated Cyclic Dimer:
-
1,1,3-Trimethyl-3-phenylindan
-
The distinction between the "external" and "internal" linear isomers is based on the position of the carbon-carbon double bond. The external isomer, with its terminal double bond, is often the more desired product for further polymerization reactions.[2] The cyclic dimer is a saturated indane derivative formed through an intramolecular cyclization reaction.
Physicochemical and Spectroscopic Data of α-Methylstyrene Dimer Isomers
The distinct structural differences between the isomers of α-methylstyrene dimer result in unique physical and spectroscopic properties. These properties are essential for the identification and characterization of the synthesized products.
Physical Properties
The following table summarizes the key physical properties of the major α-methylstyrene dimer isomers.
| Property | This compound | 2,4-Diphenyl-4-methyl-2-pentene | 1,1,3-Trimethyl-3-phenylindan |
| Molecular Formula | C₁₈H₂₀ | C₁₈H₂₀ | C₁₈H₂₀ |
| Molecular Weight | 236.36 g/mol | 236.36 g/mol | 236.36 g/mol |
| Boiling Point | 161 °C @ 5 mmHg | Not available | 308-309 °C @ 760 mmHg |
| Melting Point | Not applicable (liquid at room temp.) | Not available | 52-53 °C |
| Density | ~0.99 g/mL | Not available | ~1.0 g/mL |
Spectroscopic Data
Spectroscopic techniques are invaluable for the structural elucidation of the α-methylstyrene dimer isomers.
| Isomer | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| This compound | δ 7.40-7.10 (m, 10H, Ar-H), 5.35 (s, 1H, =CH₂), 5.05 (s, 1H, =CH₂), 2.80 (s, 2H, -CH₂-), 1.40 (s, 6H, 2 x -CH₃) | δ 148.5, 146.2, 142.1, 128.4, 128.2, 127.0, 126.8, 126.0, 114.2, 55.5, 38.9, 29.0 |
| 1,1,3-Trimethyl-3-phenylindan | δ 7.30-7.00 (m, 9H, Ar-H), 2.35 (d, J=13.2 Hz, 1H, -CH₂-), 2.05 (d, J=13.2 Hz, 1H, -CH₂-), 1.65 (s, 3H, -CH₃), 1.30 (s, 3H, -CH₃), 1.05 (s, 3H, -CH₃) | δ 152.3, 149.8, 144.5, 128.3, 127.9, 126.3, 125.8, 125.5, 121.8, 56.8, 48.9, 31.8, 29.5, 28.7 |
| Isomer | Key IR Absorptions (cm⁻¹) |
| This compound | 3080 (C-H, aromatic), 2960 (C-H, aliphatic), 1640 (C=C, alkene), 1600, 1490 (C=C, aromatic), 900 (C-H bend, terminal alkene) |
| 1,1,3-Trimethyl-3-phenylindan | 3060 (C-H, aromatic), 2950 (C-H, aliphatic), 1600, 1480 (C=C, aromatic) |
| Isomer | Mass Spectrum (m/z) |
| This compound | 236 (M⁺), 221, 119, 91 |
| 2,4-Diphenyl-4-methyl-2-pentene | 236 (M⁺), 221, 131, 117, 91 |
| 1,1,3-Trimethyl-3-phenylindan | 236 (M⁺), 221, 145, 119, 91 |
Experimental Protocols for the Synthesis of α-Methylstyrene Dimer Isomers
The selective synthesis of either the linear or cyclic dimers can be achieved by carefully controlling the reaction conditions.
Synthesis of Unsaturated Linear Dimer (this compound)
This protocol is adapted from a method utilizing an acidic clay catalyst to favor the formation of the unsaturated linear dimer.[3][4]
Materials:
-
α-Methylstyrene
-
Activated clay or acid clay catalyst
-
Ethylene (B1197577) carbonate
-
Anhydrous sodium sulfate
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add activated clay (10 g) and ethylene carbonate (50 g).
-
Heat the mixture to 110 °C with stirring.
-
Slowly add α-methylstyrene (100 g) to the heated mixture over a period of 1 hour.
-
Maintain the reaction mixture at 110 °C for an additional 3 hours.
-
Cool the reaction mixture to room temperature and add 100 mL of toluene to dissolve the organic components.
-
Filter the mixture to remove the clay catalyst.
-
Wash the filtrate with 2 x 50 mL of water in a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the toluene by rotary evaporation.
-
The crude product can be purified by vacuum distillation to yield this compound.
Synthesis of Saturated Cyclic Dimer (1,1,3-Trimethyl-3-phenylindan)
This protocol is a classic acid-catalyzed cyclodimerization of α-methylstyrene.
Materials:
-
α-Methylstyrene
-
Concentrated sulfuric acid
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, place α-methylstyrene (59 g, 0.5 mol).
-
Slowly add a cooled mixture of concentrated sulfuric acid (50 mL) and water (100 mL) to the flask with vigorous stirring.
-
Heat the mixture to reflux (approximately 100 °C) and maintain for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into 250 mL of cold water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with 2 x 50 mL of diethyl ether.
-
Combine the organic layers and wash successively with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the diethyl ether by rotary evaporation.
-
The resulting crude product can be purified by recrystallization from methanol (B129727) or by vacuum distillation to yield 1,1,3-trimethyl-3-phenylindan.
Reaction Mechanism and Visualization
The formation of the different α-methylstyrene dimer isomers proceeds through a cationic dimerization mechanism. The reaction is initiated by the protonation of the α-methylstyrene monomer by an acid catalyst, leading to the formation of a stable tertiary carbocation. This carbocation then reacts with a second monomer unit. The fate of the resulting dimeric carbocation determines which isomer is formed.
Cationic Dimerization Pathway
The following diagram illustrates the key steps in the acid-catalyzed dimerization of α-methylstyrene.
Caption: Cationic dimerization mechanism of α-methylstyrene.
Experimental Workflow for Isomer Synthesis and Characterization
The general workflow for the synthesis and analysis of α-methylstyrene dimers is outlined below.
Caption: General experimental workflow for dimer synthesis.
References
- 1. "Synthesis and Analysis of Dimers of Alpha-Methylstyrene" by Bhadreshkumar J. Mehta [scholarworks.wmich.edu]
- 2. This compound | 6362-80-7 | Benchchem [benchchem.com]
- 3. CN1109040A - Process for preparing alpha-methylstyrene unsaturated dimer - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
Thermodynamic Properties of α-Methylstyrene Polymerization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermodynamic properties associated with the polymerization of α-methylstyrene. Due to its relatively low ceiling temperature, understanding the thermodynamics of this process is crucial for controlling its polymerization and depolymerization, a factor of interest in various research and development applications, including drug delivery systems where controlled degradation is desirable. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying mechanisms and workflows.
Core Thermodynamic Data
The polymerization of α-methylstyrene is a reversible process governed by the interplay of enthalpy and entropy changes. The key thermodynamic parameters are summarized in the table below.
| Thermodynamic Parameter | Symbol | Value | Unit | Notes |
| Enthalpy of Polymerization | ΔH°p | -35.3 to -42.4 | kJ/mol | The polymerization is an exothermic process. The range reflects values obtained for different polymer fractions. |
| Entropy of Polymerization | ΔS°p | -104.5 | J/(mol·K) | Calculated from the ceiling temperature and enthalpy of polymerization. The negative value indicates a decrease in disorder as monomer molecules form a polymer chain. |
| Gibbs Free Energy of Polymerization at 25°C | ΔG°p | -4.2 to -11.3 | kJ/mol | Calculated using the equation ΔG°p = ΔH°p - TΔS°p. The negative value at standard conditions indicates that polymerization is spontaneous. |
| Ceiling Temperature | Tc | ~61 - 66 | °C | The temperature above which the polymerization is no longer thermodynamically favorable, and depolymerization dominates.[1] This is a critical parameter for controlling the polymerization process. |
Understanding the Thermodynamics: The Ceiling Temperature
The polymerization of α-methylstyrene is characterized by a readily accessible ceiling temperature (Tc), a critical thermodynamic parameter above which the propagation of the polymer chain is no longer favorable, and depolymerization becomes the dominant reaction.[2] This phenomenon is a direct consequence of the Gibbs free energy of polymerization (ΔGp), which is governed by the Dainton equation:
ΔGp = ΔHp - TΔSp
where:
-
ΔHp is the enthalpy of polymerization. For α-methylstyrene, this value is negative, indicating an exothermic reaction favored at lower temperatures.
-
T is the absolute temperature in Kelvin.
-
ΔSp is the entropy of polymerization. This value is negative because the conversion of monomer molecules into a more ordered polymer chain results in a decrease in entropy.
At the ceiling temperature, the Gibbs free energy change is zero (ΔGp = 0), and the polymerization and depolymerization reactions are in equilibrium. Above Tc, the TΔSp term becomes more negative than ΔHp, making ΔGp positive and thus favoring depolymerization. The relatively low ceiling temperature of α-methylstyrene is attributed to steric hindrance between the phenyl and methyl groups on the polymer backbone, which makes the polymer less stable compared to polymers like polystyrene.[2]
Experimental Protocols
The determination of the thermodynamic properties of α-methylstyrene polymerization relies on precise calorimetric measurements. Below are detailed methodologies for key experimental techniques.
Determination of the Enthalpy of Polymerization by Bomb Calorimetry
Bomb calorimetry is a technique used to determine the heat of combustion of a substance at constant volume. The enthalpy of polymerization can then be calculated by measuring the heats of combustion of both the monomer and the polymer.
Methodology:
-
Sample Preparation:
-
A precisely weighed sample (typically 0.5 - 1.0 g) of either the α-methylstyrene monomer or the poly(α-methylstyrene) is placed in a sample crucible. For liquid monomers, a gelatin capsule or a glass ampoule can be used to contain the sample.
-
A fuse wire of known length and mass is attached to the electrodes of the bomb head, with the wire in contact with the sample.
-
-
Bomb Assembly and Pressurization:
-
A small, known amount of distilled water (typically 1 mL) is added to the bomb to ensure that all water formed during combustion is in the liquid state.
-
The bomb head is securely sealed to the bomb cylinder.
-
The bomb is purged with a small amount of oxygen to remove atmospheric nitrogen and then filled with high-purity oxygen to a pressure of approximately 30 atm.[3]
-
-
Calorimetric Measurement:
-
The pressurized bomb is submerged in a known volume of water in the calorimeter bucket.
-
The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
-
The sample is ignited by passing an electric current through the fuse wire.
-
The temperature of the water in the calorimeter is recorded at regular intervals until a constant temperature is reached.
-
-
Data Analysis:
-
The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.
-
The heat released by the combustion of the sample is calculated from the temperature rise of the calorimeter system.
-
Corrections are made for the heat of combustion of the fuse wire and for the formation of nitric acid from any residual nitrogen.
-
The heat of combustion per mole of the monomer and the polymer repeating unit is calculated.
-
The enthalpy of polymerization (ΔHp) is then determined by the difference between the heat of combustion of the monomer and the polymer: ΔHp = Hc(monomer) - Hc(polymer)
-
Determination of Thermal Transitions by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to determine thermal transitions such as the glass transition temperature (Tg) and melting point (Tm), and to measure heat capacity.[4][5][6]
Methodology:
-
Sample Preparation:
-
Instrument Setup and Calibration:
-
The DSC instrument is calibrated for temperature and enthalpy using certified standards, such as indium.
-
An inert atmosphere is maintained in the sample chamber by purging with a gas like nitrogen.
-
-
Thermal Program:
-
The sample and reference pans are placed in the DSC cell.
-
A temperature program is initiated, typically involving a heating and cooling cycle at a controlled rate (e.g., 10 °C/min). A common procedure is to heat the sample to a temperature above its expected thermal transitions, cool it down, and then heat it again. The second heating scan is often used for analysis to ensure a consistent thermal history.
-
-
Data Acquisition and Analysis:
-
The instrument measures the differential heat flow between the sample and the reference as a function of temperature.
-
The resulting thermogram is analyzed to identify thermal events:
-
Glass Transition (Tg): Appears as a step-like change in the baseline of the heat flow curve.
-
Crystallization (Tc): An exothermic peak indicating the crystallization of the polymer upon cooling.
-
Melting (Tm): An endothermic peak representing the melting of crystalline domains.
-
-
Visualizations
Anionic Polymerization Mechanism of α-Methylstyrene
The polymerization of α-methylstyrene can be initiated by anionic species. The following diagram illustrates the key steps in the anionic polymerization of α-methylstyrene, a common laboratory and industrial synthesis method.
Caption: Anionic polymerization of α-methylstyrene.
Experimental Workflow for Thermodynamic Analysis
The following diagram outlines the general workflow for the experimental determination of the thermodynamic properties of α-methylstyrene polymerization.
Caption: Workflow for thermodynamic property determination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ceiling temperature - Wikipedia [en.wikipedia.org]
- 3. chem.uzh.ch [chem.uzh.ch]
- 4. infinitalab.com [infinitalab.com]
- 5. scribd.com [scribd.com]
- 6. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 7. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
The Unintended Regulator: A Technical Guide to the Discovery and Implications of α-Methylstyrene Dimer (AMSD) in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the serendipitous discovery and subsequent characterization of α-methylstyrene dimer (AMSD), specifically 2,4-diphenyl-4-methyl-1-pentene, as a significant modulator in polymerization reactions. While not a byproduct in the conventional sense of an impurity, its presence, whether intentional or not, has a profound impact on the kinetics of polymerization and the final properties of the polymer. This document provides a comprehensive overview of the mechanisms of its formation and action, quantitative data on its effects, and detailed experimental protocols for its analysis.
Executive Summary
The presence of α-methylstyrene dimer (AMSD) in polymerization systems, particularly in emulsion polymerization, has been identified as a key factor in controlling the molecular weight and degree of polymerization of the resulting polymers. Initially perceived as a potential impurity, research has demonstrated that AMSD functions as a highly efficient chain transfer agent (CTA). Its discovery and characterization have provided polymer scientists with a valuable tool for tailoring polymer architecture. This guide will explore the fundamental chemistry of AMSD's interaction with propagating polymer chains, present key quantitative data from relevant studies, and provide detailed methodologies for its detection and the analysis of its effects.
The Discovery of AMSD as a Chain Transfer Agent
The investigation into the role of AMSD arose from observations of unexpected variations in molecular weight during certain polymerization processes. While initially suspected to be a byproduct of side reactions involving α-methylstyrene, a common comonomer, it was later determined that AMSD, when present, actively participates in the polymerization through an irreversible addition-fragmentation chain transfer (AFCT) mechanism.[1][2] This discovery shifted the perspective on AMSD from a mere contaminant to a functional agent capable of regulating polymer chain growth.
The core of its function lies in the reaction of a propagating polymer radical with the double bond of AMSD. This forms an intermediate radical which then fragments, terminating the existing polymer chain and generating a new, smaller radical that can initiate a new polymer chain.[1] This process effectively transfers the reactive site, leading to a lower average molecular weight of the final polymer.
Quantitative Impact of AMSD on Polymerization
The concentration of AMSD has a direct and measurable impact on key polymerization parameters. The following tables summarize the quantitative data from studies on the emulsion copolymerization of methyl methacrylate (B99206) (MMA) and butyl acrylate (B77674) (BA).
Table 1: Effect of AMSD Concentration on Average Molecular Weight, Degree of Polymerization, and Monomer Conversion [1][2]
| Run | AMSD Concentration (%) | Number-Average Molecular Weight (Mn) x 10⁴ ( g/mol ) | Number-Average Degree of Polymerization (Xn) | Monomer Conversion (%) |
| 1 | 0 | 40.56 | 3589 | 98.5 |
| 2 | 0.02 | 35.84 | 3172 | 98.2 |
| 3 | 0.05 | 31.23 | 2764 | 98.0 |
| 4 | 0.1 | 28.58 | 2529 | 97.8 |
Note: The data demonstrates a clear inverse relationship between the concentration of AMSD and both the number-average molecular weight and the degree of polymerization. The monomer conversion sees a slight decrease with increasing AMSD concentration.
Table 2: Effect of AMSD Concentration on the Rate of Polymerization [2]
| AMSD Concentration (mol/L) | Rate of Polymerization (Rp) x 10⁻³ (mol/L·s) |
| 0.0000 | 2.75 |
| 0.0015 | 2.20 |
| 0.0030 | 1.85 |
| 0.0045 | 1.60 |
Note: The rate of polymerization decreases as the concentration of AMSD increases. This is attributed to the chain transfer reaction competing with the propagation reaction.
Experimental Protocols
The following are detailed methodologies for key experiments related to the study of AMSD in polymerization reactions.
Emulsion Copolymerization of MMA and BA with AMSD
Objective: To synthesize poly(MMA-co-BA) in the presence of varying concentrations of AMSD to study its effect on polymer properties.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Butyl acrylate (BA), inhibitor removed
-
Sodium dodecyl sulfate (B86663) (SDS)
-
Potassium persulfate (KPS)
-
This compound (AMSD)
-
Deionized water
Procedure:
-
Prepare the aqueous phase by dissolving SDS (emulsifier) in deionized water in a four-necked flask equipped with a mechanical stirrer, a condenser, a nitrogen inlet, and a thermometer.
-
Purge the system with nitrogen for 30 minutes to remove oxygen.
-
Prepare the oil phase by mixing MMA, BA, and the desired amount of AMSD.
-
Add the oil phase to the aqueous phase with continuous stirring to form a stable emulsion.
-
Heat the emulsion to the reaction temperature (e.g., 70°C).
-
Initiate the polymerization by adding an aqueous solution of KPS (initiator).
-
Maintain the reaction under a nitrogen atmosphere with constant stirring for a specified duration (e.g., 4 hours).
-
Cool the reaction to room temperature to quench the polymerization.
-
Precipitate the polymer by adding the emulsion to a non-solvent (e.g., methanol).
-
Filter, wash, and dry the polymer to a constant weight.
Characterization of Polymer Molecular Weight
Objective: To determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the synthesized polymers.
Method: Gel Permeation Chromatography (GPC)
Instrumentation:
-
GPC system with a refractive index (RI) detector.
-
Set of columns suitable for the expected molecular weight range.
-
Mobile phase: Tetrahydrofuran (THF).
Procedure:
-
Prepare polymer solutions of known concentration (e.g., 1 mg/mL) in THF.
-
Filter the solutions through a 0.45 µm filter.
-
Calibrate the GPC system using polystyrene standards of known molecular weights.
-
Inject the polymer samples into the GPC system.
-
Analyze the resulting chromatograms to determine Mn and PDI relative to the polystyrene standards.
Analysis of Polymer Terminal Structure
Objective: To confirm the incorporation of AMSD into the polymer chain and elucidate the chain transfer mechanism.
Method: Nuclear Magnetic Resonance (NMR) Spectroscopy[2]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz).
-
NMR tubes.
-
Deuterated solvent (e.g., CDCl₃).
Procedure:
-
Dissolve a sample of the purified polymer in the deuterated solvent.
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Analyze the spectra for characteristic peaks corresponding to the fragments of the AMSD molecule in the terminal structure of the polymer chains. The presence of these signals confirms the addition-fragmentation chain transfer mechanism.
Visualizations of Mechanisms and Workflows
The following diagrams illustrate the key processes involved in the formation and analysis of AMSD's role in polymerization.
Caption: Addition-Fragmentation Chain Transfer Mechanism of AMSD.
Caption: Experimental Workflow for AMSD Analysis.
Conclusion
The identification of AMSD as a potent chain transfer agent, rather than an inert byproduct, has provided a valuable method for controlling polymer molecular weight and distribution. The quantitative data and experimental protocols presented in this guide offer researchers and drug development professionals the necessary tools to understand, analyze, and potentially leverage the effects of AMSD in their own polymerization systems. This knowledge is crucial for the development of polymers with precisely tailored properties for advanced applications.
References
A Comprehensive Technical Guide to Indoprofen
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The query specified CAS number 6362-80-7. Authoritative chemical databases, such as the European Chemicals Agency (ECHA), identify this number as 2,4-Diphenyl-4-methyl-1-pentene, a monomer used in polymer chemistry[1][2]. However, the context of the request—focusing on signaling pathways and drug development—strongly suggests the intended subject is the non-steroidal anti-inflammatory drug (NSAID) Indoprofen (B1671935) . Indoprofen's correct CAS number is 31842-01-0 [3][4][5][6][7]. This guide will provide a detailed technical overview of Indoprofen.
Introduction
Indoprofen is a non-steroidal anti-inflammatory drug (NSAID) from the arylpropionic acid class, which also includes well-known drugs like ibuprofen (B1674241) and ketoprofen[8]. It exhibits analgesic, anti-inflammatory, and antipyretic properties primarily by inhibiting prostaglandin (B15479496) biosynthesis[9][10]. First synthesized in the 1970s, it was later withdrawn from the market worldwide in the 1980s due to reports of severe gastrointestinal bleeding[3][11]. Despite its withdrawal from clinical use, Indoprofen remains a compound of interest in research. Notably, studies have found it can increase the production of the survival of motor neuron (SMN) protein, suggesting a potential area of investigation for therapies related to spinal muscular atrophy[3].
Chemical Structure and Properties
Indoprofen is chemically known as 2-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanoic acid[3]. It possesses an asymmetric carbon atom, and its pharmacological effects are almost entirely attributed to the (+)-S enantiomer[12].
Chemical Identifiers and Structure
| Identifier | Value |
| IUPAC Name | 2-[4-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanoic acid[3] |
| CAS Number | 31842-01-0[3][4][5][7] |
| Molecular Formula | C₁₇H₁₅NO₃[3][4] |
| Molecular Weight | 281.31 g/mol [3][4][7] |
| Canonical SMILES | CC(C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2)C(=O)O[3] |
| InChI Key | RJMIEHBSYVWVIN-UHFFFAOYSA-N[3][7] |
Physicochemical Properties
| Property | Value | Source |
| Physical Form | Off-white solid / Colorless scales | [5][13] |
| Melting Point | 208-210 °C / 213-214 °C | [5][11] |
| Solubility | DMSO: 52 mg/mL (184.84 mM) | [14] |
| Water: >42.2 µg/mL (at pH 7.4) | [11] | |
| pKa | 4.4 (Predicted) | N/A |
| LogP | 2.8 (Predicted) | [11] |
Pharmacokinetic Properties
| Parameter | Value | Notes | Source |
| Bioavailability | High (Rapid and complete absorption) | Oral administration | [3] |
| Metabolism | Glucuronidation | Primary metabolic pathway | [3][11] |
| Elimination Half-life (t½) | ~2.3 hours | In young, healthy subjects | [3][11] |
| 8.3 - 11 hours | In elderly subjects, indicating accumulation | [15][16][17] | |
| Excretion | Renal | Primarily excreted via the kidneys | [3] |
| Peak Plasma Concentration (Cmax) | 25.5 ± 7.06 µg/mL | In elderly patients after 200 mg dose | [15] |
| Time to Peak (Tmax) | 1.25 ± 0.71 h | In elderly patients after 200 mg dose | [15] |
Mechanism of Action
Indoprofen's primary mechanism of action is the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2[9][11]. These enzymes are responsible for converting arachidonic acid into prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever[9][10]. By blocking this pathway, Indoprofen reduces the synthesis of prostaglandins, leading to its anti-inflammatory and analgesic effects[9][10]. More recent research has also suggested that Indoprofen may activate the AKT-AMPK signaling pathway and inhibit the NF-κB/MAPK pathway, contributing to its anti-inflammatory activities[4].
Experimental Protocols
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a representative method for determining the IC₅₀ value of Indoprofen against ovine COX-1 and human recombinant COX-2 enzymes using a colorimetric or fluorometric approach.
Principle: The assay measures the peroxidase activity of COX enzymes. PGG₂, produced from the oxygenation of arachidonic acid, is reduced to PGH₂, a reaction that can be monitored using a colorimetric or fluorometric probe. An inhibitor like Indoprofen will reduce the rate of this reaction.
Materials and Reagents:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes[18]
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor[18]
-
Arachidonic acid (substrate)[18]
-
Indoprofen (test inhibitor)
-
Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
Colorimetric/Fluorometric Probe (e.g., ADHP, Amplex Red)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of Indoprofen and reference inhibitors in DMSO. Perform serial dilutions in Assay Buffer to achieve a range of test concentrations (e.g., 0.01 nM to 100 µM).
-
Prepare working solutions of enzymes, heme, and arachidonic acid in cold Assay Buffer immediately before use[19].
-
-
Assay Setup:
-
Inhibitor Pre-incubation:
-
Reaction Initiation:
-
Data Acquisition:
-
Data Analysis:
-
Calculate the reaction rate (slope) from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each Indoprofen concentration relative to the vehicle control.
-
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC₅₀ value[20].
-
Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantitative analysis of Indoprofen in a solution, such as a dissolution medium or plasma sample after solid-phase extraction.
Principle: Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. Indoprofen is separated from other matrix components on a C18 stationary phase and quantified by UV absorbance.
Equipment and Materials:
-
HPLC system with a UV detector, pump, autosampler, and column oven
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric acid), pH adjusted to ~2.5-3.0[21].
-
Indoprofen analytical standard
-
Solvent for sample and standard preparation (e.g., 50:50 Acetonitrile:Water)
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of Indoprofen (e.g., 1 mg/mL) in the chosen solvent.
-
Create a series of calibration standards (e.g., 1 to 100 µg/mL) by diluting the stock solution.
-
-
Sample Preparation:
-
Dissolve the sample in the solvent.
-
Filter the sample through a 0.45 µm syringe filter to remove particulates before injection.
-
-
Chromatographic Conditions (Example):
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards in sequence from lowest to highest concentration.
-
Inject the prepared samples.
-
-
Data Processing:
-
Identify the Indoprofen peak in the chromatograms based on the retention time of the standard.
-
Integrate the peak area for all standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of Indoprofen in the samples by interpolating their peak areas from the calibration curve.
-
Chemical Synthesis
A common synthesis route for Indoprofen involves the reaction of 2-(4-aminophenyl)propionic acid with phthalic anhydride (B1165640), followed by a reduction step.[3]
Synthesis Steps:
-
Reduction of Nitro Group: 2-(4-nitrophenyl)propionic acid is reduced, typically using iron and hydrochloric acid, to yield 2-(4-aminophenyl)propionic acid[3].
-
Phthalimide (B116566) Formation: The resulting aminophenylpropionic acid is reacted with phthalic anhydride to form the corresponding phthalimide derivative[3].
-
Selective Reduction: One of the two carbonyl groups in the phthalimide ring is selectively reduced to a methylene (B1212753) group, often using zinc dust in acetic acid, to yield the final product, Indoprofen[3][23].
Safety and Handling
Indoprofen is classified as toxic if swallowed and is suspected of causing cancer[6][11]. The primary target organ for toxicity observed in preclinical studies is the gastrointestinal tract, leading to ulceration[10].
| Hazard Type | GHS Classification | Precautionary Statements |
| Acute Toxicity | H301: Toxic if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P330: Rinse mouth. |
| Carcinogenicity | H351: Suspected of causing cancer | P201: Obtain special instructions before use. P280: Wear protective gloves/protective clothing/eye protection/face protection. P308+P313: IF exposed or concerned: Get medical advice/attention. |
| Storage | N/A | P405: Store locked up. |
| Disposal | N/A | P501: Dispose of contents/container in accordance with local regulations. |
Data sourced from PubChem and supplier Safety Data Sheets[6][11].
Handling Recommendations: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling Indoprofen. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust[6].
References
- 1. Substance Information - ECHA [echa.europa.eu]
- 2. CAS 6362-80-7: this compound [cymitquimica.com]
- 3. Indoprofen - Wikipedia [en.wikipedia.org]
- 4. Indoprofen - MedChem Express [bioscience.co.uk]
- 5. Indoprofen [drugfuture.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. Non-steroidal anti-inflammatory drugs. III. Structure of indoprofen: 2-[4-(1-oxo-2-isoindolinyl)phenyl]propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. indoprofen | Dosing, Uses and Side effects | medtigo [medtigo.com]
- 10. Preclinical studies on indoprofen, a new non-steroidal analgesic-antiinflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indoprofen | C17H15NO3 | CID 3718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of the enantiomers of indoprofen in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Indoprofen Analytical Standard - Neat Compound at Best Price [nacchemical.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Pharmacokinetics of indoprofen in elderly patients following repeated oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic profile of indoprofen in elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetic profile of indoprofen in elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. benchchem.com [benchchem.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. ijnrd.org [ijnrd.org]
- 23. Synthesis of Indoprofen [yakhak.org]
Spectroscopic Identification of Amsacrine (AMSA) Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic methodologies for the identification and differentiation of Amsacrine (AMSA) isomers. Amsacrine is a potent antineoplastic agent, and the precise identification of its isomers is critical for drug efficacy and safety, as different isomers can exhibit varied biological activities. This document details the experimental protocols and comparative data for the spectroscopic analysis of AMSA isomers using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For AMSA isomers, ¹H and ¹³C NMR are invaluable for distinguishing between positional isomers, such as the meta (m-AMSA) and ortho (o-AMSA) substituted analogues.
A standard protocol for the NMR analysis of AMSA isomers is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the AMSA isomer sample in approximately 0.5-0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. The choice of solvent may depend on the solubility of the specific isomer.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or higher instrument, to acquire the spectra.
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Optimize the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Set the number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
-
A larger number of scans will be necessary for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).[1]
The key to differentiating AMSA isomers via NMR lies in the distinct chemical shifts of the protons and carbons on the anilino ring, which are influenced by the position of the methoxy (B1213986) substituent.
| Spectroscopic Data | m-AMSA | o-AMSA | Reference |
| ¹H NMR (δ, ppm) | Aromatic protons on the anilino ring will show distinct splitting patterns and chemical shifts due to the meta-position of the methoxy group. | The ortho-position of the methoxy group will result in different chemical shifts and coupling constants for the adjacent aromatic protons compared to m-AMSA. | [2] |
| ¹³C NMR (δ, ppm) | The carbon atoms of the anilino ring will have characteristic chemical shifts influenced by the electron-donating effect of the methoxy group at the meta-position. | The chemical shifts of the anilino ring carbons will be shifted due to the proximity of the methoxy group in the ortho-position. | [2] |
Note: Specific chemical shift values can vary slightly depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with a separation technique like liquid chromatography (LC-MS), it is a powerful tool for the identification and quantification of isomers. The fragmentation patterns of isomers in the mass spectrometer can provide unique "fingerprints" for their differentiation.
A typical LC-MS protocol for the analysis of AMSA isomers is as follows:
-
Sample Preparation: Prepare a dilute solution of the AMSA isomer in a suitable solvent, such as methanol (B129727) or acetonitrile, at a concentration appropriate for LC-MS analysis (e.g., 1 µg/mL).
-
Liquid Chromatography (LC) Separation:
-
Column: Use a reversed-phase column (e.g., C18) for the separation of the isomers.
-
Mobile Phase: A gradient elution with a mixture of water (containing a modifier like 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is commonly employed.
-
Flow Rate: Set a suitable flow rate for the column dimensions (e.g., 0.2-0.5 mL/min).
-
Injection Volume: Inject a small volume of the sample (e.g., 5-10 µL).
-
-
Mass Spectrometry (MS) Detection:
-
Ionization Source: Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass measurements.
-
Data Acquisition: Acquire full scan mass spectra to determine the m/z of the molecular ion. Perform tandem MS (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation patterns.
-
-
Data Analysis: Analyze the retention times of the isomers from the LC separation and compare their fragmentation patterns from the MS/MS data.
While AMSA isomers will have the same molecular weight, their fragmentation patterns upon CID can differ due to the different positions of the methoxy group, influencing bond stabilities.
| Spectroscopic Data | m-AMSA | o-AMSA | Reference |
| Molecular Ion [M+H]⁺ (m/z) | 394.1229 | 394.1229 | [Calculated] |
| Key Fragment Ions (m/z) | Specific fragments arising from the cleavage of the anilino-acridine linkage and the methanesulfonanilide side chain. | Potentially different relative abundances of fragment ions or unique fragments resulting from the ortho-methoxy group's influence on fragmentation pathways. | [3] |
Note: The exact m/z values of fragments and their relative intensities can depend on the collision energy and the specific mass spectrometer used.
References
Methodological & Application
Application Notes and Protocols for 2,4-Diphenyl-4-methyl-1-pentene as a Chain Transfer Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4-diphenyl-4-methyl-1-pentene, also known as α-methylstyrene dimer (αMSD), as an effective irreversible addition-fragmentation chain transfer (AFCT) agent in radical polymerization. This document outlines the mechanism of action, presents key performance data, and offers detailed experimental protocols for its application in emulsion, solution, and bulk polymerization systems.
Introduction
This compound (αMSD) is a valuable tool for controlling the molecular weight and molecular weight distribution of polymers.[1][2] Its function as an AFCT agent offers an alternative to traditional chain transfer agents, such as mercaptans, which can be associated with unpleasant odors and potential polymer instability.[3] αMSD has demonstrated efficacy in various polymerization systems, including those for producing polystyrene, polyacrylates, and their copolymers.[3][4]
Mechanism of Action
The chain transfer mechanism of αMSD is based on an irreversible addition-fragmentation process. A growing polymer radical adds to the terminal double bond of the αMSD molecule. The resultant intermediate radical then undergoes fragmentation (β-scission), which terminates the growth of the original polymer chain and releases a new, smaller radical (a cumyl radical). This new radical can then initiate the polymerization of another monomer molecule.[1] This process effectively regulates the molecular weight of the resulting polymer.[1]
Caption: Mechanism of Addition-Fragmentation Chain Transfer (AFCT) with αMSD.
Quantitative Data
The efficiency of a chain transfer agent is determined by its chain transfer constant (Cs), which is the ratio of the rate constant of chain transfer to the rate constant of propagation. A higher Cs value indicates a more effective chain transfer agent.[5]
| Monomer System | Chain Transfer Agent | Chain Transfer Constant (Cs) | Reference |
| Methyl Methacrylate (MMA) | This compound (αMSD) | 0.62 | [3][6][7][8] |
| Butyl Acrylate (BA) | This compound (αMSD) | 0.47 | [3][6][7] |
| Styrene (B11656) | This compound (αMSD) | 0.01 - 1.0 | [4][5] |
Experimental Protocols
The following are generalized protocols for the use of this compound (αMSD) in various polymerization methods. Researchers should optimize these protocols for their specific applications.
Experimental Workflow
Caption: General experimental workflow for polymerization.
Protocol 1: Emulsion Copolymerization of Methyl Methacrylate (MMA) and Butyl Acrylate (BA)
This protocol is based on the successful use of αMSD in the emulsion copolymerization of MMA and BA.[3][6][9]
Materials:
-
Methyl Methacrylate (MMA), inhibitor removed
-
Butyl Acrylate (BA), inhibitor removed
-
This compound (αMSD)
-
Potassium persulfate (KPS) (Initiator)
-
Dodecylbenzenesulfonic acid (Emulsifier)
-
Deionized water
Procedure:
-
Preparation of the Aqueous Phase: In a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, combine deionized water and the emulsifier. Purge the solution with nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Preparation of the Monomer Emulsion: In a separate flask, mix MMA, BA, and the desired amount of αMSD (typically 0.1-1.0 wt% relative to the total monomer weight).
-
Initiation: Heat the aqueous phase to the reaction temperature (e.g., 80°C) under a nitrogen atmosphere. Add the KPS initiator to the aqueous phase.
-
Polymerization: Add the monomer emulsion to the reaction vessel dropwise over a period of 2-3 hours. Maintain the reaction temperature and stirring for an additional 2-4 hours after the addition is complete to ensure high monomer conversion.
-
Quenching: Cool the reaction mixture to room temperature.
-
Characterization: The resulting polymer latex can be analyzed for molecular weight (e.g., by Gel Permeation Chromatography - GPC), monomer conversion (gravimetrically), and particle size.
Note: Increasing the concentration of αMSD will lead to a decrease in the molecular weight of the resulting polymer.[3][7] However, concentrations higher than 1 wt% may significantly decrease the polymerization rate and monomer conversion.[3][6][8][9]
Protocol 2: Bulk Polymerization of Styrene
This protocol is a general procedure for the bulk polymerization of styrene, adapted to include αMSD for molecular weight control.
Materials:
-
Styrene, inhibitor removed
-
This compound (αMSD)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (Initiator)
-
Methanol (for precipitation)
-
Toluene or other suitable solvent (for dissolution)
Procedure:
-
Preparation: In a reaction tube or flask, dissolve the desired amount of initiator (e.g., 0.1-0.5 wt% relative to monomer) and αMSD (e.g., 0.1-2.0 wt% relative to monomer) in styrene monomer.
-
Inerting: Purge the mixture with an inert gas (e.g., nitrogen or argon) for 20-30 minutes to remove oxygen.
-
Polymerization: Seal the reaction vessel and immerse it in a preheated oil bath at the desired temperature (e.g., 60-80°C for AIBN, 80-95°C for BPO). The polymerization time will vary depending on the temperature and desired conversion (typically 2-24 hours). The viscosity of the solution will increase as the polymerization progresses.
-
Quenching: To stop the reaction, cool the vessel rapidly in an ice bath.
-
Purification: Dissolve the viscous polymer solution in a suitable solvent like toluene. Precipitate the polystyrene by slowly adding the solution to a stirred excess of a non-solvent, such as methanol.
-
Drying and Characterization: Collect the precipitated polymer by filtration, wash with methanol, and dry under vacuum until a constant weight is achieved. Analyze the polymer for molecular weight and molecular weight distribution using GPC.
Protocol 3: Solution Polymerization of Styrene
This protocol provides a framework for the solution polymerization of styrene using αMSD.
Materials:
-
Styrene, inhibitor removed
-
This compound (αMSD)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (Initiator)
-
Toluene or other suitable solvent
-
Methanol (for precipitation)
Procedure:
-
Preparation: In a reaction flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, prepare a solution of styrene and a suitable solvent (e.g., toluene, typically in a 1:1 to 4:1 monomer to solvent ratio by weight). Add the desired amounts of initiator and αMSD.
-
Inerting: Deoxygenate the solution by purging with nitrogen for at least 30 minutes.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-80°C) under a nitrogen atmosphere and maintain constant stirring. Monitor the reaction progress by taking samples periodically to determine monomer conversion (e.g., by gravimetry or spectroscopy).
-
Quenching: After the desired polymerization time or conversion is reached, cool the reaction to room temperature.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large excess of a stirred non-solvent (e.g., methanol).
-
Drying and Characterization: Isolate the polymer by filtration, wash with the non-solvent, and dry in a vacuum oven. Characterize the polymer's molecular properties using GPC.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. nofamerica.com [nofamerica.com]
- 5. This compound | 6362-80-7 | Benchchem [benchchem.com]
- 6. Study on MMA and BA Emulsion Copolymerization Using this compound as the Irreversible Addition–Fragme… [ouci.dntb.gov.ua]
- 7. Synthesis and Characterization of Poly(α-Methylstyrene) by Cationic Polymerization Using a New Solid Ecological Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Study on MMA and BA Emulsion Copolymerization Using this compound as the Irreversible Addition-Fragmentation Chain Transfer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of α-Methylstyrene Dimer in Controlling Polymer Molecular Weight
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of α-methylstyrene dimer (AMSD) as a highly effective agent for controlling the molecular weight of polymers. Detailed protocols for its application in polymerization reactions are provided, along with a summary of its impact on polymer characteristics.
Introduction
α-Methylstyrene dimer (AMSD) is a widely used addition-fragmentation chain transfer (AFCT) agent in free-radical polymerization.[1] Its primary function is to control the molecular weight and narrow the molecular weight distribution of a variety of polymers, particularly those based on styrene (B11656) and acrylates. The most common isomer of AMSD is 2,4-diphenyl-4-methyl-1-pentene. Unlike traditional chain transfer agents such as mercaptans, AMSD is favored for its low odor and resistance to causing discoloration in the final polymer product.
Mechanism of Action: Addition-FragmentATION Chain Transfer
AMSD controls polymer molecular weight through an addition-fragmentation chain transfer mechanism. This process involves the following key steps:
-
Addition: A propagating polymer radical (P•) adds to the reactive double bond of the AMSD molecule.
-
Fragmentation: The resulting intermediate radical is unstable and rapidly undergoes fragmentation. This step cleaves the bond, leading to the formation of a new, smaller radical (a cumyl radical) and a "dead" polymer chain (P) with a terminal double bond.
-
Re-initiation: The newly formed cumyl radical (R•) then initiates a new polymer chain by reacting with a monomer molecule (M).
This cycle of addition, fragmentation, and re-initiation effectively terminates one growing polymer chain and starts another, thereby controlling the overall molecular weight of the polymer.
Caption: Addition-fragmentation chain transfer mechanism of AMSD.
Applications
The primary application of AMSD is in the synthesis of polymers with controlled, typically lower, molecular weights and narrower polydispersity. This is particularly valuable in the production of:
-
Polystyrene (PS) and Acrylonitrile-Styrene (AS) copolymers
-
Styrene-Butadiene (SB) latexes
-
Acrylic resins for coatings and adhesives
-
Telechelic polymers: If functionalized AMSD is used, the resulting polymers will have reactive functional groups at their chain ends, making them useful as building blocks for more complex macromolecular architectures like block copolymers.
Quantitative Data on Molecular Weight Control
The concentration of AMSD in a polymerization reaction has a direct and predictable impact on the molecular weight of the resulting polymer. The following table summarizes the effect of varying AMSD concentrations on the molecular weight and polydispersity index (PDI) of a poly(methyl methacrylate-co-butyl acrylate) emulsion.
| AMSD Concentration (wt% relative to monomer) | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) (Mw/Mn) |
| 0 | 586,000 | 1,230,000 | 2.10 |
| 0.2 | 210,000 | 464,000 | 2.21 |
| 0.5 | 98,000 | 236,000 | 2.41 |
| 1.0 | 56,000 | 146,000 | 2.61 |
Data adapted from a study on the emulsion copolymerization of methyl methacrylate (B99206) and butyl acrylate (B77674).
As the concentration of AMSD increases, both the number-average and weight-average molecular weights decrease significantly.
Experimental Protocols
Protocol 1: Emulsion Polymerization of Methyl Methacrylate and Butyl Acrylate with AMSD
This protocol is based on a typical emulsion polymerization procedure to synthesize an acrylic latex with controlled molecular weight.
Materials:
-
Methyl methacrylate (MMA), inhibitor-free
-
Butyl acrylate (BA), inhibitor-free
-
α-Methylstyrene dimer (AMSD)
-
Sodium dodecyl sulfate (B86663) (SDS)
-
Ammonium persulfate (APS)
-
Sodium bicarbonate
-
Deionized water
Procedure:
-
Preparation of the Aqueous Phase: In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve sodium dodecyl sulfate and sodium bicarbonate in deionized water.
-
Preparation of the Monomer Emulsion: In a separate beaker, mix MMA, BA, and the desired amount of AMSD.
-
Emulsification: Slowly add the monomer mixture to the aqueous phase while stirring vigorously to form a stable pre-emulsion.
-
Initiation: Heat the reaction vessel to the desired reaction temperature (e.g., 80°C) under a nitrogen atmosphere. Add a portion of the initiator (APS) solution to the reactor.
-
Polymerization: After a seed polymerization period (e.g., 15-30 minutes), gradually feed the remaining pre-emulsion and initiator solution into the reactor over a period of 2-3 hours.
-
Completion: After the feeds are complete, maintain the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.
-
Cooling and Characterization: Cool the reactor to room temperature. The resulting polymer latex can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and PDI.
Caption: Experimental workflow for emulsion polymerization with AMSD.
Protocol 2: Solution Polymerization of Styrene with AMSD
This protocol provides a general outline for the solution polymerization of styrene to produce polystyrene with a controlled molecular weight.
Materials:
-
Styrene, inhibitor-free
-
α-Methylstyrene dimer (AMSD)
-
Toluene (B28343) or other suitable solvent
-
Azobisisobutyronitrile (AIBN) or other suitable initiator
Procedure:
-
Reaction Setup: Charge a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet with styrene, toluene, and the desired amount of AMSD.
-
Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to remove oxygen.
-
Initiation: Heat the mixture to the reaction temperature (e.g., 70-90°C). Dissolve the initiator (AIBN) in a small amount of toluene and add it to the reactor.
-
Polymerization: Allow the reaction to proceed for the desired time (e.g., 4-8 hours), monitoring the conversion if necessary.
-
Termination and Precipitation: Cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent such as methanol.
-
Drying and Characterization: Filter the precipitated polymer and dry it in a vacuum oven. Analyze the molecular weight and PDI using GPC.
Logical Relationship for Molecular Weight Control
The following diagram illustrates the logical relationship between the concentration of AMSD and the resulting polymer properties.
References
Application Notes and Protocols for the Use of α-Methylstyrene Dimer (AMSD) in Free-Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of polymer synthesis, achieving precise control over molecular weight and polymer architecture is paramount for tailoring material properties to specific applications. Free-radical polymerization, a widely utilized and versatile technique, can be rendered more precise through the use of chain transfer agents (CTAs). α-Methylstyrene dimer (AMSD), predominantly the 2,4-diphenyl-4-methyl-1-pentene isomer, serves as an effective irreversible addition-fragmentation chain transfer (AFCT) agent.[1] This application note provides a detailed protocol for the utilization of AMSD in free-radical polymerization to control the molecular weight of polymers such as those based on methacrylates and styrenes. AMSD offers several advantages, including high chain transfer efficiency at low concentrations and lower toxicity compared to traditional sulfur-based CTAs like mercaptans.[1]
Mechanism of Action: Addition-Fragmentation Chain Transfer
AMSD functions as a CTA via an addition-fragmentation mechanism. The process is initiated when a propagating polymer radical attacks the vinyl double bond of the AMSD molecule. The resulting intermediate radical is unstable and undergoes fragmentation. This fragmentation cleaves a carbon-carbon single bond, leading to the formation of a new, stable polymer chain with a terminal double bond and the expulsion of a cumyl radical. This newly generated cumyl radical can then initiate a new polymer chain, thus continuing the polymerization process. This chain transfer reaction effectively terminates one growing polymer chain and initiates another, thereby controlling the overall molecular weight of the polymer.[1][2]
"Propagating_Radical" [label="Propagating Polymer Radical (P•)"]; "AMSD" [label="α-Methylstyrene Dimer (AMSD)"]; "Intermediate_Radical" [label="Intermediate Radical"]; "Dead_Polymer" [label="Polymer with Terminal Double Bond"]; "Cumyl_Radical" [label="Cumyl Radical (initiates new chain)"];
"Propagating_Radical" -> "Intermediate_Radical" [label="+ AMSD (Addition)"]; "AMSD" -> "Intermediate_Radical" [style=invis]; "Intermediate_Radical" -> "Dead_Polymer" [label="Fragmentation"]; "Intermediate_Radical" -> "Cumyl_Radical" [label="Fragmentation"]; }
Figure 1: Mechanism of AMSD in free-radical polymerization.Experimental Protocol: Emulsion Copolymerization of Methyl Methacrylate (B99206) (MMA) and Butyl Acrylate (B77674) (BA) using AMSD
This protocol is adapted from a study on the emulsion copolymerization of MMA and BA, demonstrating the effective use of AMSD as a chain transfer agent.[1]
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Butyl acrylate (BA), inhibitor removed
-
α-Methylstyrene dimer (AMSD) (this compound)
-
Ammonium persulfate (APS), initiator
-
Sodium dodecyl sulfate (B86663) (SDS), surfactant
-
Deionized water
-
Nitrogen gas
Equipment:
-
Glass reactor equipped with a mechanical stirrer, reflux condenser, dropping funnels, and a nitrogen inlet/outlet
-
Heating mantle or water bath with temperature control
-
Standard laboratory glassware
Procedure:
-
Preparation of the Aqueous Phase: In the glass reactor, dissolve the surfactant (e.g., SDS) in deionized water.
-
Preparation of the Organic Phase (Pre-emulsion): In a separate beaker, homogenously mix the monomers (MMA and BA) with the desired amount of AMSD under mechanical stirring.
-
Emulsification: Add the organic phase dropwise to the aqueous solution in the reactor while stirring to form a stable pre-emulsion.
-
Initiation: Heat the reactor to the desired reaction temperature (e.g., 75 °C) under a nitrogen atmosphere. Add a portion of the initiator solution (APS dissolved in deionized water) to the reactor.
-
Polymerization: Simultaneously and dropwise, add the remaining pre-emulsion and the rest of the initiator solution to the reactor over a period of time (e.g., 4 hours).
-
Completion and Cooling: After the addition is complete, maintain the reaction temperature for an additional period to ensure high monomer conversion. Then, cool the reactor to room temperature.
-
Characterization: The resulting polymer latex can be characterized for monomer conversion (gravimetrically), particle size, and molecular weight (e.g., by Gel Permeation Chromatography - GPC).
subgraph "cluster_Preparation" { label = "Preparation"; bgcolor="#F1F3F4"; "Aqueous_Phase" [label="Prepare Aqueous Phase (Water + Surfactant)"]; "Organic_Phase" [label="Prepare Organic Phase (Monomers + AMSD)"]; "Pre_emulsion" [label="Create Pre-emulsion"]; "Aqueous_Phase" -> "Pre_emulsion"; "Organic_Phase" -> "Pre_emulsion"; }
subgraph "cluster_Polymerization" { label = "Polymerization"; bgcolor="#F1F3F4"; "Reactor_Setup" [label="Set up Reactor under N2 and Heat"]; "Initiation" [label="Add Initial Initiator"]; "Feed" [label="Co-feed Pre-emulsion and Initiator"]; "Completion" [label="Maintain Temperature for Complete Conversion"]; "Reactor_Setup" -> "Initiation" -> "Feed" -> "Completion"; }
subgraph "cluster_Analysis" { label = "Analysis"; bgcolor="#F1F3F4"; "Cooling" [label="Cool Reactor"]; "Characterization" [label="Characterize Polymer Latex"]; "Cooling" -> "Characterization"; }
"Pre_emulsion" -> "Reactor_Setup" [style=dashed]; "Completion" -> "Cooling"; }
Figure 2: Experimental workflow for emulsion polymerization.Data Presentation: Effect of AMSD on Polymer Molecular Weight
The concentration of AMSD has a direct impact on the resulting polymer's molecular weight. As the concentration of AMSD increases, the number-average molecular weight (Mn) of the polymer decreases. This is due to the increased frequency of chain transfer events.
| AMSD Concentration (wt% relative to monomer) | Number-Average Molecular Weight (Mn) (x 10⁴ g/mol ) | Monomer Conversion (%) |
| 0 | 40.56 | >98 |
| 0.05 | 35.12 | >98 |
| 0.1 | 28.58 | 97.8 |
| 0.5 | 15.43 | 95.2 |
| 1.0 | 8.76 | 47.3 |
Table 1: Effect of AMSD concentration on the number-average molecular weight and monomer conversion in the emulsion copolymerization of MMA and BA. Data adapted from[1].
It is important to note that at higher concentrations of AMSD, a significant decrease in the polymerization rate and monomer conversion may be observed.[1] This is likely due to the desorption of the regenerative radicals from the polymer particles and their lower reactivity.[1]
Conclusion
α-Methylstyrene dimer is a valuable tool for researchers and scientists looking to control the molecular weight of polymers synthesized via free-radical polymerization. Its efficiency as a chain transfer agent allows for the production of lower molecular weight polymers in a controlled manner. The provided protocol for emulsion polymerization serves as a practical guideline, which can be adapted for other polymerization techniques such as solution or bulk polymerization. The quantitative data clearly demonstrates the inverse relationship between AMSD concentration and polymer molecular weight, highlighting its utility in polymer design and synthesis for various applications, including in the development of new materials for the pharmaceutical and biotechnology industries.
References
The Role of 2,4-Diphenyl-4-Methyl-1-Pentene in Pharmaceutical Synthesis: A Review of Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diphenyl-4-methyl-1-pentene, also known as α-methylstyrene dimer, is a versatile organic compound recognized as a key intermediate in the synthesis of various organic molecules.[1][2] Its unique structure, featuring both aliphatic and aromatic moieties, presents a valuable scaffold for the construction of complex molecular architectures. While widely utilized in polymer chemistry as a molecular weight regulator, its application in the synthesis of pharmaceuticals is less documented in publicly available literature.[3] This document aims to provide an overview of the potential applications of this compound in pharmaceutical synthesis, based on its chemical properties and general principles of organic synthesis.
It is important to note that extensive searches of scientific databases did not yield specific, publicly documented examples of marketed pharmaceuticals synthesized directly from this compound. The information presented herein is therefore based on the compound's known reactivity and potential synthetic transformations that are relevant to drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing and executing synthetic protocols.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₀ | [4] |
| Molecular Weight | 236.36 g/mol | [4] |
| CAS Number | 6362-80-7 | [4] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 161 °C | [2] |
| Density | 0.99 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.56 | [2] |
| Purity | ≥ 95.0% | [5] |
Potential Applications in Pharmaceutical Synthesis
The chemical structure of this compound offers several reactive sites that can be exploited for the synthesis of more complex molecules. The presence of a terminal double bond and two phenyl groups allows for a variety of chemical transformations.
Key Reactive Features:
-
Alkene Functional Group: The terminal double bond can undergo a wide range of reactions, including:
-
Hydrogenation: To produce the saturated analogue, 2,4-diphenyl-4-methylpentane.
-
Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond to introduce functional handles.
-
Hydroboration-Oxidation: To form the corresponding alcohol, providing a site for further functionalization.
-
Epoxidation: To form an epoxide, a versatile intermediate for ring-opening reactions with various nucleophiles.
-
Ozonolysis: Cleavage of the double bond to yield a ketone and formaldehyde, which can be starting points for other synthetic routes.
-
-
Aromatic Rings: The two phenyl groups can be subjected to electrophilic aromatic substitution reactions, such as:
-
Nitration: Introduction of a nitro group, which can be subsequently reduced to an amine.
-
Halogenation: Introduction of halogen atoms, which can be used in cross-coupling reactions (e.g., Suzuki, Heck).
-
Friedel-Crafts Acylation and Alkylation: To introduce new carbon-carbon bonds.
-
Conceptual Experimental Workflow
The following diagram illustrates a general workflow for utilizing a chemical intermediate like this compound in a drug discovery program.
Caption: General workflow for utilizing a chemical intermediate in drug discovery.
Hypothetical Synthetic Protocol
Below is a conceptual protocol illustrating how this compound could be functionalized to create a more complex, hypothetical molecule. This is not a documented synthesis but serves to demonstrate the potential synthetic utility of the starting material.
Objective: Synthesis of a hypothetical amino-alcohol derivative from this compound.
Reaction Scheme:
Caption: Hypothetical synthesis of an amino-alcohol from this compound.
Materials:
-
This compound (95%+)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM), anhydrous
-
Sodium azide (B81097) (NaN₃)
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Methanol (B129727) (MeOH)
-
Palladium on carbon (10% Pd/C)
-
Ethanol (B145695) (EtOH)
-
Standard laboratory glassware and purification equipment (e.g., chromatography column)
Protocol:
Step 1: Epoxidation
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 eq) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the epoxide intermediate.
Step 2: Azide Ring Opening
-
Dissolve the epoxide intermediate (1.0 eq) in a mixture of MeOH and water.
-
Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).
-
Heat the mixture to reflux and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the azido-alcohol intermediate.
Step 3: Reduction to Amino-alcohol
-
Dissolve the azido-alcohol intermediate (1.0 eq) in ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (10 mol%).
-
Evacuate the flask and backfill with hydrogen gas (balloon or hydrogenation apparatus).
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the final amino-alcohol product.
-
Further purification can be performed by crystallization or chromatography if necessary.
Disclaimer: This is a conceptual protocol and has not been validated. Appropriate safety precautions should be taken when handling all chemicals.
Conclusion
This compound is a readily available organic compound with a chemical structure that lends itself to a variety of synthetic transformations. While its primary documented use is in polymer chemistry, its potential as a building block in the synthesis of complex organic molecules, including those with pharmaceutical relevance, is evident. The functional handles present in the molecule, particularly the terminal alkene and aromatic rings, provide multiple avenues for the construction of diverse molecular scaffolds. Although direct synthetic routes to specific, named pharmaceuticals from this starting material are not prevalent in the literature, the principles of organic synthesis suggest its utility as a versatile intermediate in drug discovery and development programs. Researchers are encouraged to explore its reactivity to generate novel compounds with potential therapeutic applications.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. An expeditious synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via the three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and beta-chlorophenetole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | 6362-80-7 | TCI AMERICA [tcichemicals.com]
Application Notes and Protocols for the Quantification of 2,4-diphenyl-4-methyl-1-pentene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 2,4-diphenyl-4-methyl-1-pentene, a compound commonly known as α-methylstyrene dimer (AMSD). The primary analytical technique discussed is Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), which are the most suitable methods for this volatile, non-polar aromatic hydrocarbon. A high-performance liquid chromatography (HPLC) method is also presented as an alternative approach.
Overview of Analytical Techniques
The quantification of this compound is crucial in various applications, including polymer chemistry, where it is used as a chain transfer agent, and in organic synthesis as an intermediate. The selection of an appropriate analytical technique depends on factors such as the required sensitivity, selectivity, and the complexity of the sample matrix.
-
Gas Chromatography (GC): GC is the preferred method for the analysis of volatile and thermally stable compounds like this compound. When coupled with a Flame Ionization Detector (FID), it offers high sensitivity for hydrocarbons. For enhanced selectivity and structural confirmation, a Mass Spectrometer (MS) is the detector of choice.
-
High-Performance Liquid Chromatography (HPLC): While less common for non-polar hydrocarbons, reversed-phase HPLC with UV detection can be employed for the quantification of this compound, particularly when the compound is present in a non-volatile matrix or when GC is not available.
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of this compound using GC-FID and GC-MS. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: GC-FID Quantitative Data
| Parameter | Typical Value |
| Linearity (R²) | ≥ 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Table 2: GC-MS Quantitative Data
| Parameter | Typical Value |
| Linearity (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 3% |
Experimental Protocols
Gas Chromatography (GC-FID/MS) Method
This protocol is based on a validated method for α-methylstyrene and adapted for its dimer, this compound.
3.1.1. Materials and Reagents
-
This compound standard (≥98% purity)
-
Internal Standard (e.g., n-dodecane, tetradecane, or a suitable non-interfering aromatic hydrocarbon)
-
Solvent (e.g., Dichloromethane, Hexane, or Ethyl Acetate), HPLC or GC grade
-
Volumetric flasks and pipettes
-
GC vials with inserts
3.1.2. Instrumentation
-
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Capillary column: A non-polar or medium-polarity column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
3.1.3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of the chosen solvent in a volumetric flask.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in the same manner.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock standard solution with the solvent to achieve concentrations ranging from the LOQ to a desired upper limit (e.g., 1, 5, 10, 25, 50, and 100 µg/mL). Add a fixed concentration of the internal standard to each calibration standard.
3.1.4. Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of the chosen solvent.
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove interfering matrix components.
-
Add the internal standard to the sample solution at the same concentration as in the calibration standards.
-
Transfer an aliquot of the final solution to a GC vial for analysis.
3.1.5. GC-FID/MS Conditions
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL
-
Split Ratio: 10:1 (can be adjusted based on concentration)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 300 °C
-
Hold: 5 minutes at 300 °C
-
-
FID Detector Temperature: 300 °C
-
MS Transfer Line Temperature: 280 °C
-
MS Ion Source Temperature: 230 °C
-
MS Mode: Electron Ionization (EI) at 70 eV. For quantification, Selected Ion Monitoring (SIM) mode is recommended for higher sensitivity. Characteristic ions for this compound should be determined from a full scan analysis of a standard (e.g., m/z 236, 119, 91).
3.1.6. Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of this compound in the sample by applying the peak area ratio to the calibration curve.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for non-volatile samples or as an alternative to GC.
3.2.1. Materials and Reagents
-
This compound standard (≥98% purity)
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile or Methanol (HPLC grade)
-
Solvent for sample and standard preparation: Acetonitrile or Methanol
3.2.2. Instrumentation
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
3.2.3. Preparation of Standard and Sample Solutions
Follow the same procedure as for the GC method (Section 3.1.3 and 3.1.4), using the HPLC mobile phase solvent for dissolution and dilution.
3.2.4. HPLC Conditions
-
Mobile Phase: Gradient elution with Water (A) and Acetonitrile (B).
-
0-10 min: 70% B
-
10-15 min: Linear gradient to 95% B
-
15-20 min: Hold at 95% B
-
20.1-25 min: Re-equilibrate at 70% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm (or the wavelength of maximum absorbance determined by DAD)
-
Injection Volume: 10 µL
3.2.5. Data Analysis
Construct a calibration curve by plotting the peak area of this compound against its concentration. Determine the concentration in the sample from this curve.
Visualizations
Caption: Workflow for the quantification of this compound by GC.
Caption: Workflow for the quantification of this compound by HPLC.
Application Notes and Protocols for the Dimerization of α-Methylstyrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the experimental setup of the dimerization of α-methylstyrene, a critical process in various fields, including polymer chemistry and the synthesis of fine chemicals. The protocols outlined below cover various catalytic systems, offering flexibility and control over the reaction to selectively yield desired dimer isomers.
Introduction
The dimerization of α-methylstyrene (AMS) is a classic example of cationic polymerization, where the reaction can be controlled to terminate at the dimer stage. This process typically yields a mixture of unsaturated linear dimers and a saturated cyclic dimer. The principal isomers formed are 2,4-diphenyl-4-methyl-1-pentene, 2,4-diphenyl-4-methyl-2-pentene (cis and trans isomers), and the cyclic 1,1,3-trimethyl-3-phenylindane.[1] The selectivity towards a specific dimer is highly dependent on the reaction conditions, including the type of catalyst, temperature, and solvent used. These dimers serve as valuable intermediates in the synthesis of various organic compounds and polymers.
Experimental Protocols
Protocol 1: Dimerization using a Brønsted Acid Catalyst
This protocol details the dimerization of α-methylstyrene using p-toluenesulfonic acid (TsOH) as a catalyst, a method known for its simplicity and effectiveness in producing linear dimers.[2][3]
Materials:
-
α-Methylstyrene (AMS), freshly distilled
-
p-Toluenesulfonic acid (TsOH)
-
Toluene, anhydrous
-
Sodium bicarbonate solution, saturated
-
Magnesium sulfate, anhydrous
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve α-methylstyrene (1 equivalent) in anhydrous toluene.
-
Add p-toluenesulfonic acid (0.05 equivalents) to the solution.
-
Heat the reaction mixture to a desired temperature (e.g., 60-120°C) and stir for a specified time (e.g., 2-8 hours).[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to isolate the different dimer isomers.
Protocol 2: Dimerization using a Lewis Acid Catalyst
This protocol describes the use of a Lewis acid, such as stannic chloride (SnCl4), which is effective for cationic polymerization and can be used to favor the formation of the cyclic dimer.[1]
Materials:
-
α-Methylstyrene (AMS), freshly distilled
-
Stannic chloride (SnCl4)
-
Carbon tetrachloride (CCl4), anhydrous[1]
-
Methanol
-
Round-bottom flask with a magnetic stirrer and nitrogen inlet
-
Syringe for initiator injection
-
Low-temperature bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a dry round-bottom flask with a magnetic stirrer under a nitrogen atmosphere.
-
Add anhydrous carbon tetrachloride to the flask, followed by freshly distilled α-methylstyrene (1 equivalent).[1]
-
Cool the mixture to the desired reaction temperature (e.g., 0°C).
-
Slowly add a solution of stannic chloride (as initiator) in carbon tetrachloride via syringe.
-
Stir the reaction mixture for the desired time (e.g., 1-4 hours). Monitor the reaction by GC.
-
Quench the reaction by adding cold methanol.
-
Allow the mixture to warm to room temperature and wash with water in a separatory funnel.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent using a rotary evaporator to yield the crude product.
-
Purify the product by distillation under reduced pressure or by column chromatography.
Data Presentation
The following tables summarize quantitative data from various studies on the dimerization of α-methylstyrene, highlighting the influence of different catalysts and reaction conditions on conversion and product selectivity.
Table 1: Effect of Catalyst and Temperature on AMS Dimerization
| Catalyst | Temperature (°C) | Solvent | Conversion (%) | Selectivity to Linear Dimers (%) | Selectivity to Cyclic Dimer (%) | Reference |
| p-Toluenesulfonic acid | 60 | Toluene | >90 | High | Low | [2] |
| Sulfuric Acid | 80 | None (liquid-liquid) | 55 | 93 | 0.06 | [4] |
| [HexMIm]BF4–HBF4 | 60 | None | 98.7 | 90.8 (MDP-1) | Low | [5][6] |
| [HexMIm]BF4–HBF4 | 120 | None | High | Low | Exclusive (TPI) | [5][6] |
| [BMIm]Cl · 2AlCl3 | - | None | - | Low | High | [5][6] |
| Activated Clay | 85-130 | Ethylene Carbonate | High | High | Low | [7][8] |
| Solid Acid (H2SO4/B2O3/P2O5) | Room Temp | - | - | High | - | [4] |
MDP-1: this compound; TPI: 1,1,3-trimethyl-3-phenylindan
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general experimental workflow for the dimerization of α-methylstyrene.
Caption: General experimental workflow for α-methylstyrene dimerization.
Reaction Pathway
This diagram illustrates the simplified reaction pathway for the acid-catalyzed dimerization of α-methylstyrene, leading to the formation of linear and cyclic dimers.
References
- 1. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 2. researchgate.net [researchgate.net]
- 3. alpha-Methylstyrene dimer | (C9H10)2 | CID 22521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN1109040A - Process for preparing alpha-methylstyrene unsaturated dimer - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
Application Notes and Protocols for α-Methylstyrene Dimer (AMSD) in Polymer Production
Audience: Researchers, scientists, and polymer development professionals.
Introduction Alpha-methylstyrene dimer (AMSD), primarily composed of 2,4-diphenyl-4-methyl-1-pentene, is a highly effective addition-fragmentation chain transfer agent (CTA) used in free radical polymerization.[1] Unlike traditional mercaptan-based CTAs, AMSD is noted for being odorless, easy to handle, and does not cause discoloration or affect the stability of the final polymer.[2] It is particularly valuable for controlling the molecular weight (Mw) and molecular weight distribution (MWD) in the production of polymers containing styrene (B11656), such as polystyrene (PS), acrylonitrile-butadiene-styrene (ABS), and styrene-butadiene rubber (SBR) latexes.[3][4]
Application in Styrene Polymerization
AMSD is an effective CTA for controlling the molecular weight of polystyrene.[3] The chain transfer mechanism involves the addition of a propagating polymer radical to the AMSD molecule, followed by fragmentation, which terminates the existing polymer chain and creates a new radical to initiate a new chain.[1] This process allows for precise control over the final polymer's molecular weight.[3]
Quantitative Data: Chain Transfer Constants
The efficiency of a CTA is determined by its chain transfer constant (Ctr). A Ctr value between 0.01 and 1.0 is considered excellent for effective molecular weight control.[3]
| Monomer | Chain Transfer Agent | Temperature (°C) | Chain Transfer Constant (Ctr) |
| Styrene (St) | NOFMER® MSD | 60 | 0.21 |
| Methyl Methacrylate (MMA) | NOFMER® MSD | 60 | 0.074 |
Data sourced from NOF America Corporation.[3]
Experimental Protocol: Solution Polymerization of Styrene with AMSD
This protocol describes a general laboratory-scale procedure for the solution polymerization of styrene using AMSD to control molecular weight.
Materials:
-
Styrene monomer
-
Toluene (or another suitable solvent)
-
AMSD (e.g., NOFMER® MSD)
-
Free-radical initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Nitrogen gas for inerting
-
Methanol (B129727) (for precipitation)
Procedure:
-
Monomer Purification: Purify styrene monomer to remove inhibitors (e.g., 4-tert-butylcatechol) by washing with an aqueous NaOH solution, followed by washing with deionized water, drying over a drying agent (e.g., anhydrous MgSO4), and distillation under reduced pressure.
-
Reaction Setup: In a reaction flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, combine the purified styrene monomer, toluene, and the desired amount of AMSD. The concentration of AMSD will determine the final molecular weight of the polymer.[3]
-
Inerting: Purge the reaction mixture with nitrogen gas for 20-30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Initiation: Add the free-radical initiator (AIBN) to the mixture.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80°C) and maintain it for several hours.[1] The reaction time will depend on the desired conversion.
-
Termination & Precipitation: Cool the reaction mixture to room temperature. Precipitate the resulting polystyrene by slowly pouring the viscous solution into a beaker of methanol with vigorous stirring.
-
Purification & Drying: Filter the precipitated polymer, wash it with fresh methanol, and dry it in a vacuum oven at 60°C until a constant weight is achieved.
-
Characterization: Analyze the molecular weight (Mw) and molecular weight distribution (PDI) of the dried polystyrene using Gel Permeation Chromatography (GPC).
Application in Acrylonitrile-Butadiene-Styrene (ABS) Production
In ABS resin production, AMSD serves as an ideal chain transfer agent, particularly for creating environmentally friendly products with low volatile organic compound (VOC) content and minimal odor.[5] Traditional thiol-based CTAs like dodecyl mercaptan can leave residual unpleasant smells, a significant issue in applications like 3D printing.[5] AMSD eliminates this problem while also acting as a plasticizer and improving the surface gloss of the final product.[5]
Quantitative Data: Comparison of CTAs in ABS Resin Production
| Chain Transfer Agent (CTA) | Dosage (% mol) | Impact Strength (kJ/m²) | Melt Flow Index (g/10 min) | Residual VOC/Odor Level |
| Dodecyl Mercaptan (CTA1) | 0.3 | ~21 | ~23 | High (Worst Odor) |
| α-Methylstyrene Dimer (CTA2) | 0.3 | ~22 | ~24 | Low (Slightly Better than CTA3) |
| Methyl 3-mercaptopropionate (B1240610) (CTA3) | 0.3 | ~20 | ~22 | Low |
Data adapted from a study on low-VOC ABS resin.[5] The study found that a 0.3% (mol) concentration of AMSD provided the best overall characteristics.[5]
Experimental Protocol: Bulk Polymerization for Low-Odor ABS Resin
This protocol outlines a method for producing ABS resin using AMSD to achieve low odor and controlled properties.
Materials:
-
Polybutadiene (B167195) (rubber phase)
-
Styrene monomer
-
Acrylonitrile monomer
-
Ethylbenzene (B125841) (solvent)
-
AMSD (chain transfer agent)
-
Initiator (e.g., a peroxide initiator suitable for the reaction temperature)
Procedure:
-
Rubber Dissolution: Dissolve the polybutadiene rubber in a mixture of styrene, acrylonitrile, and ethylbenzene within a polymerization reactor.
-
Pre-polymerization: Initiate a pre-polymerization step by heating the mixture. This step is carried out until phase inversion occurs, where the rubber phase becomes dispersed within a continuous styrene-acrylonitrile (SAN) copolymer matrix.
-
CTA Addition: Add the AMSD chain transfer agent to the reactor. A continuous drop-wise addition can help control the copolymer molecular weight and composition.[5]
-
Main Polymerization: Continue the polymerization process, typically raising the temperature in stages to increase monomer conversion.
-
Devolatilization: Once the desired conversion is reached, transfer the polymerized resin to a devolatilization unit. Here, unreacted monomers and the solvent are removed, often using a supercritical extraction device or a vacuum extruder.[5]
-
Pelletization: The final devolatilized ABS resin is then extruded and pelletized.
-
Characterization: Test the resulting ABS pellets for mechanical properties (impact strength), melt flow index, and residual VOC content.
Application in Styrene-Butadiene Rubber (SBR) Production
AMSD is a suitable CTA for polymers containing styrene, including styrene-butadiene (SB) latexes.[3] In emulsion polymerization, which is a common method for producing SBR, the CTA is crucial for controlling the polymer's molecular weight and processability.[6] Using AMSD can help achieve desired properties while avoiding the odor issues associated with mercaptans.
Experimental Protocol: Emulsion Polymerization for SBR Latex
This protocol provides a general framework for synthesizing SBR latex via emulsion polymerization using AMSD.
Materials:
-
Styrene monomer
-
Butadiene monomer
-
Deionized water
-
Emulsifier (e.g., sodium dodecyl sulfate, rosin (B192284) acid soap)[6]
-
Initiator (e.g., potassium persulfate for "hot" SBR, or a redox system for "cold" SBR)
-
AMSD (chain transfer agent)
-
Electrolyte/Buffer (e.g., potassium phosphate)[7]
Procedure:
-
Reactor Charging: Charge a pressure-rated polymerization reactor with deionized water, emulsifier, and the electrolyte/buffer system.
-
Inerting: Purge the reactor with nitrogen to remove oxygen.
-
Monomer and CTA Addition: Add the styrene monomer and the AMSD chain transfer agent to the reactor. Then, charge the butadiene monomer as a liquefied gas.
-
Initiation: Bring the reactor to the desired polymerization temperature (e.g., 50°C for hot SBR, 5°C for cold SBR). Add the initiator to start the polymerization.
-
Polymerization: Maintain the reaction under constant agitation. Monitor the reaction progress by tracking pressure and temperature, and by taking samples to measure the solid content.
-
Shortstopping: When the target monomer conversion (e.g., 70-75%) is reached, add a "shortstop" agent to terminate the polymerization by scavenging the free radicals.
-
Monomer Recovery: Remove unreacted butadiene and styrene from the latex using steam stripping.
-
Latex Characterization: The final product is a stable SBR latex. Characterize the polymer by measuring its Mooney viscosity, molecular weight (GPC on a dried sample), and other relevant properties.
Visualizations: Workflows and Mechanisms
Caption: Mechanism of addition-fragmentation chain transfer using AMSD.
Caption: General experimental workflow for polymer synthesis using AMSD.
Caption: Logical comparison of using AMSD versus traditional mercaptan CTAs.
References
- 1. US6294708B1 - Alpha-methylstyrene dimer derivatives - Google Patents [patents.google.com]
- 2. US6388153B2 - Alpha-methylstyrene dimer derivatives - Google Patents [patents.google.com]
- 3. nofamerica.com [nofamerica.com]
- 4. alpha-Methylstyrene dimer | (C9H10)2 | CID 22521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. azom.com [azom.com]
- 7. cnpc.com.cn [cnpc.com.cn]
Application Notes and Protocols for α-Methylstyrene Dimer as a Molecular Weight Regulator in Polymer Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of α-methylstyrene dimer (AMSD) as a molecular weight regulator in polymer production. Detailed protocols for its application in emulsion and solution polymerization are provided, along with its mechanism of action and the expected impact on polymer properties.
Introduction
α-Methylstyrene dimer (AMSD) is a highly effective chain transfer agent (CTA) utilized to control the molecular weight and molecular weight distribution of polymers during free-radical polymerization.[1][2][3][4][5] Its primary active component is 2,4-diphenyl-4-methyl-1-pentene.[1][3] Unlike traditional chain transfer agents like mercaptans, AMSD offers the advantage of being low in odor. Functioning through an addition-fragmentation mechanism, AMSD allows for the synthesis of polymers with desired molecular weights and narrower polydispersity indices (PDI).[6] This makes it a valuable tool in the production of a wide range of polymers, including polystyrenes, acrylates, and styrene-butadiene latexes.
Mechanism of Action
The regulation of molecular weight by α-methylstyrene dimer occurs via an addition-fragmentation chain transfer mechanism. The process can be summarized in the following steps:
-
Addition: A propagating polymer radical (P•) adds to the double bond of the α-methylstyrene dimer (AMSD).
-
Fragmentation: The resulting intermediate radical undergoes fragmentation, leading to the formation of a new, smaller radical and a polymer chain with a terminal double bond.
-
Re-initiation: The newly formed radical can then initiate the polymerization of a new monomer molecule.
This process effectively terminates a growing polymer chain and initiates a new one, thereby controlling the overall molecular weight of the polymer.
References
- 1. CN103897087A - Cationic polymerization method of alpha-methylstyrene/styrene copolymer - Google Patents [patents.google.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. US2556459A - Method for copolymerizing styrene and alpha methyl styrene - Google Patents [patents.google.com]
- 5. US6649716B2 - Polymerization of alpha-methylstyrene - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: α-Methylstyrene Dimerization Control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the formation of the cyclic α-methylstyrene (AMS) dimer during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the cyclic α-methylstyrene dimer and why is its formation a concern?
A1: The cyclic α-methylstyrene dimer, chemically known as 1,1,3-trimethyl-3-phenylindan, is a common byproduct formed during the cationic polymerization or acid-catalyzed reactions of α-methylstyrene. Its formation is often undesirable as it can act as a chain-terminating agent, limiting the molecular weight of the desired polymer, and can be difficult to separate from the reaction mixture, thus reducing the overall yield and purity of the target product.
Q2: What is the primary mechanism leading to the formation of the cyclic AMS dimer?
A2: The formation of the cyclic AMS dimer is predominantly a result of a cationic mechanism. The reaction is typically initiated by a proton or a Lewis acid, which protonates the double bond of an AMS monomer to form a tertiary carbocation. This carbocation then reacts with a second AMS monomer to form a dimeric carbocation. This intermediate can then undergo an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type reaction) followed by deprotonation to yield the stable, cyclic indane structure.
Q3: What is the significance of the "ceiling temperature" of α-methylstyrene?
A3: The ceiling temperature (Tc) for the polymerization of α-methylstyrene is approximately 61°C.[1] Above this temperature, the rate of depolymerization exceeds the rate of polymerization, making it thermodynamically unfavorable to form high molecular weight polymers. Consequently, reactions carried out above the ceiling temperature are more prone to the formation of dimers and other low molecular weight oligomers.
Q4: Can the formation of the cyclic dimer be completely avoided?
A4: While complete avoidance can be challenging, the formation of the cyclic dimer can be significantly suppressed in favor of linear dimers or the desired polymer by carefully controlling the reaction conditions. Key factors include temperature, the choice of catalyst, and the solvent system.
Troubleshooting Guide: Preventing Cyclic Dimer Formation
This guide provides specific troubleshooting strategies to minimize or eliminate the formation of the cyclic α-methylstyrene dimer in your experiments.
Issue 1: High Yield of Cyclic Dimer Observed
Primary Cause: Reaction conditions, particularly high temperatures and the use of strongly acidic catalysts, favor the intramolecular cyclization reaction that leads to the formation of the indane derivative.
Solutions:
-
Temperature Control: Lowering the reaction temperature is a critical first step. As demonstrated in various studies, higher temperatures (e.g., 120-170°C) significantly promote the formation of the cyclic dimer, while lower temperatures (around 60°C or below) favor the formation of linear, unsaturated dimers.[2][3]
-
Catalyst Selection: The choice of catalyst plays a pivotal role in determining the product distribution.
-
To favor linear dimers: Consider using specific Brönsted acidic ionic liquids or solid acid catalysts that have shown high selectivity for linear dimers at lower temperatures.[2][4] For example, a liquid-liquid process using sulfuric acid with a methanol (B129727) additive at 80°C has been shown to produce a dimer product with 93% linear dimers and only 0.06% of the cyclic dimer.[3][4][5]
-
To favor polymerization: For the synthesis of poly(α-methylstyrene), anionic polymerization is a more controlled method that can suppress dimer formation. Additionally, certain cationic polymerization systems using specific initiators and conditions can also yield high molecular weight polymers.
-
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. The use of polar solvents such as tertiary amyl alcohol or tertiary butanol can favor the formation of linear dimers over the cyclic dimer, although it may also decrease the overall reaction rate.[4][6]
Issue 2: Low Polymer Molecular Weight and Presence of Dimers
Primary Cause: Dimerization acts as a competing reaction to polymerization, and the formed dimers can also act as chain transfer agents, limiting the growth of polymer chains.
Solutions:
-
Optimize Polymerization Conditions: For cationic polymerization, operating at temperatures well below the ceiling temperature of AMS is crucial. For instance, carrying out the polymerization at temperatures between -25°C and 0°C can significantly favor polymer formation.[7]
-
Anionic Polymerization: This method offers better control over the polymerization process and can effectively minimize dimer formation, leading to polymers with higher molecular weights and narrower molecular weight distributions.
-
Controlled Radical Polymerization (CRP) Techniques: Techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can provide better control over the polymer architecture and minimize side reactions like dimerization.
Data Presentation: Influence of Reaction Conditions on Dimer Selectivity
The following tables summarize quantitative data from various studies, illustrating the impact of temperature and catalyst choice on the product distribution in α-methylstyrene dimerization.
Table 1: Effect of Temperature on Dimer Selectivity using a Brönsted Acidic Ionic Liquid Catalyst [2]
| Temperature (°C) | Conversion of AMS (%) | Selectivity for Linear Dimers (%) | Selectivity for Cyclic Dimer (%) |
| 60 | >92 | 93 | 7 |
| 170 | >92 | 0 | 100 |
Table 2: Dimerization of AMS with Different Acid Catalysts
| Catalyst | Temperature (°C) | Solvent | Conversion (%) | Linear Dimers (%) | Cyclic Dimer (%) | Reference |
| Sulfuric Acid with Methanol | 80 | Water (biphasic) | 55 | 93 | 0.06 | [3][4][5] |
| [HexMIm]BF4–HBF4 | 60 | Solvent-free | 98.7 | 90.8 | 9.2 | [3] |
| [HexMIm]BF4–HBF4 | 120 | Solvent-free | 98.7 | 0 | 100 | [3] |
| Zeolite NiHY | Varies | Varies | - | High | Low (decreases with temp.) | [8] |
| Solid Acid (H2SO4/B2O3/P2O5) | Room Temp | - | - | High | Low | [4] |
Experimental Protocols
Protocol 1: Selective Synthesis of Linear α-Methylstyrene Dimers
This protocol is adapted from studies demonstrating high selectivity for linear dimers using a Brönsted acidic ionic liquid.[2]
Materials:
-
α-Methylstyrene (AMS), freshly distilled
-
Brönsted acidic ionic liquid (e.g., [Hmim]BF4)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Heating mantle with temperature controller
Procedure:
-
Set up a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (Nitrogen or Argon).
-
Add the Brönsted acidic ionic liquid catalyst to the flask.
-
Add the freshly distilled α-methylstyrene to the flask.
-
Heat the reaction mixture to 60°C with vigorous stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or NMR) to determine the conversion of AMS and the selectivity for the linear dimers.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be separated from the ionic liquid catalyst by extraction with a non-polar solvent (e.g., hexane), as the ionic liquid is typically immiscible with such solvents.
-
Analyze the product mixture to confirm the high selectivity for the linear dimers and minimal formation of the cyclic dimer.
Mandatory Visualizations
Signaling Pathway for α-Methylstyrene Dimerization
Caption: Cationic dimerization pathway of α-methylstyrene.
Experimental Workflow for Dimerization Control
Caption: Decision workflow for controlling α-methylstyrene reaction products.
References
- 1. US6388153B2 - Alpha-methylstyrene dimer derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Concentration for Selective AMSD Synthesis
Welcome to the technical support center for the selective synthesis of α-methyl-p-styrene-d-mannose (AMSD). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and ensuring the successful synthesis of high-purity AMSD.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of α-methyl-p-styrene-d-mannose (AMSD)?
A1: The main challenge lies in achieving high stereoselectivity for the α-anomer. The formation of the glycosidic bond between the mannose donor and the p-methylstyrene acceptor can result in a mixture of α and β anomers. Optimizing the reaction conditions, particularly the catalyst concentration, is crucial to favor the formation of the desired α-isomer.
Q2: Which type of catalyst is typically used for AMSD synthesis?
A2: Lewis acid catalysts are commonly employed for this type of glycosylation. Boron trifluoride etherate (BF₃·OEt₂) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) are frequently used promoters for the formation of α-mannosides.
Q3: How does catalyst concentration impact the yield and selectivity of the reaction?
A3: Catalyst concentration is a critical parameter. Insufficient catalyst can lead to an incomplete reaction and low yield. Conversely, an excessively high concentration of a Lewis acid catalyst can lead to side reactions, such as the formation of undesired byproducts or degradation of the starting materials, which can decrease both yield and selectivity.[1] Finding the optimal catalyst concentration is key to maximizing the yield of the desired α-AMSD.
Q4: What are common side reactions to be aware of during AMSD synthesis?
A4: Common side reactions include the formation of the undesired β-anomer, orthoester formation, and the polymerization of p-methylstyrene, especially in the presence of a strong Lewis acid. Careful control of the reaction temperature and catalyst concentration can help minimize these side reactions.
Q5: Can the reaction temperature influence the stereoselectivity?
A5: Yes, temperature plays a significant role. For α-mannosylation, conducting the reaction at elevated temperatures can sometimes favor the thermodynamically more stable α-anomer.[1] However, this must be balanced with the potential for increased side reactions at higher temperatures.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive Catalyst: The Lewis acid catalyst may have decomposed due to exposure to moisture. 2. Insufficient Catalyst: The amount of catalyst may be too low to effectively promote the reaction. 3. Poor Quality Reagents: Starting materials (mannose donor or p-methylstyrene) may be impure. 4. Presence of Water: Trace amounts of water can quench the Lewis acid catalyst. | 1. Use a fresh bottle of the Lewis acid catalyst or distill it before use. 2. Incrementally increase the catalyst concentration (e.g., in 0.1 equivalent steps). 3. Ensure the purity of the mannose donor and p-methylstyrene through appropriate analytical techniques (e.g., NMR, GC-MS) and purify if necessary. 4. Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
| Poor α-Selectivity (High β-Anomer Formation) | 1. Suboptimal Catalyst Concentration: The catalyst concentration may be favoring the formation of the β-anomer. 2. Incorrect Temperature: The reaction temperature may not be optimal for α-selectivity. 3. Inappropriate Solvent: The solvent can influence the stereochemical outcome. | 1. Systematically vary the catalyst concentration to find the optimal ratio for α-selectivity. In some cases, a lower catalyst concentration can improve selectivity. 2. Experiment with a range of temperatures. For α-mannosides, sometimes higher temperatures under thermodynamic control can be beneficial.[1] 3. Screen different anhydrous solvents (e.g., dichloromethane (B109758), acetonitrile, toluene) to determine their effect on selectivity. |
| Formation of Side Products (e.g., Polymerization of Styrene) | 1. Excessive Catalyst Concentration: High concentrations of Lewis acids can promote the polymerization of p-methylstyrene. 2. High Reaction Temperature: Elevated temperatures can increase the rate of side reactions. | 1. Reduce the catalyst concentration. Often, catalytic amounts (e.g., 0.1 to 0.2 equivalents) are sufficient. 2. Perform the reaction at a lower temperature, even if it requires a longer reaction time. |
| Difficult Product Purification | 1. Co-elution of Anomers: The α and β anomers may have similar polarities, making separation by column chromatography challenging. 2. Presence of Polymeric Byproducts: Polymerized styrene (B11656) can be difficult to separate from the desired product. | 1. Use a longer chromatography column, a different eluent system, or consider preparative HPLC for separation. 2. Optimize the reaction to minimize polymer formation. If present, precipitation of the polymer in a non-solvent prior to chromatography may be helpful. |
Data Presentation
Table 1: Hypothetical Impact of BF₃·OEt₂ Concentration on AMSD Synthesis
| Catalyst Concentration (equivalents) | Reaction Time (hours) | Yield of AMSD (%) (α:β ratio) | Observations |
| 0.1 | 24 | 45% (8:1) | Slow reaction, but good α-selectivity. |
| 0.2 | 12 | 75% (6:1) | Faster reaction with good yield, slightly lower α-selectivity. |
| 0.5 | 4 | 85% (4:1) | Rapid reaction, high yield, but reduced α-selectivity. |
| 1.0 | 2 | 60% (2:1) | Very fast reaction, but significant side product formation and poor α-selectivity. |
| 1.5 | 1 | 40% (1:1) | Rapid decomposition and polymerization observed, low yield of desired product. |
Note: This table presents hypothetical data for illustrative purposes, based on general principles of glycosylation reactions. Actual results may vary and should be determined experimentally.
Experimental Protocols
Protocol 1: General Procedure for the Lewis Acid-Catalyzed Synthesis of α-methyl-p-styrene-d-mannose (AMSD)
This protocol is adapted from general procedures for α-aryl mannoside synthesis.
Materials:
-
Per-O-acetylated mannose donor (e.g., 1,2,3,4,6-penta-O-acetyl-α-D-mannopyranose)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4 Å, activated)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., hexanes/ethyl acetate (B1210297) mixture)
Procedure:
-
Preparation of Reactants: To a flame-dried round-bottom flask under an argon atmosphere, add the per-O-acetylated mannose donor (1.0 equivalent) and activated 4 Å molecular sieves.
-
Solvent and Acceptor Addition: Add anhydrous DCM, followed by 4-methylstyrene (1.2 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Catalyst Addition: Cool the reaction mixture to 0°C in an ice bath. Add BF₃·OEt₂ (0.2 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting mannose donor is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Quenching the Reaction: Once the reaction is complete, quench it by the slow addition of saturated sodium bicarbonate solution.
-
Work-up: Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the desired α-methyl-p-styrene-d-mannose product.
Mandatory Visualizations
References
Technical Support Center: Purification of 2,4-diphenyl-4-methyl-1-pentene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions for the purification of 2,4-diphenyl-4-methyl-1-pentene using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle for purifying this compound via column chromatography?
A1: The purification is based on normal-phase adsorption chromatography.[1][2] In this technique, a polar stationary phase (like silica (B1680970) gel) is used with a non-polar mobile phase (eluent).[1][3][4] Since this compound is a non-polar compound, it has a weak affinity for the polar silica gel and travels quickly through the column with the non-polar eluent.[5] More polar impurities will interact more strongly with the stationary phase and elute more slowly, allowing for effective separation.
Q2: What are the recommended stationary and mobile phases for this purification?
A2:
-
Stationary Phase: Silica gel (SiO₂) is the most common and effective stationary phase for separating non-polar compounds like this one.[1][5]
-
Mobile Phase (Eluent): A non-polar solvent system is required. Pure n-hexane is an excellent starting point. If the compound requires slightly more elution power to move, a mixture of n-hexane and a minimally more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) can be used (e.g., 99:1 hexane (B92381):ethyl acetate).
Q3: How do I determine the optimal eluent system before running the column?
A3: The optimal eluent system should be determined using Thin Layer Chromatography (TLC) prior to the column. The goal is to find a solvent system where the this compound has a Retention Factor (Rf) value of approximately 0.3-0.4.[6] This Rf value typically provides the best separation from impurities.
Q4: What are the likely impurities I will encounter?
A4: The synthesis of this compound often results from the dimerization of α-methylstyrene.[7] Potential impurities include its structural isomer, 2,4-diphenyl-4-methyl-2-pentene, and a saturated indanic dimer, which have similar non-polar characteristics, making careful chromatography crucial.[7]
Q5: Should I use a wet or dry loading method to apply my sample to the column?
A5: The choice depends on the sample's solubility in the eluent.
-
Wet Loading: If your crude sample dissolves easily in a minimal amount of the starting eluent (e.g., hexane), this method is suitable.
-
Dry Loading: This method is highly recommended if the sample has poor solubility in the eluent.[8] It involves pre-adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.[8] This technique prevents band broadening and improves separation.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a standard procedure for the purification.
1. Eluent Selection (TLC Analysis):
- Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
- Spot the solution onto a silica gel TLC plate.
- Develop the plate in a TLC chamber using potential eluent systems (start with 100% n-hexane and try adding 1-2% ethyl acetate).
- Visualize the spots under a UV lamp.
- Select the solvent system that gives the target compound an Rf value of ~0.3-0.4 and the best separation from other spots.
2. Column Preparation:
- Select a glass column of appropriate size (a general rule is a silica gel to crude product weight ratio of 30:1 to 50:1).[9]
- Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.
- Prepare a slurry of silica gel in the chosen eluent.[10]
- Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
- Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[8]
- Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.[11]
3. Sample Loading:
- Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel (2-3 times the sample weight), and evaporate the solvent completely to get a dry, free-flowing powder.[8] Carefully add this powder to the top of the packed column.
- Wet Loading: Dissolve the crude product in the absolute minimum volume of the eluent. Using a pipette, carefully add the solution to the top of the silica bed without disturbing the surface.[8]
4. Elution and Fraction Collection:
- Carefully add the eluent to the column.
- Apply gentle air pressure (if performing flash chromatography) to achieve a steady flow rate.
- Begin collecting fractions in test tubes or vials.
- Maintain a constant level of eluent at the top of the column throughout the process.
5. Analysis and Product Isolation:
- Monitor the collected fractions using TLC to identify which ones contain the pure product.
- Combine the fractions that show a single spot corresponding to the pure this compound.
- Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.[10]
Data Presentation
Table 1: Recommended Purification Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard polar support for normal-phase chromatography of non-polar compounds.[5] |
| Mobile Phase (Eluent) | 100% n-Hexane (starting) | As a non-polar compound, it requires a very non-polar eluent for proper retention and separation. |
| Optimal Rf Value | ~0.3 - 0.4 | Provides a good balance between retention time and separation efficiency.[6] |
| Sample:Silica Ratio | 1:30 to 1:50 (by weight) | Ensures sufficient stationary phase to interact with the sample for effective separation and avoids overloading.[9] |
Table 2: Example of Eluent Optimization via TLC
| Eluent System (Hexane:Ethyl Acetate) | Observed Rf of Product | Observation |
| 100:0 | 0.25 | Good starting point, slightly low Rf. |
| 99:1 | 0.35 | Optimal. Good separation from baseline and solvent front. |
| 98:2 | 0.48 | Rf is becoming too high; risk of co-elution with less polar impurities. |
| 95:5 | 0.70 | Elutes too quickly, poor separation is likely. |
Troubleshooting Guide
Q: My compound is not eluting from the column. What should I do?
A: This indicates that the eluent is not polar enough to move the compound.
-
Possible Cause 1: The eluent is too non-polar.
-
Solution: While unlikely for this specific non-polar compound, if it fails to elute with pure hexane, there may be unexpected polar functional groups. Try gradually increasing the polarity by adding a small percentage of ethyl acetate (e.g., move from 100% hexane to 99:1 hexane:ethyl acetate).[6]
-
-
Possible Cause 2: The compound may have decomposed on the silica gel.
Q: The product came out in the first few fractions with the solvent front. What went wrong?
A: This happens when the eluent is too polar for the compound.
-
Possible Cause: The polarity of the mobile phase is too high, causing the non-polar product to have no interaction with the silica gel.
-
Solution: Reduce the polarity of the eluent. If you were using a hexane/ethyl acetate mixture, switch to 100% hexane. Check your initial TLC analysis to ensure the Rf was not too high (e.g., >0.6).
-
Q: I am getting poor separation between my product and an impurity.
A: This is a common issue that can be addressed in several ways.
-
Possible Cause 1: Improper column packing (channels or cracks).
-
Solution: Unfortunately, this requires repacking the column. Ensure the silica slurry is homogenous and allowed to settle evenly.
-
-
Possible Cause 2: The column was overloaded with the sample.
-
Solution: Reduce the amount of crude material loaded onto the column. Maintain at least a 30:1 ratio of silica to sample.[9]
-
-
Possible Cause 3: The sample band was too broad due to the loading technique.
Q: The spot for my product is streaking or "tailing" in the collected fractions.
A: Tailing can lead to broader peaks and poorer separation.
-
Possible Cause 1: The column is overloaded.
-
Solution: As with poor separation, reduce the total amount of sample being purified.[9]
-
-
Possible Cause 2: The sample was not fully dissolved when loaded.
-
Solution: Ensure the sample is completely dissolved before applying it to the column. If solubility is an issue, switch to the dry loading method.[9]
-
Q: After running the column, I can't find my compound in any fraction via TLC.
A: The compound is likely present but at a concentration too low to be detected by standard TLC spotting.
-
Possible Cause: The collected fractions are too dilute.
-
Solution: Take a few fractions from the expected elution range, concentrate them significantly on a rotary evaporator, and re-run the TLC analysis on the concentrated samples.[6]
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common column chromatography issues.
References
- 1. columbia.edu [columbia.edu]
- 2. waters.com [waters.com]
- 3. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
- 6. Chromatography [chem.rochester.edu]
- 7. This compound | 6362-80-7 | Benchchem [benchchem.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. benchchem.com [benchchem.com]
- 10. orgsyn.org [orgsyn.org]
- 11. Reddit - The heart of the internet [reddit.com]
improving the selectivity for linear vs cyclic α-methylstyrene dimer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the dimerization of α-methylstyrene (AMS). The focus is on improving the selectivity for linear versus cyclic dimers.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Selectivity for Linear Dimer (High Yield of Cyclic Dimer) | 1. High Reaction Temperature: Elevated temperatures often favor the thermodynamically more stable cyclic dimer.[1][2] 2. Inappropriate Catalyst: Some catalysts, like certain acidic ionic liquids (e.g., alkylaminium-chloroaluminate), inherently promote cyclization.[3] 3. Non-polar Solvent or Solvent-free Conditions: The absence of a polar solvent can lead to higher yields of the cyclic dimer.[3] | 1. Reduce Reaction Temperature: Lower the reaction temperature to a range of 60-80°C. For example, using a Brönsted acidic ionic liquid catalyst at 60°C has been shown to yield high selectivity for the linear dimer.[2] 2. Select a Linear-Selective Catalyst: Employ catalysts known to favor linear dimerization, such as: - Brönsted acidic ionic liquids (e.g., [Hmim]+BF4−).[2] - Solid acids like Amberlyst-15 or Nafion-silica composites.[4] - A novel solid acid prepared from concentrated sulfuric, boric, and phosphoric acid.[4] - A cobalt catalyst with a free-radical initiator for functionalized AMS.[5] 3. Introduce a Polar Solvent: The addition of polar solvents like tertiary amyl alcohol or tertiary butanol can significantly increase the selectivity for linear dimers.[3] |
| Low Conversion of α-Methylstyrene | 1. Insufficient Catalyst Activity: The chosen catalyst may not be active enough under the reaction conditions. 2. Low Reaction Temperature: While lower temperatures can improve linear selectivity, they may also decrease the overall reaction rate. 3. Catalyst Poisoning: Impurities in the α-methylstyrene or solvent can deactivate the catalyst. | 1. Increase Catalyst Loading or Choose a More Active Catalyst: Consider increasing the catalyst concentration or switching to a more active catalyst system, such as a Nafion resin/silica composite, which has shown very high activity.[4] 2. Optimize Temperature: Find a balance between selectivity and conversion rate by gradually increasing the temperature and monitoring the product distribution. A temperature of 80°C with a sulfuric acid catalyst has achieved 55% conversion in 7 hours.[4] 3. Purify Reactants and Solvent: Ensure the α-methylstyrene and solvent are free from water and other impurities. Distillation of the solvent can be beneficial.[6] |
| Formation of Multiple Linear Dimer Isomers | Reaction Conditions: The formation of different unsaturated linear dimers (e.g., 2,4-diphenyl-4-methyl-1-pentene and 2,4-diphenyl-4-methyl-2-pentene) can be influenced by the catalyst and reaction conditions. | Catalyst and Condition Optimization: Certain catalysts exhibit high selectivity for the industrially important this compound.[4] For instance, a liquid-liquid process using sulfuric acid and methanol (B129727) as an additive has yielded 93% selectivity for this isomer.[4] Photocatalytic dimerization using a specific palladium complex has also shown high selectivity for this compound.[7] |
| Polymer Formation | High Monomer Concentration or Inappropriate Initiator: Cationic polymerization can compete with dimerization, especially at high monomer concentrations or with certain initiators. The ceiling temperature for AMS polymerization is around 61°C.[5] | Control Monomer Concentration and Temperature: Operating near or slightly above the ceiling temperature can inhibit polymerization.[6] Using a free-radical initiator with a cobalt catalyst in a controlled manner can also favor dimerization over polymerization.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary linear and cyclic dimers of α-methylstyrene?
A1: The primary linear unsaturated dimer of industrial interest is this compound. The main cyclic (saturated) dimer is 1,1,3-trimethyl-3-phenylindan.[3][4]
Q2: How does reaction temperature influence the selectivity of α-methylstyrene dimerization?
A2: Reaction temperature is a critical parameter for controlling selectivity. Lower temperatures, typically around 60°C, favor the formation of the linear dimer, this compound.[1][2] Conversely, higher temperatures, in the range of 120°C to 170°C, promote the formation of the cyclic dimer, 1,1,3-trimethyl-3-phenylindan.[1][2]
Q3: Which catalysts are recommended for selectively producing the linear α-methylstyrene dimer?
A3: Several catalyst systems have been shown to be highly selective for the linear dimer:
-
Brönsted acidic ionic liquids such as [Hmim]+BF4− have demonstrated up to 93% selectivity for the linear dimer at 60°C.[2]
-
Solid acids , including Amberlyst-15 and Nafion-based resins, are effective catalysts for linear dimerization.[4]
-
A novel solid acid prepared from concentrated sulfuric, boric, and phosphoric acid has also shown high selectivity.[4]
-
For a non-acidic approach, a cobalt catalyst combined with a free-radical initiator can be used.[5]
-
A dinuclear complex with a photosensitizing Ru unit and a Pd center can be used for highly selective photocatalytic dimerization to the linear product under visible light.[7]
Q4: Can the solvent choice affect the outcome of the dimerization reaction?
A4: Yes, the solvent plays a significant role. The use of polar solvents, such as tertiary amyl alcohol or tertiary butanol, can favor the formation of unsaturated linear dimers.[3] In contrast, conducting the reaction in the absence of a solvent or in a non-polar solvent like cumene (B47948) can lead to a higher selectivity for the cyclic dimer.[3][4] Carbon tetrachloride has also been reported to favor the formation of the cyclic isomer.[6]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the dimerization of α-methylstyrene, highlighting the conditions that influence selectivity.
Table 1: Effect of Catalyst and Temperature on Dimer Selectivity
| Catalyst | Temperature (°C) | Solvent | α-AMS Conversion (%) | Linear Dimer Selectivity (%) | Cyclic Dimer Selectivity (%) | Reference |
| [Hmim]+BF4− | 60 | Solvent-free | >92 | 93 | - | [2] |
| [Hmim]+BF4− | 170 | Solvent-free | - | - | 100 | [2] |
| [HexMIm]BF4–HBF4 | 60 | - | 98.7 | 90.8 | - | [1] |
| [HexMIm]BF4–HBF4 | 120 | - | - | - | "exclusive" | [1] |
| Sulfuric Acid | 80 | Methanol (additive) | 55 | 93 (for this compound) | 0.06 | [4] |
| Alkylaminium-chloroaluminate | - | Solvent-free | 100 | - | ~97 | [3] |
| Solid Acid (H2SO4/Boric/Phosphoric) | Room Temp. | - | - | "highly selective" for linear | - | [4] |
Experimental Protocols
Protocol 1: Selective Linear Dimerization using a Brönsted Acidic Ionic Liquid
This protocol is based on the temperature-controlled dimerization using [Hmim]+BF4−.[2]
-
Catalyst Preparation: Synthesize or procure the Brönsted acidic ionic liquid, 1-H-3-methylimidazolium tetrafluoroborate (B81430) ([Hmim]+BF4−).
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a temperature controller, add the [Hmim]+BF4− catalyst.
-
Reactant Addition: Add α-methylstyrene to the flask. The reaction is performed under solvent-free conditions.
-
Reaction Conditions: Heat the mixture to 60°C and stir.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine the conversion of α-methylstyrene and the selectivity for the linear dimer.
-
Work-up and Product Isolation: After the reaction reaches the desired conversion, cool the mixture to room temperature. The product can be separated from the ionic liquid by extraction with a suitable organic solvent (e.g., hexane). The ionic liquid can potentially be recovered and reused.
-
Purification: The extracted product can be further purified by distillation or column chromatography to isolate the this compound.
Protocol 2: Dimerization using a Solid Acid Catalyst
This protocol is a general procedure based on the use of acidic ion-exchange resins.[4]
-
Catalyst Activation: Activate the solid acid catalyst (e.g., Amberlyst-15) according to the manufacturer's instructions. This typically involves washing with a solvent and drying under vacuum.
-
Reaction Setup: Set up a mechanically agitated reactor with temperature control. Add the chosen solvent (e.g., cumene for non-polar conditions or a polar solvent to favor the linear dimer) and the activated solid acid catalyst to the reactor.
-
Reactant Addition: Heat the reactor to the desired temperature (e.g., 50°C) and then add the α-methylstyrene.
-
Reaction Conditions: Maintain the reaction at a constant temperature with vigorous stirring to ensure good contact between the reactants and the catalyst.
-
Monitoring: Track the reaction progress by analyzing samples of the liquid phase by GC.
-
Work-up and Product Isolation: Once the reaction is complete, cool the reactor and separate the solid catalyst by filtration.
-
Purification: The solvent can be removed from the filtrate by rotary evaporation, and the resulting dimer mixture can be purified by vacuum distillation.
Visualizations
Caption: Simplified reaction pathway for α-methylstyrene dimerization.
Caption: General experimental workflow for α-methylstyrene dimerization.
Caption: Key factors influencing selectivity in α-methylstyrene dimerization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US6388153B2 - Alpha-methylstyrene dimer derivatives - Google Patents [patents.google.com]
- 6. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 7. Highly selective photo-catalytic dimerization of α-methylstyrene by a novel palladium complex with photosensitizing ruthenium(ii) polypyridyl moiety - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: α-Methylstyrene Dimerization Kinetics
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and professionals working on the dimerization of α-methylstyrene.
Frequently Asked Questions (FAQs)
Q1: What are the main products of α-methylstyrene (AMS) dimerization?
The primary products of AMS dimerization are typically a mixture of linear and cyclic dimers. The most commonly reported isomers are:
-
Linear Dimers: 2,4-diphenyl-4-methyl-1-pentene and 2,4-diphenyl-4-methyl-2-pentene.[1]
-
Cyclic Dimer: 1,1,3-trimethyl-3-phenylindan.[1]
The selectivity towards a specific dimer is highly dependent on the reaction conditions, particularly the temperature and the catalyst used.[1]
Q2: How does temperature affect the product distribution in AMS dimerization?
Temperature has a significant influence on the selectivity of the dimerization reaction. For instance, when using a Brönsted acidic ionic liquid catalyst, lower temperatures (e.g., 60°C) favor the formation of the linear dimer this compound.[1] In contrast, higher temperatures (e.g., 120-170°C) promote the formation of the cyclic dimer, 1,1,3-trimethyl-3-phenylindan.[1]
Q3: What is the "ceiling temperature" of α-methylstyrene and why is it important for dimerization?
The ceiling temperature for the polymerization of α-methylstyrene is approximately 61°C.[2][3] Above this temperature, the rate of depolymerization becomes significant and competes with polymerization.[4] This phenomenon is advantageous for dimerization, as operating above the ceiling temperature favors the formation of low molecular weight oligomers, particularly dimers, over long-chain polymers.[2]
Q4: What types of catalysts are effective for α-methylstyrene dimerization?
A variety of catalysts can be employed for AMS dimerization, including:
-
Brönsted acidic ionic liquids: These have been shown to be highly effective and offer temperature-controlled selectivity.[1]
-
Heteropolyacids: Keggin, Wells-Dawson, and Preyssler type heteropolyacids can catalyze the reaction, with selectivity depending on the specific acid and reaction conditions.[1]
-
Solid acid catalysts: Acidic ion-exchange resins (e.g., Amberlyst 15) and acid-treated clays (B1170129) are also effective.[2]
-
Free-radical initiators: In combination with a cobalt catalyst, free-radical initiators can be used in a process known as catalytic chain transfer to produce dimers.[2][3]
-
Lewis acids: Bis(catecholato)germane Lewis acids have been used to catalyze the selective dimerization of AMS.[5]
Q5: What are the typical kinetic parameters for AMS dimerization?
The dimerization of AMS in the presence of an acidic ion-exchange resin in cumene (B47948) and anisole (B1667542) media has been found to follow first-order kinetics with respect to the α-methylstyrene concentration.[2] In a study of AMS hydrogenation and dimerization over a Ni-Mo-S catalyst, the activation energy for AMS dimerization was determined to be 99.6 kJ/mol.[6] For the competing hydrogenation reaction of AMS to cumene, the activation energy was found to be 87.7 kJ/mol.[6]
Troubleshooting Guides
Problem 1: Low conversion of α-methylstyrene.
-
Possible Cause 1: Inactive or insufficient catalyst.
-
Solution: Ensure the catalyst is active and used in the correct concentration. For solid catalysts, ensure proper activation and surface area. For liquid catalysts, verify the concentration and purity.
-
-
Possible Cause 2: Reaction temperature is too low.
-
Solution: Increase the reaction temperature. The rate of dimerization generally increases with temperature. However, be mindful of the effect of temperature on product selectivity.
-
-
Possible Cause 3: Poor mixing in the reactor.
-
Solution: Ensure adequate agitation to overcome any mass transfer limitations, especially in heterogeneous catalytic systems.[7]
-
-
Possible Cause 4: Presence of inhibitors.
-
Solution: Ensure the α-methylstyrene monomer is free from inhibitors that are often added for storage. Purification of the monomer by distillation may be necessary.
-
Problem 2: Poor selectivity towards the desired dimer isomer.
-
Possible Cause 1: Suboptimal reaction temperature.
-
Solution: Adjust the reaction temperature based on the desired product. As a general guideline for reactions catalyzed by Brönsted acidic ionic liquids, lower temperatures favor linear dimers, while higher temperatures favor the cyclic dimer.[1]
-
-
Possible Cause 2: Incorrect choice of catalyst or solvent.
-
Solution: The nature of the catalyst and solvent can significantly influence the reaction pathway.[1] Consult the literature to select a catalyst and solvent system known to favor the desired isomer. For example, carbon tetrachloride has been used as a solvent to favor the formation of the "cyclic" isomer in cationic polymerization.[4]
-
-
Possible Cause 3: Reaction time is too long.
-
Solution: In some systems, the initially formed linear dimers can isomerize to the more thermodynamically stable cyclic dimer over time.[1] Monitor the reaction progress and optimize the reaction time to maximize the yield of the desired isomer.
-
Problem 3: Formation of high molecular weight polymers.
-
Possible Cause 1: Reaction temperature is below the ceiling temperature.
-
Possible Cause 2: High monomer concentration.
-
Solution: Lowering the initial monomer concentration can sometimes reduce the rate of polymerization relative to dimerization.
-
-
Possible Cause 3: Inappropriate catalyst system.
-
Solution: Some catalysts are more prone to inducing polymerization. Consider using a catalytic system known for high dimerization selectivity, such as catalytic chain transfer systems.[2]
-
Data Presentation
Table 1: Effect of Temperature on α-Methylstyrene Dimerization Product Selectivity using [Hmim]+BF4− Catalyst
| Temperature (°C) | Conversion (%) | Selectivity to this compound (%) | Selectivity to 1,1,3-trimethyl-3-phenylindan (%) |
| 60 | >92 | 93 | - |
| 170 | - | - | 100 |
Data extracted from a study on temperature-controlled selective dimerization catalyzed by a Brönsted acidic ionic liquid.[1]
Table 2: Activation Energies for α-Methylstyrene Reactions over a Ni-Mo-S Catalyst
| Reaction | Activation Energy (kJ/mol) |
| Dimerization | 99.6 |
| Hydrogenation | 87.7 |
Data from a kinetic study of hydrogenation and dimerization of α-methylstyrene.[6]
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Dimerization of α-Methylstyrene
This protocol provides a general guideline for the dimerization of α-methylstyrene using an acid catalyst. The specific catalyst, solvent, and temperature will need to be optimized based on the desired outcome.
-
Reactor Setup:
-
Reagent Preparation:
-
Purify the α-methylstyrene monomer by distillation to remove any inhibitors.
-
Dry the solvent (if used) using appropriate methods.
-
Prepare the catalyst solution or activate the solid catalyst according to the manufacturer's instructions or literature procedures.
-
-
Reaction Execution:
-
Charge the reactor with the solvent (if any) and the α-methylstyrene monomer.
-
Begin stirring and purge the reactor with an inert gas.
-
Heat the reaction mixture to the desired temperature.
-
Once the temperature is stable, add the catalyst to initiate the reaction.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., Gas Chromatography).
-
-
Reaction Quenching and Work-up:
-
Once the desired conversion is reached, cool the reaction mixture to room temperature.
-
Quench the reaction. For acid catalysts, this can often be achieved by washing with a dilute base solution (e.g., sodium bicarbonate). For the SnCl4-initiated reaction, a dilute HCl solution can be used.[4]
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).
-
Remove the solvent under reduced pressure.
-
-
Product Analysis and Purification:
-
Analyze the crude product mixture using techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to determine the conversion and product distribution.
-
Purify the desired dimer isomer from the product mixture using techniques like fractional distillation or column chromatography.[4]
-
Visualizations
Caption: Experimental workflow for α-methylstyrene dimerization.
Caption: Temperature effect on α-methylstyrene dimerization pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US6388153B2 - Alpha-methylstyrene dimer derivatives - Google Patents [patents.google.com]
- 4. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 5. Selective dimerization of α-methylstyrene by tunable bis(catecholato)germane Lewis acid catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. A kinetic study of the hydrogenation and dimerization of styrene and α-methylstyrene on Ni-Mo-S catalyst - UBC Library Open Collections [open.library.ubc.ca]
- 7. researchgate.net [researchgate.net]
challenges in the characterization of poly(α-methylstyrene)
Welcome to the Technical Support Center for the characterization of poly(α-methylstyrene) (PαMS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Thermal Analysis (DSC & TGA)
Q1: Why is the thermal stability of poly(α-methylstyrene) a major challenge during characterization?
A1: The primary challenge is its low ceiling temperature (Tc), which is approximately 66°C.[1] Above this temperature, the polymer is in equilibrium with its monomer, and the rate of depolymerization becomes significant, potentially exceeding the rate of polymerization.[1] This thermal instability can lead to sample degradation during analyses that require heating, such as melt processing, gas chromatography, or even size exclusion chromatography (SEC) if the columns are heated. Steric hindrance between the phenyl and methyl groups on the same carbon in the polymer backbone contributes to this low Tc.[1]
Q2: My Differential Scanning Calorimetry (DSC) results for the glass transition temperature (Tg) are inconsistent. What could be the cause?
A2: Inconsistency in Tg measurements for PαMS can arise from several factors:
-
Molecular Weight Dependence: The Tg of PαMS is highly dependent on its number average molecular weight (Mn). Lower molecular weight samples will have a significantly lower Tg.[2] For example, the Tg can range from 96°C for a low Mn polymer to 177°C for a high Mn polymer.[3][4]
-
Heating and Annealing Rates: The heating rate used during the DSC scan directly impacts the measured Tg value.[2][5] Likewise, the annealing time and temperature used to condition the sample prior to the measurement can also affect the final value.[2]
-
Thermal History: The polymer's previous thermal history can introduce variability. It is standard practice to heat the sample above its Tg, cool it down, and then record the Tg from the second heating scan to ensure a consistent thermal history.[3][4]
Q3: At what temperature does PαMS typically degrade in Thermogravimetric Analysis (TGA)?
A3: Under an inert nitrogen atmosphere, the thermal degradation of PαMS occurs as a one-step reaction. For a heating rate of 10°C/min, the main degradation temperature range is typically between 302°C and 343°C, with the maximum rate of weight loss occurring at approximately 326°C.[6][7] The degradation proceeds primarily through depolymerization, reverting the polymer back to its monomer.[8]
Section 2: Molecular Weight Analysis (GPC/SEC)
Q4: I'm seeing lower-than-expected molecular weights or spurious peaks in my Gel Permeation/Size Exclusion Chromatography (GPC/SEC) results. What's happening?
A4: This is a classic problem for PαMS, often linked to its low ceiling temperature. If any part of your GPC/SEC system (e.g., columns, detector) is heated above ~60°C, you may be inducing thermal degradation (depolymerization) of your sample during the analysis. This will artificially lower the measured molecular weight and can create peaks corresponding to the monomer.
Q5: What is the recommended solvent and concentration for GPC/SEC analysis of PαMS?
A5: Tetrahydrofuran (B95107) (THF) is a commonly used and effective solvent for GPC/SEC analysis of PαMS.[4][9] Other suitable solvents include toluene, chloroform (B151607), and DMF.[3][10] The sample concentration should be carefully controlled. For polymers with a molecular weight between 5,000 and 400,000 g/mol , a concentration of less than 1.0 mg/mL is recommended.[11] For higher molecular weights (>400,000 g/mol ), the concentration should be reduced to <0.5 mg/mL to avoid issues with viscosity and column overloading.[11]
Section 3: Spectroscopic Analysis (NMR)
Q6: The peaks in my ¹³C NMR spectrum for PαMS are broad and poorly resolved, making it difficult to analyze the tacticity. How can I improve this?
A6: Poor resolution in the NMR spectrum of PαMS is a known issue. You can improve the results by:
-
Increasing Acquisition Temperature: Acquiring the spectrum at a higher temperature (e.g., 50°C instead of 20°C) can significantly increase peak resolution and splitting, which is crucial for analyzing the quaternary aliphatic, quaternary aromatic, and methylene (B1212753) carbon regions to determine stereosequences.[12][13]
-
Choosing the Right Solvent: The choice of deuterated solvent has a substantial impact. Deuterated chloroform (CDCl₃) has been shown to provide much better peak resolution and splitting for PαMS compared to deuterated tetrahydrofuran (THF-d8).[12][13]
Data Summary Tables
Table 1: Thermal Properties of Poly(α-methylstyrene)
| Property | Value | Notes |
| Ceiling Temperature (Tc) | ~66 °C | The temperature at which polymerization and depolymerization rates are equal.[1] |
| Glass Transition Temp (Tg) | 96 °C to 177 °C | Highly dependent on molecular weight.[3][4] |
| TGA Decomposition (N₂) | 302 - 343 °C | Main degradation range at a 10°C/min heating rate.[7] |
| Max Decomposition Temp | ~326 °C | Temperature of maximum weight loss rate at 10°C/min.[7] |
Table 2: Solubility of Poly(α-methylstyrene)
| Solvent Class | Soluble In | Insoluble In (Precipitates From) |
| Aromatic Hydrocarbons | Benzene, Toluene, Xylene[10] | - |
| Halogenated Solvents | Chloroform, Methylene Chloride[3][10] | - |
| Ethers | Tetrahydrofuran (THF)[3][4] | - |
| Ketones | Cyclohexanone[10] | - |
| Amides | Dimethylformamide (DMF)[3][10] | - |
| Alcohols / Water / Alkanes | - | Methanol, Ethanol, Water, Hexanes[3] |
Experimental Protocols
Protocol 1: GPC/SEC Molecular Weight Analysis
-
Sample Preparation:
-
Accurately weigh less than 10 mg of the dry PαMS standard or sample.[14]
-
Dissolve the polymer in HPLC-grade Tetrahydrofuran (THF) to a final concentration between 0.5 and 1.0 mg/mL, depending on the expected molecular weight.[11]
-
Allow the sample to dissolve completely, which may take several hours for high molecular weight polymers.[11] Gentle stirring can aid dissolution.
-
Filter the sample solution through a 0.5 µm PTFE filter to remove any particulates before injection.[15]
-
-
Instrumentation & Conditions:
-
Mobile Phase: HPLC-grade THF.
-
Columns: Use a set of GPC/SEC columns suitable for separating the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns).
-
Temperature: Maintain column and detector temperatures well below the ceiling temperature of PαMS. Room temperature is often sufficient and safest to prevent degradation.
-
Detector: A refractive index (RI) detector is standard.
-
-
Calibration:
-
Analysis:
-
Inject the filtered sample onto the column.
-
Process the resulting chromatogram using the calibration curve to determine the number average (Mn), weight average (Mw), and polydispersity index (PDI).
-
Protocol 2: DSC Analysis for Glass Transition Temperature (Tg)
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the PαMS sample into an aluminum DSC pan.
-
Seal the pan with an aluminum lid. Prepare an empty, sealed pan to use as a reference.
-
-
Instrumentation & Conditions:
-
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen.
-
Heating/Cooling Program:
-
First Heat: Heat the sample from room temperature to a temperature above the expected Tg (e.g., 200°C) at a controlled rate (e.g., 10°C/min) to erase the polymer's prior thermal history.[3][4]
-
Cool: Cool the sample at a controlled rate back to the starting temperature.
-
Second Heat: Heat the sample again through the transition range at the same controlled rate (10°C/min).[3][4]
-
-
-
Analysis:
Visualized Workflows and Concepts
References
- 1. Ceiling temperature - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. polymersource.ca [polymersource.ca]
- 4. polymersource.ca [polymersource.ca]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Thermal degradation kinetics of poly-alpha-methylstyrene [hplpb.com.cn]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and Characterization of Poly(α-Methylstyrene) by Cationic Polymerization Using a New Solid Ecological Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 10. Poly(alpha-methylstyrene) – scipoly.com [scipoly.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. resolvemass.ca [resolvemass.ca]
- 15. agilent.com [agilent.com]
- 16. agilent.com [agilent.com]
Technical Support Center: Purification of 2,4-diphenyl-4-methyl-1-pentene
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 2,4-diphenyl-4-methyl-1-pentene from its unreacted monomer, α-methylstyrene. This resource provides detailed troubleshooting, frequently asked questions, and experimental protocols to ensure the successful isolation of the desired product.
Frequently Asked Questions (FAQs)
Q1: What is the primary unreacted monomer I need to separate from this compound?
A1: The primary unreacted monomer is α-methylstyrene, as this compound is a dimer of α-methylstyrene.
Q2: What are the main challenges in this separation?
A2: The main challenges include the potential presence of isomers of the desired product, such as 2,4-diphenyl-4-methyl-2-pentene, and a saturated dimer, 1,1,3-trimethyl-3-phenylindan, which may have boiling points close to the product, making separation by distillation difficult under atmospheric pressure.[1]
Q3: What are the recommended methods for separating this compound from α-methylstyrene?
A3: The two primary recommended methods are vacuum fractional distillation and column chromatography. The choice between them depends on the scale of the reaction, the required purity of the final product, and the available equipment.
Q4: Is recrystallization a viable purification method?
A4: this compound is typically a colorless to light yellow liquid at room temperature, which makes recrystallization challenging. However, if the product solidifies at lower temperatures, it might be possible, though it is not a standard procedure for this compound.
Data Presentation: Physical Properties
A clear understanding of the physical properties of the product and the unreacted monomer is crucial for planning the separation. The following table summarizes these key properties.
| Property | This compound | α-Methylstyrene (monomer) |
| Molecular Weight | 236.35 g/mol [2] | 118.18 g/mol [3] |
| Boiling Point | 161 °C at 5 mmHg[2] | 165-169 °C at 760 mmHg[4] |
| Density | ~0.99 g/mL at 25 °C[2] | ~0.91 g/mL at 20 °C[5] |
| Appearance | Colorless to light yellow liquid[6] | Colorless liquid[3][5] |
| Refractive Index | n20/D 1.569[2] | n20/D 1.5386[5] |
Troubleshooting Guides
Troubleshooting Vacuum Fractional Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation | - Inefficient fractionating column.- Vacuum is not low enough.- Heating rate is too fast. | - Use a column with a higher number of theoretical plates (e.g., a Vigreux or packed column).- Ensure all connections are airtight and the vacuum pump is functioning correctly.- Reduce the heating rate to allow for proper equilibration between liquid and vapor phases. |
| Bumping/Unstable Boiling | - Lack of boiling chips or magnetic stirrer.- Superheating of the liquid. | - Add fresh boiling chips or use a magnetic stirrer.- Ensure uniform heating of the distillation flask, for example, by using a heating mantle and stirring. |
| Product Contaminated with Monomer | - Incomplete separation.- Fractions collected too broadly. | - Re-distill the product, collecting narrower fractions.- Increase the reflux ratio to improve separation efficiency. |
| No Product Distilling Over | - Vacuum is too high, causing the boiling point to be below the temperature of the condenser coolant.- Thermometer placement is incorrect. | - Reduce the vacuum slightly.- Ensure the thermometer bulb is positioned just below the sidearm leading to the condenser to accurately measure the temperature of the vapor. |
Troubleshooting Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation/Co-elution | - Incorrect solvent system (eluent).- Column was not packed properly.- Column was overloaded with the sample. | - Optimize the eluent system using thin-layer chromatography (TLC) first. A non-polar solvent like hexane (B92381) should allow for good separation.[7]- Ensure the column is packed uniformly without any air bubbles or channels.- Use an appropriate amount of sample for the column size. |
| Cracking of the Silica (B1680970) Gel Bed | - The column ran dry.- Heat generated from the solvent wetting the silica. | - Always keep the silica gel bed covered with the eluent.- Pack the column using a slurry method to dissipate heat. |
| Slow Column Flow Rate | - Silica gel is too fine.- Column is packed too tightly. | - Use silica gel with a larger particle size.- Apply gentle pressure to the top of the column (flash chromatography). |
| Streaking of Compounds on TLC | - The compound is not fully soluble in the eluent.- The sample is too concentrated. | - Choose an eluent system in which the compounds are readily soluble.- Dilute the sample before loading it onto the column and spotting on the TLC plate. |
Experimental Protocols
Protocol 1: Separation by Vacuum Fractional Distillation
This method is suitable for larger quantities of the product and exploits the difference in boiling points between the monomer and the dimer under reduced pressure.
Materials:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flask(s)
-
Vacuum adapter and vacuum pump
-
Heating mantle with stirrer
-
Boiling chips or magnetic stir bar
-
Crude reaction mixture
Procedure:
-
Assemble the vacuum fractional distillation apparatus. Ensure all ground glass joints are properly sealed with vacuum grease.
-
Place the crude reaction mixture in the round-bottom flask along with boiling chips or a magnetic stir bar.
-
Slowly apply the vacuum, ensuring the apparatus is stable.
-
Begin heating the distillation flask gently with the heating mantle.
-
Monitor the temperature at the distillation head. The first fraction to distill should be the lower-boiling α-methylstyrene.
-
Collect the α-methylstyrene in the first receiving flask.
-
Once the temperature begins to rise, change the receiving flask to collect the intermediate fraction.
-
The fraction that distills at a stable temperature corresponding to the boiling point of this compound at the recorded pressure is the desired product. Collect this in a clean receiving flask.
-
Stop the distillation before the flask runs dry.
-
Release the vacuum carefully before turning off the cooling water.
Protocol 2: Separation by Column Chromatography
This method is ideal for smaller scale purification and for achieving high purity.
Materials:
-
Chromatography column
-
Silica gel (60-200 mesh)
-
Eluent (e.g., hexane)
-
Sand
-
Crude reaction mixture
-
Collection tubes or flasks
-
TLC plates and chamber
-
UV lamp for visualization
Procedure:
-
Prepare the chromatography column by packing it with silica gel using a slurry method with hexane.
-
Add a small layer of sand on top of the silica gel bed to prevent disturbance when adding the sample and eluent.
-
Concentrate the crude reaction mixture and dissolve it in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with hexane, collecting fractions in separate tubes.
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp. α-Methylstyrene will elute first, followed by this compound.
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the separation of this compound.
Caption: Troubleshooting guide for poor separation in vacuum distillation.
References
- 1. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 2. This compound 97 6362-80-7 [sigmaaldrich.com]
- 3. Alpha-Methylstyrene | C9H10 | CID 7407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. α-Methylstyrene - Wikipedia [en.wikipedia.org]
- 5. advansix.com [advansix.com]
- 6. Isopropenylbenzene "alpha-methylstyrene" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]
- 7. application.wiley-vch.de [application.wiley-vch.de]
stability and storage conditions for 2,4-diphenyl-4-methyl-1-pentene
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 2,4-diphenyl-4-methyl-1-pentene (CAS No. 6362-80-7), also known as α-Methylstyrene dimer.
Stability and Storage Conditions
Proper handling and storage are crucial to maintain the integrity and purity of this compound. This section summarizes the recommended conditions and provides insights into the compound's stability profile.
Recommended Storage:
For optimal stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] Several suppliers recommend refrigeration at 2-8°C.[3][4] It is also advised to protect the compound from light.
Incompatible Materials and Hazardous Decomposition:
Contact with strong oxidizing agents should be avoided. Hazardous decomposition products under fire conditions include carbon monoxide and carbon dioxide.[2]
Summary of Storage Recommendations:
| Parameter | Recommendation | Source(s) |
| Temperature | Store in a cool place; Refrigeration at 2-8°C is recommended. | [1][2][3][4] |
| Container | Tightly closed container. | [1][2] |
| Atmosphere | Dry and well-ventilated area. | [1][2] |
| Light | Protect from light. | |
| Incompatibilities | Strong oxidizing agents. |
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the handling and use of this compound in a question-and-answer format.
FAQs:
-
Q1: What are the common impurities found in this compound? A1: The dimerization of α-methylstyrene, a common synthesis route, can lead to the formation of isomers, such as 2,4-diphenyl-4-methyl-2-pentene, and other byproducts.[5] Therefore, the purity of the material should be verified upon receipt and periodically during storage.
-
Q2: My experimental results are inconsistent. Could the stability of this compound be a factor? A2: Yes, improper storage or handling can lead to degradation of the compound, affecting experimental outcomes. Ensure the compound has been stored according to the recommendations (cool, dark, and dry conditions in a sealed container). It is advisable to verify the purity of your material if you suspect degradation.
-
Q3: I observe a change in the physical appearance of the material (e.g., color change). What should I do? A3: this compound is typically a colorless to light yellow liquid.[3] A significant change in color could indicate degradation or contamination. It is recommended to re-analyze the material for purity before use.
-
Q4: Can this compound polymerize during storage? A4: While this compound is used as a chain transfer agent in polymerization, its inherent stability under recommended storage conditions is generally good. However, exposure to heat, light, or contaminants could potentially initiate unwanted reactions. Storing it in a cool, dark place helps to minimize this risk.
Experimental Protocols
Protocol for Assessing the Purity and Stability of this compound using Gas Chromatography-Mass Spectrometry (GC-MS):
This protocol provides a general guideline for analyzing the purity of this compound and identifying potential degradation products.
Objective: To determine the purity of a this compound sample and identify the presence of isomers or degradation products.
Materials:
-
This compound sample
-
High-purity solvent for dilution (e.g., hexane (B92381) or dichloromethane)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
GC column suitable for separation of aromatic hydrocarbons (e.g., a 5% diphenyl/95% dimethylpolysiloxane column)
-
Microsyringe
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL).
-
GC-MS Instrument Setup:
-
Set the injector temperature (e.g., 250°C).
-
Set the oven temperature program. A typical program could start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C) to ensure the elution of all components.
-
Set the carrier gas (e.g., Helium) flow rate.
-
Set the MS parameters, including the ionization mode (e.g., Electron Ionization - EI) and the mass scan range (e.g., 40-400 m/z).
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Acquisition and Analysis:
-
Acquire the total ion chromatogram (TIC).
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Analyze other peaks in the chromatogram to identify potential impurities or degradation products by comparing their mass spectra with a library (e.g., NIST) and known fragmentation patterns. The presence of a peak with the same molecular weight (m/z 236.35) but a different retention time may indicate an isomer like 2,4-diphenyl-4-methyl-2-pentene.[5]
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Factors influencing the stability of the compound.
References
Validation & Comparative
A Comparative Guide to Catalysts for Selective α-Methylstyrene Dimerization
For Researchers, Scientists, and Drug Development Professionals
The selective dimerization of α-methylstyrene (AMS) is a critical transformation for producing valuable chemical intermediates. The reaction can yield two primary dimer products: the linear unsaturated dimer, 2,4-diphenyl-4-methyl-1-pentene (and its isomer 2,4-diphenyl-4-methyl-2-pentene), and the cyclic saturated dimer, 1,1,3-trimethyl-3-phenylindan. The linear dimer is a key intermediate in producing antioxidants and other specialty chemicals, while the cyclic dimer finds applications in synthesizing specific polymers and fine chemicals. The choice of catalyst is paramount in directing the selectivity towards the desired product. This guide provides a comparative overview of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
Performance Comparison of Catalytic Systems
The selective dimerization of α-methylstyrene is predominantly catalyzed by acidic materials. The nature of the acid sites (Brønsted vs. Lewis), their strength, and the catalyst's physical form (homogeneous vs. heterogeneous) significantly influence the reaction's conversion and selectivity. The following table summarizes the performance of representative catalysts.
| Catalyst System | Catalyst Type | Reaction Conditions | α-Methylstyrene Conversion (%) | Selectivity for Linear Dimers (%) | Selectivity for Cyclic Dimer (%) | Reference |
| Homogeneous Catalysts | ||||||
| Sulfuric Acid (H₂SO₄) | Brønsted Acid | 80°C, 7 h, liquid-liquid | 55 | 93 | 0.06 | [1] |
| p-Toluenesulfonic acid (TsOH) | Brønsted Acid | Not specified | High | Selective for linear dimers | Low | |
| Heteropolyacid (H₃PW₁₂O₄₀) | Brønsted Acid | 80°C, 2h, in nitrobenzene | ~95 | ~45 (this compound) | ~50 | |
| Heteropolyacid (H₁₄NaP₅W₃₀O₁₁₀) | Brønsted Acid | 25°C, 2h, in 1,2-dichloroethane | ~100 | Low | 97 | |
| Bis(catecholato)germane | Lewis Acid | Not specified | Not specified | Control over selectivity with additives | Not specified | |
| Heterogeneous Catalysts | ||||||
| Amberlyst-15 | Ion-Exchange Resin | 60-160°C | Kinetically controlled | Dependent on solvent and temp. | Dependent on solvent and temp. | [2] |
| Montmorillonite K10 | Clay | Solvent-free | High | Low | High (indane derivatives) | |
| Mordenite (H-form) | Zeolite | 80°C | 73 | 72.5 | Not specified | |
| Novel Solid Acid (H₂SO₄/B₂O₃/P₂O₅) | Solid Acid | Room Temperature | High | High (4-methyl-2,4-diphenyl-1-pentene) | Not specified | [1] |
| Ionic Liquids | ||||||
| [HexMIm]BF₄–HBF₄ | Acidic Ionic Liquid | 60°C | 98.7 | 90.8 | Low | |
| [HexMIm]BF₄–HBF₄ | Acidic Ionic Liquid | 120°C | High | Low | Exclusive | |
| Alkylaminium-chloroaluminate | Acidic Ionic Liquid | No solvent | 100 | Low | ~97 | [2] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published research. Below are representative protocols for catalyst preparation, dimerization reaction, and product analysis.
Catalyst Preparation
Novel Solid Acid Catalyst: A novel solid acid catalyst can be prepared by mixing concentrated sulfuric acid, boric acid, and phosphoric acid in a specific molar ratio.[1] The mixture is then typically supported on a high-surface-area material like silica (B1680970) or alumina, followed by calcination at elevated temperatures to produce the active solid acid catalyst. The precise ratios and calcination conditions are critical for achieving high selectivity.
Acidic Ionic Liquids: Brønsted acidic ionic liquids, such as [Hmim]+BF₄⁻, can be synthesized by the reaction of an appropriate imidazole (B134444) derivative with a Brønsted acid like tetrafluoroboric acid. The reaction is typically carried out in a suitable solvent, followed by removal of the solvent under vacuum to yield the ionic liquid.
α-Methylstyrene Dimerization Reaction (General Procedure)
-
A known amount of the catalyst (e.g., 0.1-5 wt% relative to α-methylstyrene) is charged into a round-bottom flask equipped with a magnetic stirrer, a condenser, and a temperature probe.
-
If a solvent is used, it is added to the flask, and the mixture is brought to the desired reaction temperature (ranging from room temperature to 160°C).
-
α-Methylstyrene is then added to the reaction mixture, and the reaction is allowed to proceed for a specified time (typically 1 to 24 hours).
-
Aliquots of the reaction mixture can be withdrawn at different time intervals to monitor the reaction progress by Gas Chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature. For heterogeneous catalysts, the catalyst is separated by filtration. For homogeneous catalysts, the catalyst is typically neutralized with a base (e.g., sodium bicarbonate solution).
-
The organic layer is then separated, washed with water, and dried over an anhydrous salt (e.g., MgSO₄).
-
The solvent and unreacted α-methylstyrene are removed under reduced pressure to obtain the crude product.
-
The product mixture is then analyzed by GC and/or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion and selectivity. Further purification can be achieved by column chromatography or distillation.
Product Analysis
Gas Chromatography (GC): The conversion of α-methylstyrene and the selectivity for the different dimers are determined by gas chromatography. A capillary column (e.g., HP-5 or equivalent) is typically used with a flame ionization detector (FID). The oven temperature is programmed to separate α-methylstyrene, the linear dimers, and the cyclic dimer. An internal standard (e.g., n-dodecane) can be used for quantitative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the dimer products.
-
This compound: The ¹H NMR spectrum will show characteristic signals for the terminal vinyl protons, the methylene (B1212753) protons, and the methyl and phenyl groups.
-
1,1,3-Trimethyl-3-phenylindane: The ¹H NMR spectrum will show distinct signals for the three methyl groups, the methylene protons of the indane ring, and the aromatic protons.
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for the selective dimerization of α-methylstyrene.
Caption: Experimental workflow for α-methylstyrene dimerization.
Conclusion
The selective dimerization of α-methylstyrene is highly tunable through the careful selection of a catalyst and reaction conditions. For the synthesis of the linear dimer, solid acid catalysts and certain acidic ionic liquids at moderate temperatures have shown high selectivity. Conversely, for the production of the cyclic dimer, strong Brønsted acids like specific heteropolyacids and some ionic liquids at elevated temperatures are highly effective. This guide provides a foundation for researchers to navigate the diverse catalytic landscape for this important chemical transformation. Further optimization of reaction parameters for a chosen catalytic system is encouraged to achieve the desired product yield and selectivity.
References
Validating the Addition-Fragmentation Chain Transfer (AFCT) Mechanism for Acrylamide-S-malonate-diester (AMSD): A Comparative Guide
Aimed at researchers, scientists, and professionals in drug development, this guide provides a comprehensive framework for validating the Addition-Fragmentation Chain Transfer (AFCT) mechanism for the controlled polymerization of Acrylamide-S-malonate-diester (AMSD). This document outlines a detailed experimental approach and offers a comparative analysis against established polymerization techniques, supported by experimental data from related systems.
The controlled synthesis of functional polymers is crucial for the advancement of drug delivery systems and biomaterials. Acrylamide-S-malonate-diester (AMSD) is a promising monomer due to its potential for post-polymerization modification via the malonate group. The Addition-Fragmentation Chain Transfer (AFCT) mechanism offers a potential route to produce well-defined poly(AMSD) with controlled molecular weight and narrow molecular weight distribution. This guide details the necessary steps to validate the AFCT mechanism for AMSD and compares its prospective performance with the well-established Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization of acrylamides.
The Proposed AFCT Mechanism for AMSD Polymerization
The AFCT process is a type of controlled radical polymerization that relies on a chain transfer agent (CTA) to mediate the polymerization reaction. For AMSD, a malonate-based CTA is proposed. The polymerization is expected to proceed through the reversible addition of a propagating polymer radical to the CTA, forming an intermediate radical. This intermediate then fragments, either returning to the starting species or releasing a new radical that can initiate further polymerization, leading to a controlled growth of polymer chains.
Caption: Proposed AFCT mechanism for AMSD polymerization.
Experimental Validation Protocol
To validate the AFCT mechanism for AMSD, a systematic experimental approach is required.
Key Experiments:
-
Kinetic Studies: Monitoring monomer conversion over time provides insight into the rate of polymerization and the stability of the propagating radicals.
-
Molecular Weight Analysis: Tracking the evolution of number-average molecular weight (Mn) and polydispersity index (PDI) with conversion is critical to confirm controlled polymerization.
-
Chain End Fidelity: Analysis of the polymer chain ends confirms the incorporation of the CTA fragments, providing direct evidence for the AFCT mechanism.
Detailed Methodologies:
Materials:
-
Acrylamide-S-malonate-diester (AMSD) monomer
-
Malonate-based chain transfer agent (e.g., S-methoxycarbonylphenylmethyl O-ethyl xanthate)
-
Radical initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., 1,4-dioxane (B91453) or N,N-dimethylformamide, DMF)
-
Inhibitor removal columns
Polymerization Procedure: A typical procedure involves dissolving the AMSD monomer, malonate-based CTA, and AIBN in the chosen solvent in a Schlenk flask. The solution is deoxygenated by several freeze-pump-thaw cycles. The polymerization is then initiated by immersing the flask in a preheated oil bath at a controlled temperature (e.g., 70°C). Samples are withdrawn at specific time points and analyzed.
Characterization Techniques:
-
¹H NMR Spectroscopy: To determine monomer conversion.
-
Gel Permeation Chromatography (GPC): To measure Mn and PDI.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: To analyze the structure of the polymer chain ends.
Performance Comparison: AFCT for AMSD vs. RAFT for Acrylamide (B121943)
RAFT polymerization is a well-documented and highly efficient method for the controlled polymerization of acrylamides.[1][2] Comparing the expected outcomes of AFCT for AMSD with established RAFT systems provides a benchmark for success.
Quantitative Data Summary
The following table presents a comparison of key performance indicators. The data for RAFT polymerization of acrylamide is sourced from existing literature, while the values for AFCT of AMSD are projected targets for successful validation.
| Feature | AFCT of AMSD (Projected) | RAFT of Acrylamide (Literature Data)[3] |
| Monomer | Acrylamide-S-malonate-diester | Acrylamide |
| Chain Transfer Agent | Malonate-based CTA | Trithiocarbonate or Dithiobenzoate |
| Initiator | AIBN | AIBN or other azo-initiators |
| Solvent | Dioxane or DMF | DMSO or Water |
| Temperature (°C) | 60 - 80 | 60 - 70 |
| Control over Mn | Linear increase with conversion | Linear increase with conversion |
| Final PDI | < 1.3 | < 1.25 |
| Monomer Conversion | > 90% in several hours | High conversions achievable |
Experimental Workflow
The general workflow for validating a controlled radical polymerization is outlined below. This workflow is applicable to both the proposed AFCT of AMSD and the comparative RAFT polymerization of acrylamide.
Caption: General experimental workflow for validation.
Successful validation of the AFCT mechanism for AMSD would provide a valuable tool for the synthesis of advanced, functional polymers for a variety of applications in the biomedical field. This guide offers the necessary framework to conduct this validation in a rigorous and comparative manner.
References
A Comparative Guide to the Analysis of Amsacrine (AMSD) Isomers: GPC vs. Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
The differentiation and characterization of drug isomers are critical in pharmaceutical development, as subtle structural variations can lead to significant differences in pharmacological activity and toxicity. Amsacrine (m-AMSA), an antineoplastic agent, and its isomers, such as the inactive o-AMSA, exemplify this principle.[1] This guide provides a comparative analysis of Gel Permeation Chromatography (GPC) and various spectroscopic methods for the separation and identification of AMSD isomers, offering insights into the optimal analytical strategies.
Section 1: Fundamental Principles and Applicability
Gel Permeation Chromatography (GPC)
GPC, a subset of Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume or size in solution.[2] The sample is passed through a column packed with porous gel beads.[3] Larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores, resulting in a longer retention time.[4]
For isomer analysis, GPC is generally not the primary method of choice. Structural isomers like m-AMSA and o-AMSA have the same molecular weight (393.5 g/mol ) and often possess nearly identical hydrodynamic volumes.[5] Consequently, achieving separation between them using GPC is highly challenging, as the technique does not rely on the chemical or physical interactions that differentiate isomers.[2] Its main utility in this context would be to detect high molecular weight impurities or aggregates, rather than for isomer resolution.[6]
Spectroscopic Techniques
Spectroscopic methods analyze the interaction of electromagnetic radiation with matter to provide detailed information about molecular structure and composition.[7][8][9] These techniques are exceptionally well-suited for isomer analysis because they can detect subtle differences in atomic arrangement and electron distribution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unparalleled detail about the molecular structure by probing the magnetic properties of atomic nuclei. For AMSD isomers, ¹H and ¹³C NMR can distinguish between meta and ortho substitutions due to differences in the chemical environment of the protons and carbons, leading to unique chemical shifts and coupling patterns.[10]
-
Mass Spectrometry (MS): MS separates ions based on their mass-to-charge ratio (m/z). While isomers have the same mass, high-resolution MS can confirm the elemental composition. More importantly, tandem mass spectrometry (MS/MS) can differentiate isomers by inducing fragmentation; the differing bond arrangements in isomers like m-AMSA and o-AMSA will produce distinct fragmentation patterns.[11][12]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions.[13] The position of substituents on the aromatic rings of AMSD isomers affects the conjugated π-electron system, resulting in different absorption maxima (λmax) and molar absorptivities, which can be used for differentiation and quantification.[9]
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations. The vibrational modes (stretching, bending) of bonds are influenced by the surrounding molecular structure. Positional isomers will exhibit subtle but distinct differences in their IR spectra, particularly in the "fingerprint region" (below 1500 cm⁻¹).[10]
Section 2: Comparative Performance Data
| Analytical Technique | Principle of Differentiation | Resolving Power for Isomers | Information Provided | Destructive? |
| GPC | Hydrodynamic Volume (Size) | Very Low / None | Molecular size distribution, Aggregates | No |
| NMR Spectroscopy | Nuclear spin states in a magnetic field | Very High | Unambiguous molecular structure, Connectivity | No |
| Mass Spectrometry (MS/MS) | Mass-to-charge ratio of fragments | High | Molecular weight, Elemental formula, Fragmentation pattern | Yes |
| UV-Vis Spectroscopy | Electronic Transitions (π-electron systems) | Moderate | Chromophore/conjugated system information, Quantification | No |
| IR Spectroscopy | Molecular Vibrations (Functional Groups) | Moderate | Functional groups, Fingerprint identification | No |
Section 3: Experimental Protocols
Protocol 3.1: GPC for Aggregate Analysis
-
System Preparation: Use a high-performance liquid chromatography (HPLC) system equipped with a GPC column (e.g., styrene-divinylbenzene copolymer packing) and a suitable detector (e.g., UV or Refractive Index).
-
Mobile Phase: Prepare an appropriate organic solvent (e.g., tetrahydrofuran, THF) filtered and degassed. The solvent must completely dissolve the AMSD sample.
-
Sample Preparation: Dissolve a known concentration of the AMSD isomer mixture in the mobile phase (e.g., 0.1% w/v). Filter the solution through a 0.45 µm filter.
-
Injection and Elution: Inject the sample onto the column. Elute with the mobile phase at a constant flow rate.
-
Data Analysis: Monitor the elution profile. Any peaks eluting significantly earlier than the main peak correspond to higher molecular weight species (aggregates).
Protocol 3.2: Spectroscopic Analysis for Isomer Differentiation
-
Sample Preparation: For NMR, dissolve the purified AMSD isomer sample in a deuterated solvent (e.g., DMSO-d₆). For MS, dissolve in a volatile solvent like methanol (B129727) or acetonitrile. For UV-Vis and IR, use a solvent that does not absorb in the region of interest (e.g., ethanol (B145695) for UV-Vis).
-
NMR Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Analyze chemical shifts, integration (for protons), and coupling constants to elucidate the exact substitution pattern. 2D NMR techniques (e.g., COSY, HSQC) can be used for definitive assignment.
-
-
Mass Spectrometry (LC-MS/MS):
-
Couple an HPLC system to a tandem mass spectrometer. Use a reverse-phase column (e.g., C18) for initial separation if a mixture is present.[12]
-
Obtain a full scan mass spectrum to determine the parent ion m/z.
-
Perform product ion scans (MS/MS) on the parent ion for each isomer.
-
Compare the fragmentation patterns. The relative intensities of fragment ions will differ, providing a structural fingerprint.
-
-
UV-Vis Spectroscopy:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Scan the sample across a wavelength range (e.g., 200-600 nm) to identify the wavelength of maximum absorbance (λmax).
-
The λmax value will differ between isomers due to the effect of substituent position on the electronic system.
-
-
IR Spectroscopy (FTIR):
-
Prepare the sample (e.g., as a KBr pellet or a thin film).
-
Acquire the spectrum using an FTIR spectrometer.
-
Compare the spectra of the isomers, paying close attention to the fingerprint region (1500-600 cm⁻¹) for subtle differences in vibrational modes.
-
Section 4: Workflow Visualizations
The following diagrams illustrate the typical experimental workflows for GPC and spectroscopic analyses of AMSD isomers.
Conclusion
For the comparative analysis of AMSD isomers, spectroscopic techniques are unequivocally superior to Gel Permeation Chromatography. GPC lacks the resolving power to differentiate molecules with identical sizes and should be reserved for analyzing aggregates or high molecular weight impurities. In contrast, a combination of NMR, Mass Spectrometry, UV-Vis, and IR spectroscopy provides a powerful, multi-faceted approach. NMR stands out for its ability to deliver unambiguous structural elucidation, while MS/MS offers high sensitivity and fingerprinting capability.[7] UV-Vis and IR serve as rapid, complementary methods for confirming structural differences. An integrated spectroscopic strategy is therefore the recommended approach for the rigorous characterization and quality control of AMSD isomers in a research and drug development setting.
References
- 1. Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 3. rqmplus.com [rqmplus.com]
- 4. youtube.com [youtube.com]
- 5. Amsacrine | C21H19N3O3S | CID 2179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. admin.mantechpublications.com [admin.mantechpublications.com]
- 8. Innovations in Drug Spectroscopy Methods for Pharmaceutical Compounds | Indonesian Journal on Health Science and Medicine [ijhsm.umsida.ac.id]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. ijrti.org [ijrti.org]
- 11. mdpi.com [mdpi.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Chain Transfer Agents: Evaluating 2,4-diphenyl-4-methyl-1-pentene
For researchers, scientists, and drug development professionals engaged in polymer synthesis, the precise control of polymer molecular weight is paramount. Chain transfer agents (CTAs) are crucial in achieving this control. This guide provides a detailed comparison of 2,4-diphenyl-4-methyl-1-pentene, also known as α-methylstyrene dimer (αMSD), with other common chain transfer agents. The following sections present quantitative data, experimental protocols, and a mechanistic illustration to facilitate an informed selection of the most suitable CTA for your specific polymerization needs.
Performance Comparison of Chain Transfer Agents
The efficacy of a chain transfer agent is quantified by its chain transfer coefficient (Ctr), which is the ratio of the rate constant of the chain transfer reaction to the rate constant of the propagation reaction. A higher Ctr value signifies a more efficient reduction in polymer molecular weight. The following table summarizes the chain transfer coefficients of αMSD and two classes of alternative CTAs: mercaptans and cobalt complexes.
| Chain Transfer Agent Class | Specific Agent | Monomer | Chain Transfer Coefficient (Ctr) | Reference |
| Addition-Fragmentation CTA | This compound (αMSD) | Methyl Methacrylate (MMA) | 0.62 | [1][2] |
| Butyl Acrylate (BA) | 0.47 | [1][2] | ||
| Styrene | ~0.1 | [3] | ||
| Mercaptans | n-Dodecyl Mercaptan | Methyl Methacrylate (MMA) | ~1.0 | [4] |
| Styrene | 19 | [5] | ||
| Vinyl Acetate | 223 | [6] | ||
| tert-Dodecyl Mercaptan | Styrene | 2.9 | [5] | |
| Catalytic CTAs | Cobalt Complexes (e.g., Cobaloximes) | Methacrylates | >1000 | [7][8] |
Experimental Protocol: Determining the Chain Transfer Coefficient
The chain transfer coefficient is commonly determined experimentally using the Mayo method, which involves a series of polymerization reactions with varying concentrations of the chain transfer agent.
Mayo Method Protocol
-
Materials :
-
Monomer (e.g., methyl methacrylate)
-
Initiator (e.g., azobisisobutyronitrile, AIBN)
-
Chain Transfer Agent (e.g., this compound)
-
Solvent (if solution polymerization is performed)
-
Inhibitor remover (e.g., basic alumina)
-
-
Procedure :
-
Prepare a series of reaction mixtures with a constant concentration of monomer and initiator, but with varying concentrations of the chain transfer agent. A control reaction with no chain transfer agent is also required.
-
Purify the monomer to remove any inhibitors.
-
Degas the reaction mixtures to remove oxygen, which can interfere with radical polymerization. This is typically done by several freeze-pump-thaw cycles.
-
Conduct the polymerizations under controlled temperature and stirring conditions. It is crucial to stop the reactions at low monomer conversions (<10%) to ensure that the concentrations of monomer and chain transfer agent remain relatively constant.[7]
-
Isolate the polymer from each reaction mixture, for example, by precipitation in a non-solvent.
-
Thoroughly dry the isolated polymer samples.
-
-
Analysis :
-
Determine the number-average molecular weight (Mn) of each polymer sample using techniques such as gel permeation chromatography (GPC) or size-exclusion chromatography (SEC).
-
Calculate the number-average degree of polymerization (DPn) for each sample using the formula: DPn = Mn / Mmonomer where Mmonomer is the molecular weight of the monomer.
-
Plot 1/DPn against the ratio of the molar concentrations of the chain transfer agent ([S]) to the monomer ([M]), i.e., [S]/[M].
-
-
Determining Ctr :
-
According to the Mayo equation, the relationship between DPn, [S], and [M] is given by: 1/DPn = 1/DPn,0 + Ctr * ([S]/[M]) where DPn,0 is the degree of polymerization in the absence of the chain transfer agent.[9]
-
The plot of 1/DPn versus [S]/[M] should yield a straight line. The slope of this line is the chain transfer coefficient (Ctr).
-
Mechanism of Action: this compound
This compound functions as an irreversible addition-fragmentation chain transfer (AFCT) agent.[1][2][3] This mechanism involves the addition of a growing polymer radical to the double bond of the αMSD molecule, followed by the fragmentation of the resulting radical to release a new, smaller radical and a terminated polymer chain.
Caption: Addition-Fragmentation Chain Transfer (AFCT) mechanism of this compound.
This diagram illustrates the key steps in the AFCT process, highlighting how αMSD effectively terminates a growing polymer chain and initiates a new one, thereby controlling the overall molecular weight of the resulting polymer.
Experimental Workflow for Determining Ctr
The following diagram outlines the logical flow of the experimental procedure for determining the chain transfer coefficient using the Mayo method.
Caption: Experimental workflow for the determination of the chain transfer coefficient (Ctr).
References
- 1. mdpi.com [mdpi.com]
- 2. Study on MMA and BA Emulsion Copolymerization Using this compound as the Irreversible Addition-Fragmentation Chain Transfer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 6362-80-7 | Benchchem [benchchem.com]
- 4. cpsm.kpi.ua [cpsm.kpi.ua]
- 5. benchchem.com [benchchem.com]
- 6. When Mayo falls short (Ctr ≫ 1): the use of cumulative chain length distribution data in the determination of chain transfer constants (Ctr) for radical polymerizations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Assessing Cobalt(II/III) Complex Purity Using XRD and Its Impact on Effectiveness of Catalytic Chain Transfer Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Using the Mayo method, derive the equation for determining the chain tran.. [askfilo.com]
A Researcher's Guide to Cross-Validation of Analytical Methods for Amorphous Solid Dispersion (ASD) Quantification
For Researchers, Scientists, and Drug Development Professionals
The quantification of the amorphous and crystalline content within amorphous solid dispersions (ASDs) is critical for ensuring the stability, bioavailability, and overall efficacy of poorly soluble active pharmaceutical ingredients (APIs). The metastable nature of the amorphous phase necessitates robust analytical methods to monitor its physical stability and prevent recrystallization. Cross-validation of these analytical methods is paramount to guarantee consistent and reliable results across different laboratories, instruments, and personnel. This guide provides a comparative overview of key analytical techniques used for ASD quantification, complete with experimental protocols and performance data to aid in method selection and validation.
The Importance of Orthogonal Methods in ASD Analysis
No single analytical technique can provide a complete picture of an ASD's characteristics. Therefore, a multi-faceted approach employing several orthogonal (complementary) methods is essential for a comprehensive understanding. This guide focuses on the most commonly employed techniques for quantifying the crystalline and amorphous phases in polymer-based ASDs: Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), Raman Spectroscopy, and Solid-State Nuclear Magnetic Resonance (ssNMR).
Comparative Analysis of Quantification Methods
A summary of the performance of these key analytical techniques for the quantification of amorphous or crystalline content in ASDs is presented below. The choice of method often depends on the specific requirements of the analysis, such as the desired sensitivity, the nature of the sample, and the availability of instrumentation.
| Technique | Principle of Quantification | Limit of Detection (LOD) / Limit of Quantification (LOQ) for Crystalline Content | Key Advantages | Key Limitations |
| Powder X-ray Diffraction (PXRD) | Measures the intensity of scattered X-rays from the ordered crystalline lattice. Amorphous materials produce a broad halo instead of sharp Bragg peaks. | LOD: ~2-5% w/w[1][2][3] LOQ: ~5-10% w/w | Considered the 'gold standard' for identifying crystalline forms[4]. Provides direct evidence of crystallinity. | Relatively low sensitivity for detecting small amounts of crystalline material in a large amorphous background.[1][3] |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with thermal events. Quantification can be based on the enthalpy of crystallization or the change in heat capacity (ΔCp) at the glass transition (Tg). | LOD: ~1% by mass[1] LOQ: Can be as low as ~3% w/w for ΔCp methods.[5] | Highly sensitive to thermal transitions (Tg, crystallization, melting). Modulated DSC (mDSC) can enhance sensitivity and separate overlapping thermal events.[6][7] | Indirect measurement of crystallinity. Thermal events can sometimes be complex and difficult to interpret. |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light, which is sensitive to molecular vibrations and crystal lattice phonons. Spectral differences between amorphous and crystalline forms allow for quantification. | LOD: Can be as low as 0.76% w/w (using PLS regression)[2] RMSEP of ~1.5% w/w has been reported.[8] | Non-destructive, fast, and can be used for in-line process monitoring.[9][10] High chemical specificity. | The Raman effect can be weak, and fluorescence from the sample can interfere with the signal. |
| Solid-State NMR (ssNMR) | Exploits the magnetic properties of atomic nuclei. Differences in the local chemical environment and molecular mobility between amorphous and crystalline states lead to distinct spectral signatures that can be quantified. | Highly sensitive; can detect drug loading as low as 0.04% w/w.[11] | Provides detailed structural information at the molecular level.[12] Can quantify different solid-state forms and their relative amounts with high precision.[13] | Expensive instrumentation and requires specialized expertise. Can have lower sensitivity compared to other methods and may require longer acquisition times.[14] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and cross-validation of analytical methods. Below are foundational protocols for the key techniques discussed.
Powder X-ray Diffraction (PXRD) Protocol
-
Sample Preparation: Gently grind the ASD sample to a fine powder using a mortar and pestle to ensure homogeneity. Pack the powder into a sample holder, ensuring a flat and even surface.
-
Instrumentation: Utilize a powder X-ray diffractometer, typically with Cu Kα radiation.
-
Data Acquisition:
-
Scan the sample over a relevant 2θ range (e.g., 2° to 40°) to capture the characteristic diffraction peaks of the crystalline API and the amorphous halo of the dispersion.
-
Use a step size of 0.02° 2θ and an appropriate scan speed.
-
-
Data Analysis:
-
Identify and integrate the area of the characteristic crystalline peaks.
-
Determine the area of the amorphous halo.
-
Quantify the percent crystallinity by comparing the ratio of the crystalline peak area to the total scattered intensity (crystalline peaks + amorphous halo). Calibration standards with known amorphous/crystalline ratios are typically required for accurate quantification.
-
Differential Scanning Calorimetry (DSC) Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the ASD sample into an aluminum DSC pan and hermetically seal it.[1][15] An empty, sealed aluminum pan should be used as a reference.[1][15]
-
Instrumentation: Use a calibrated Differential Scanning Calorimeter.
-
Data Acquisition:
-
Equilibrate the sample at a starting temperature (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the expected melting point of the API.[1][15]
-
Cool the sample back to the starting temperature.
-
A second heating scan is often performed to confirm the glass transition of the amorphous phase.
-
-
Data Analysis:
-
For Crystallinity Quantification: Integrate the area of the crystallization exotherm or the melting endotherm. The enthalpy is proportional to the amount of crystalline material present. A calibration curve is generated using physical mixtures of known crystalline and amorphous content.
-
For Amorphous Content Quantification: Measure the change in heat capacity (ΔCp) at the glass transition temperature (Tg). The magnitude of ΔCp is proportional to the amount of amorphous material.
-
Raman Spectroscopy Protocol
-
Sample Preparation: Place the ASD powder sample on a microscope slide or in a suitable sample holder. For mapping experiments, ensure the sample surface is flat.
-
Instrumentation: Use a confocal Raman microscope equipped with a laser of appropriate wavelength (e.g., 785 nm to minimize fluorescence).
-
Data Acquisition:
-
Focus the laser on the sample.
-
Acquire spectra from multiple points on the sample to ensure representative data.
-
Use an appropriate laser power and acquisition time to obtain a good signal-to-noise ratio without causing sample degradation.
-
-
Data Analysis:
-
Identify unique spectral features (peaks) corresponding to the crystalline and amorphous forms of the API.
-
Develop a quantitative model using multivariate analysis techniques like Partial Least Squares (PLS) regression. This involves creating a calibration set with samples of known crystalline/amorphous ratios and correlating their Raman spectra to the known concentrations.
-
The developed model can then be used to predict the amorphous/crystalline content in unknown samples.
-
Visualizing Workflows and Method Relationships
To facilitate a clearer understanding of the processes involved in method validation and the interplay between different analytical techniques, the following diagrams are provided.
Caption: General workflow for the cross-validation of an analytical method.
Caption: Logical relationships between analytical methods for ASD characterization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. crystalpharmatech.com [crystalpharmatech.com]
- 7. kinampark.com [kinampark.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nottingham.ac.uk [nottingham.ac.uk]
- 11. Quantitative Solid-State NMR Spectroscopy (qSSNMR) in Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. jocpr.com [jocpr.com]
- 14. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Performance Showdown: α-Methylstyrene Dimer (AMSD) vs. Thiol-Based Chain Transfer Agents
In the precise world of polymer synthesis, the choice of a chain transfer agent (CTA) is critical for controlling molecular weight and ensuring the desired polymer architecture. For researchers and professionals in drug development, where polymer characteristics can dictate efficacy and safety, this selection is paramount. This guide provides an objective comparison of α-methylstyrene dimer (AMSD) against a ubiquitous class of CTAs, the thiols, with a focus on their performance in radical polymerization.
Executive Summary
α-Methylstyrene dimer (AMSD) emerges as a competitive alternative to traditional thiol-based chain transfer agents, offering distinct advantages in specific polymerization systems. While thiols, such as n-dodecyl mercaptan (NDM), are highly effective and widely used, AMSD provides a comparable level of molecular weight control, particularly in styrenic and acrylic systems, with the added benefit of being a non-sulfur-containing compound. This can be a crucial factor in applications where sulfur contamination is a concern. The choice between AMSD and thiol-based CTAs will ultimately depend on the specific monomer system, desired polymer properties, and process conditions.
Quantitative Performance Comparison
The following tables summarize the performance of AMSD and various thiol-based CTAs in controlling key polymer properties.
Table 1: Performance of Various Thiol-Based CTAs in Styrene/n-Butyl Acrylate (B77674)/Methacrylic Acid Emulsion Polymerization
| Chain Transfer Agent (CTA) | mol% Monomer | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (Mw/Mn) |
| BMMP | 1.5 | 6,197 | 135,371 | 21.84 |
| EHMP | 1.5 | 6,350 | 17,800 | 2.80 |
| MBMP | 1.5 | 4,900 | 22,700 | 4.63 |
| STMP | 1.5 | 25,100 | 194,100 | 7.73 |
| NDM (n-dodecyl mercaptan) | 1.5 | 6,250 | 27,800 | 4.45 |
| TDM (tert-dodecyl mercaptan) | 1.5 | 6,530 | 18,400 | 2.82 |
| OTG (Octylthioglycolate) | 1.5 | 6,360 | 26,100 | 4.10 |
Table 2: Effect of AMSD Concentration on Molecular Weight in MMA/BA Emulsion Copolymerization
| AMSD Concentration (wt%) | Number-Average Molecular Weight (Mn) (x 10⁴ g/mol ) | Monomer Conversion (%) |
| 0 | 40.56 | 98.2 |
| 0.02 | 35.73 | 98.1 |
| 0.04 | 32.19 | 98.0 |
| 0.06 | 30.15 | 97.9 |
| 0.08 | 29.37 | 97.9 |
| 0.1 | 28.58 | 97.8 |
This table illustrates the dose-dependent effect of AMSD on reducing the number-average molecular weight in an emulsion copolymerization of methyl methacrylate (B99206) (MMA) and butyl acrylate (BA).[2]
Table 3: Chain Transfer Constants (Ctr) of AMSD and Various Thiols
| Chain Transfer Agent | Monomer | Temperature (°C) | Chain Transfer Constant (Ctr) |
| AMSD | Styrene | 60 | 0.21 |
| AMSD | Methyl Methacrylate (MMA) | 60 | 0.074 |
| n-Dodecyl Mercaptan (NDM) | Methyl Methacrylate (MMA) | 60 | ~0.67 - 0.70 |
| n-Dodecyl Mercaptan (NDM) | Styrene | 50 | ~13.6 |
| tert-Dodecyl Mercaptan (TDM) | Styrene | 60 | ~13.0 |
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the fundamental concepts of chain transfer in radical polymerization and a typical experimental workflow.
Caption: General mechanism of radical polymerization including chain transfer.
Caption: Typical experimental workflow for emulsion polymerization.
Experimental Protocols
The following are generalized experimental protocols for conducting comparative studies of chain transfer agents in common polymerization systems.
Free Radical Bulk Polymerization of Styrene
Objective: To compare the effect of AMSD and n-dodecyl mercaptan (NDM) on the molecular weight and polydispersity of polystyrene.
Materials:
-
Styrene (inhibitor removed)
-
Initiator (e.g., Azobisisobutyronitrile - AIBN)
-
α-Methylstyrene dimer (AMSD)
-
n-Dodecyl mercaptan (NDM)
-
Solvent (e.g., Toluene)
-
Nitrogen gas for purging
-
Reaction vessel with magnetic stirring and temperature control
Procedure:
-
A calculated amount of styrene, initiator (e.g., 0.1 mol%), and the designated chain transfer agent (AMSD or NDM, at various concentrations) are charged into the reaction vessel.
-
The mixture is purged with nitrogen for 30 minutes to remove dissolved oxygen.
-
The reaction vessel is then immersed in a preheated oil bath at the desired temperature (e.g., 60-80°C) and stirred.
-
The polymerization is allowed to proceed for a set period.
-
The reaction is terminated by rapid cooling and exposure to air.
-
The resulting polymer is precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum.
-
The molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer are determined by Gel Permeation Chromatography (GPC).
Emulsion Polymerization of Styrene and Acrylates
Objective: To evaluate the performance of AMSD and a selected thiol CTA in controlling polymer properties in an emulsion system.
Materials:
-
Monomers (e.g., Styrene, Methyl Methacrylate, Butyl Acrylate)
-
Deionized water
-
Surfactant (e.g., Sodium dodecyl sulfate (B86663) - SDS)
-
Initiator (e.g., Potassium persulfate - KPS)
-
Chain Transfer Agent (AMSD or a thiol)
-
Buffer (e.g., Sodium bicarbonate)
-
Nitrogen gas
Procedure:
-
The reactor is charged with deionized water, surfactant, and buffer, and the mixture is stirred and purged with nitrogen.
-
A pre-emulsion of the monomers, chain transfer agent, and a portion of the deionized water and surfactant is prepared.
-
The reactor is heated to the reaction temperature (e.g., 70-85°C).
-
The initiator, dissolved in deionized water, is added to the reactor.
-
The monomer pre-emulsion is then fed into the reactor over a specified period.
-
After the feed is complete, the reaction is allowed to continue for an additional period to ensure high monomer conversion.
-
The reactor is then cooled to room temperature.
-
The resulting latex is filtered to remove any coagulum.
-
The polymer is isolated (e.g., by precipitation in methanol (B129727) or freeze-drying) for characterization of molecular weight and PDI by GPC. Monomer conversion can be determined by gravimetry.
Conclusion
Both AMSD and thiol-based CTAs are effective tools for controlling molecular weight in radical polymerization. Thiols, particularly n-dodecyl mercaptan, are well-established and highly efficient, as indicated by their high chain transfer constants. However, AMSD presents a viable, sulfur-free alternative that demonstrates good control over molecular weight, especially in styrenic and acrylic polymerizations. The selection of the optimal CTA will be dictated by the specific requirements of the polymer product and the polymerization process, including considerations of reactivity, cost, and potential for downstream contamination. For applications in drug development and other sensitive areas, the non-sulfur nature of AMSD may offer a significant advantage.
References
Kinetic Study of α-Methylstyrene Dimerization: A Comparative Guide to Solvent Effects
For researchers, scientists, and drug development professionals, understanding the kinetics of chemical reactions is paramount for process optimization and control. This guide provides a comparative analysis of the kinetic study of α-methylstyrene (AMS) dimerization in various solvents, supported by experimental data and detailed protocols.
The dimerization of α-methylstyrene is a significant reaction in the chemical industry, with its products serving as valuable intermediates. The choice of solvent plays a crucial role in influencing the reaction rate, product selectivity, and overall efficiency of this process. This guide summarizes key kinetic parameters and experimental methodologies to aid in the selection of optimal reaction conditions.
Comparative Kinetic Data
The rate of α-methylstyrene dimerization is significantly affected by the solvent's polarity and the nature of the catalyst employed. The reaction generally follows first-order kinetics with respect to α-methylstyrene in various solvents.[1][2]
Below is a summary of quantitative data from studies on AMS dimerization in different solvent systems.
| Solvent System | Catalyst | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Dimer Selectivity | Reference |
| Liquid-Liquid (Aqueous H₂SO₄) | H₂SO₄ | 60 | 0.45 (h⁻¹) at 13.33 N H₂SO₄ | 49.3 | 93% Unsaturated Dimer (UD1) | [3] |
| Cumene (nonpolar) | Sulfonic Acid Resins | 50 | - | - | - | [2] |
| p-Cresol (polar) | Sulfonic Acid Resins | 50 | Higher than in cumene | - | - | [2] |
| Anisole | Acidic Ion-Exchange Resins | 60-160 | - | - | - | [1] |
| Solvent-Free | Ni-Mo-S | 200-250 | - | 99.6 | - | [4] |
Note: UD1 refers to 2,4-diphenyl-4-methyl-1-pentene, a commercially important unsaturated dimer. The rate constants in the liquid-liquid system were found to be dependent on the concentration of sulfuric acid.[3]
Experimental Protocols
A generalized experimental protocol for conducting a kinetic study of α-methylstyrene dimerization is outlined below. Specific modifications may be required based on the chosen solvent, catalyst, and analytical techniques.
Materials and Equipment:
-
Reactants: α-Methylstyrene (purified), Solvent (e.g., cumene, p-cresol, anisole, or aqueous mineral acid), Catalyst (e.g., sulfonic acid resin, sulfuric acid).
-
Apparatus: Jacketed glass reactor equipped with a mechanical stirrer, condenser, temperature probe, and sampling port. A constant temperature bath is required to maintain the desired reaction temperature.
-
Analytical Instruments: Gas chromatograph (GC) equipped with a flame ionization detector (FID) for quantitative analysis of reactants and products.[5] Spectroscopic instruments (e.g., NMR, IR, Mass Spectrometry) for product identification and characterization.[6]
Procedure:
-
Reactor Setup: The reactor is charged with the desired amounts of solvent and catalyst. The system is then brought to the desired reaction temperature and stirring is initiated to ensure a homogenous mixture.
-
Reaction Initiation: A known quantity of α-methylstyrene is introduced into the reactor to start the dimerization reaction. This point is considered time zero.
-
Sampling: Aliquots of the reaction mixture are withdrawn at regular intervals using a syringe. To quench the reaction in the sample, it can be immediately diluted with a suitable solvent and/or neutralized if an acid catalyst is used.[6]
-
Sample Analysis: The collected samples are analyzed by gas chromatography to determine the concentration of α-methylstyrene and the various dimer products. This allows for the monitoring of the reaction progress over time.
-
Data Analysis: The concentration-time data is used to determine the reaction order and calculate the rate constant (k) for the dimerization process. By conducting the experiment at different temperatures, the activation energy (Ea) can be determined from an Arrhenius plot.[3]
Experimental Workflow and Signaling Pathways
The logical flow of a kinetic study and the reaction mechanism can be visualized using diagrams.
Caption: Experimental workflow for the kinetic study of α-methylstyrene dimerization.
The dimerization of α-methylstyrene can proceed through different pathways, leading to the formation of linear or cyclic dimers depending on the reaction conditions.
Caption: Simplified reaction pathways for α-methylstyrene dimerization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. A kinetic study of the hydrogenation and dimerization of styrene and α-methylstyrene on Ni-Mo-S catalyst - UBC Library Open Collections [open.library.ubc.ca]
- 5. primescholars.com [primescholars.com]
- 6. scholarworks.wmich.edu [scholarworks.wmich.edu]
Confirming the Structure of Poly(α-methylstyrene Dimer) End-Groups by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of polymer end-groups is critical for understanding polymerization mechanisms, controlling polymer properties, and designing novel materials for applications in drug delivery and biomedical devices. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for confirming the structure of end-groups in poly(α-methylstyrene dimer) (AMSD) polymerization. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate analytical strategy for their specific needs.
Introduction to AMSD Polymerization and End-Group Formation
Alpha-methylstyrene (AMS) is a monomer that can undergo cationic polymerization to form polymers and oligomers, including the α-methylstyrene dimer (AMSD). The structure of the end-groups of the resulting polymer chains is highly dependent on the polymerization conditions, including the type of initiator, the presence of chain transfer agents, and the termination mechanism.
In cationic polymerization of AMS, termination often occurs through a process called proton transfer, where a proton is transferred from the growing polymer chain to a monomer molecule or a counter-ion. This results in the formation of a terminal double bond on the polymer chain, creating an unsaturated end-group. The initiator fragment will constitute the other end-group of the polymer chain.
NMR Spectroscopy for End-Group Analysis
NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful and versatile non-destructive technique for the detailed structural elucidation of polymer end-groups.[1] It allows for both qualitative identification and quantitative analysis of the terminal structures.[2]
Key Advantages of NMR for End-Group Analysis:
-
Detailed Structural Information: Provides precise information about the chemical environment of atoms within the end-group, enabling unambiguous structure determination.
-
Quantitative Analysis: The integration of NMR signals allows for the determination of the number of end-groups relative to the repeating monomer units, which can be used to calculate the number-average molecular weight (Mn) of the polymer.[3][4]
-
Non-destructive: The sample can be recovered and used for further analysis.
Typical ¹H NMR Chemical Shifts for Poly(α-methylstyrene) End-Groups
In the cationic polymerization of AMS, a characteristic signal for the protons of a terminal double bond (unsaturation) is often observed in the ¹H NMR spectrum around 5.0 ppm .[5] The main chain methylene (B1212753) groups typically appear as a broad signal in the range of 1.5–2.0 ppm , and the terminal methyl groups can be found at approximately 1.2 ppm .[5] The aromatic protons of the phenyl groups will resonate in the region of 6.5-7.5 ppm .
Comparison of Analytical Techniques for End-Group Analysis
While NMR is a primary tool for end-group analysis, other techniques can provide complementary information. The choice of technique depends on the specific information required, the nature of the polymer, and the available instrumentation.
| Technique | Principle | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Nuclear spin transitions in a magnetic field | Detailed structure of end-groups, quantitative analysis (Mn), polymer microstructure.[6] | Non-destructive, provides absolute structural information, applicable to a wide range of soluble polymers. | Lower sensitivity compared to MS, signal overlap can be an issue in complex polymers, not ideal for very high molecular weight polymers where end-group concentration is low.[7] |
| MALDI-TOF MS | Soft ionization mass spectrometry | Molecular weight distribution, mass of repeating units, and mass of end-groups. | High sensitivity, can detect very low concentrations of end-groups, provides information on the entire polymer chain. | Can be destructive, ionization efficiency can vary for different end-groups potentially affecting quantitation, may not provide detailed structural information of the end-group itself.[8][9] |
| FTIR Spectroscopy | Vibrational transitions of functional groups | Presence of specific functional groups in the end-groups (e.g., C=C, -OH). | Fast and simple, provides information on the types of chemical bonds present. | Does not provide detailed structural connectivity, not suitable for quantitative analysis of end-groups. |
| Titration Methods | Chemical reaction with a titrant | Quantification of specific reactive end-groups (e.g., acidic or basic groups). | Simple and inexpensive. | Only applicable to polymers with specific reactive end-groups, low specificity. |
Experimental Protocols
Quantitative ¹H NMR Spectroscopy for End-Group Analysis of AMSD Polymers
This protocol outlines the steps for determining the number-average molecular weight (Mn) of a poly(α-methylstyrene) sample by quantifying the end-groups using ¹H NMR spectroscopy.
1. Sample Preparation:
- Accurately weigh approximately 10-20 mg of the dry polymer sample into an NMR tube.
- Add a known amount of a suitable deuterated solvent (e.g., CDCl₃) to dissolve the polymer completely.
- Add a known amount of an internal standard with a sharp, well-resolved signal that does not overlap with any polymer signals (e.g., 1,3,5-trinitrobenzene).
2. NMR Data Acquisition:
- Acquire a ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal resolution.
- Ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T₁ of the signals of interest) to allow for complete relaxation of all protons, which is crucial for accurate integration.
- Acquire a sufficient number of scans to obtain a good signal-to-noise ratio, especially for the low-intensity end-group signals.
3. Data Processing and Analysis:
- Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).
- Carefully phase the spectrum and perform a baseline correction.
- Integrate the signals corresponding to the end-groups and the repeating monomer units.
- Integrate the signal of the internal standard.
4. Calculation of Number-Average Molecular Weight (Mn):
The number-average molecular weight (Mn) can be calculated using the following formula:
Mn = ( (I_repeating / N_repeating) / (I_end-group / N_end-group) ) * M_repeating + M_end-groups
Where:
-
I_repeating is the integral of the signal from the repeating monomer units.
-
N_repeating is the number of protons per repeating monomer unit contributing to that signal.
-
I_end-group is the integral of the signal from a specific end-group.
-
N_end-group is the number of protons in that specific end-group contributing to the signal.
-
M_repeating is the molecular weight of the repeating monomer unit (for AMS, C₉H₁₀, M ≈ 118.18 g/mol ).
-
M_end-groups is the sum of the molecular weights of the initiating and terminating end-groups.
Visualizing the Workflow and Concepts
To aid in understanding the process and relationships, the following diagrams are provided.
Caption: Experimental workflow for quantitative NMR analysis of polymer end-groups.
Caption: Formation of end-groups during AMSD polymerization.
Caption: Relationship between NMR analysis and key polymer characteristics.
Conclusion
NMR spectroscopy stands out as a primary and indispensable tool for the definitive structural confirmation and quantification of AMSD polymer end-groups. Its ability to provide detailed, non-destructive structural information makes it superior to other techniques for a thorough understanding of polymer architecture. While methods like MALDI-TOF MS offer complementary data, particularly for molecular weight distribution and high sensitivity, NMR remains the gold standard for elucidating the precise chemical nature of polymer termini. By following the detailed protocols outlined in this guide, researchers can confidently characterize their AMSD polymers and gain valuable insights into the underlying polymerization processes.
References
- 1. End group - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. scribd.com [scribd.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Synthesis and Characterization of Poly(α-Methylstyrene) by Cationic Polymerization Using a New Solid Ecological Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. Item - Quantitation of polymer end groups using MALDI-TOF MS - American University - Figshare [aura.american.edu]
A Comparative Guide to Evaluating Polymer Thermal Stability: The Case of Polypropylene with a Hindered Phenolic Antioxidant
For Researchers, Scientists, and Drug Development Professionals
The thermal stability of a polymer is a critical attribute that dictates its processing window and service life. Thermal degradation, accelerated by heat, can lead to a loss of mechanical properties, discoloration, and overall failure of the polymeric material. To mitigate these effects, thermal stabilizers are incorporated into polymer matrices.
This guide provides a comparative evaluation of the thermal stability of polypropylene (B1209903) (PP), a widely used thermoplastic, with and without the addition of a common hindered phenolic antioxidant, Irganox 1010. While the specific additive "AMSD" was not identifiable in publicly available literature, Irganox 1010 serves as a representative example of a primary antioxidant used to enhance the thermal stability of polyolefins. The data presented herein is a synthesis of findings from various studies.
Data Presentation: Thermal Stability of Polypropylene
Thermogravimetric Analysis (TGA) is a fundamental technique used to assess the thermal stability of polymers. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. Key parameters include the onset temperature of decomposition (Tonset), which indicates the temperature at which significant degradation begins, and the temperature of maximum degradation rate (Tmax), the point at which the most rapid mass loss occurs.
| Polymer System | Onset Decomposition Temp. (Tonset) at 5% Mass Loss (°C) | Temperature of Maximum Degradation Rate (Tmax) (°C) |
| Neat Polypropylene (PP) | ~300 | ~420 |
| Polypropylene (PP) + 0.1 wt% Irganox 1010 | ~320 - 330 | ~440 - 450 |
Note: The values presented are approximate and can vary depending on the specific grade of polypropylene, the concentration of the antioxidant, processing conditions, and the experimental parameters of the TGA analysis. The data is compiled from multiple sources for illustrative purposes.
The addition of Irganox 1010 to polypropylene demonstrably increases both the onset decomposition temperature and the temperature of maximum degradation rate.[1] This indicates that the antioxidant effectively inhibits the initiation of thermal degradation, allowing the polymer to withstand higher temperatures before significant decomposition occurs.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable data when evaluating the thermal stability of polymers.
1. Sample Preparation
-
Blending: The polymer (polypropylene powder or pellets) and the thermal stabilizer (Irganox 1010) are dry-blended to the desired concentration (e.g., 0.1 wt%).
-
Melt Compounding: The dry blend is then melt-compounded using a twin-screw extruder to ensure homogeneous dispersion of the stabilizer within the polymer matrix. The extrusion temperature profile should be set according to the polymer's processing recommendations (e.g., for PP: 190, 210, 215, and 220 °C for different heating zones).[2]
-
Sample Fabrication: The compounded material is then processed into a form suitable for analysis, such as pellets, films, or molded specimens (e.g., by injection molding).
2. Thermogravimetric Analysis (TGA)
-
Instrument: A calibrated thermogravimetric analyzer is used.
-
Sample Mass: A small, representative sample of the polymer, typically 5-10 mg, is placed in an inert sample pan (e.g., alumina (B75360) or platinum).
-
Atmosphere: The analysis is conducted under a controlled atmosphere. For assessing inherent thermal stability without oxidative effects, an inert atmosphere such as nitrogen is used with a typical flow rate of 20-50 ml/min.[1][3]
-
Heating Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600-700 °C) at a constant heating rate, commonly 10 °C/min or 20 °C/min.[1][3]
-
Data Analysis: The TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine Tonset (often defined as the temperature at 5% mass loss) and Tmax (the peak of the DTG curve).[1]
3. Differential Scanning Calorimetry (DSC) for Oxidative Stability
Differential Scanning Calorimetry can be used to determine the Oxidative Induction Time (OIT), which is a measure of the material's resistance to oxidative degradation at an elevated temperature.
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small sample (typically 2-5 mg) is placed in an open aluminum pan.[4]
-
Heating Program:
-
The sample is heated to a temperature above its melting point (e.g., 200 °C for PP) under a nitrogen atmosphere to erase its thermal history.[5]
-
The temperature is held constant for a few minutes to ensure thermal equilibrium.
-
The atmosphere is then switched from nitrogen to oxygen (or air) at the same flow rate.[5]
-
-
Data Analysis: The OIT is the time elapsed from the introduction of the oxidizing atmosphere to the onset of the exothermic oxidation peak on the DSC thermogram. A longer OIT indicates greater oxidative stability.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental process for evaluating the effect of a thermal stabilizer on a polymer.
This guide demonstrates a systematic approach to evaluating the efficacy of a thermal stabilizer in a polymer matrix. By employing standardized experimental protocols and analytical techniques such as TGA and DSC, researchers can generate reliable and comparable data to inform material selection and formulation development.
References
comparison of solid acid catalysts for α-methylstyrene dimerization
A Comparative Guide to Solid Acid Catalysts for α-Methylstyrene Dimerization
For researchers and professionals in drug development and chemical synthesis, the dimerization of α-methylstyrene (AMS) is a critical reaction for producing valuable intermediates. The choice of a solid acid catalyst is paramount in controlling reaction efficiency and selectivity towards desired dimer products, primarily the unsaturated linear dimers (2,4-diphenyl-4-methyl-1-pentene and 2,4-diphenyl-4-methyl-2-pentene) and the cyclic dimer (1,1,3-trimethyl-3-phenylindan). This guide provides a comparative overview of common solid acid catalysts, supported by experimental data, to aid in catalyst selection.
Performance Comparison of Solid Acid Catalysts
The catalytic performance of various solid acid catalysts in the dimerization of α-methylstyrene is summarized in Table 1. The data highlights the conversion of AMS and the selectivity towards linear and cyclic dimers under different experimental conditions. It is important to note that direct comparison is challenging due to variations in reaction temperature, time, and catalyst loading across studies.
Table 1: Performance Data for Solid Acid Catalysts in α-Methylstyrene Dimerization
| Catalyst Type | Specific Catalyst | Temperature (°C) | Reaction Time (h) | AMS Conversion (%) | Selectivity to Linear Dimers (%) | Selectivity to Cyclic Dimers (%) | Reference |
| Zeolites | Zeolite β | 80 | 1 | >95 | Low (increases with lower temp.) | High | [1][2] |
| Zeolite ZSM-12 | 80 | 1 | Moderate | High | Low | [1][2] | |
| Mordenite (H-form) | 80 | - | 73 | 72.5 | Not specified | [3] | |
| Ion-Exchange Resins | Amberlyst-15 | 50 | - | Effective Catalyst | Not specified | Not specified | [4] |
| Nafion/Silica Composite | 50 | - | Highest Activity among Resins | Not specified | Not specified | [4] | |
| Heteropolyacids | Wells-Dawson (H₆P₂W₁₈O₆₂) | 60 | - | Not specified | Not specified | Selective formation | [5] |
| Ionic Liquids | [Hmim]+BF₄⁻ | 60 | - | >92 | 93 | Low | [5][6] |
| [Hmim]+BF₄⁻ | 170 | - | >92 | Low | 100 | [5][6] | |
| Alkylaminium-chloroaluminate | Room Temp. | - | 100 | Low | ~97 | [5][6] |
Experimental Methodologies
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized procedures for catalyst testing in α-methylstyrene dimerization.
General Experimental Protocol for α-Methylstyrene Dimerization
A typical experimental setup involves a batch reactor equipped with a magnetic stirrer and a temperature controller.
-
Catalyst Preparation and Activation:
-
Zeolites: The zeolite catalyst is typically calcined in air at a high temperature (e.g., 540°C) for several hours to remove any adsorbed water and organic impurities.[7]
-
Ion-Exchange Resins: The resin is washed with a suitable solvent and dried under vacuum at a temperature below its thermal stability limit (typically <120°C).
-
Sulfated Zirconia: The catalyst is prepared by impregnating zirconium hydroxide (B78521) with a sulfating agent (e.g., sulfuric acid or ammonium (B1175870) sulfate) followed by calcination.
-
Heteropolyacids: These are typically used as received or supported on a high-surface-area material.
-
-
Dimerization Reaction:
-
The reactor is charged with α-methylstyrene and a solvent (if any). Common solvents include cumene, anisole, or chlorobenzene.[1][4]
-
The mixture is heated to the desired reaction temperature (ranging from room temperature to 170°C) under stirring.[5][6]
-
A pre-weighed amount of the activated solid acid catalyst is added to the reaction mixture to initiate the dimerization. The catalyst loading can vary (e.g., 5-10 wt% of the reactant).[1]
-
The reaction is allowed to proceed for a specific duration (e.g., 1 to 7 hours).[1]
-
Samples may be withdrawn at different time intervals to study the reaction kinetics.
-
-
Product Analysis:
-
After the reaction, the solid catalyst is separated from the liquid product mixture by filtration.
-
The composition of the product mixture is analyzed using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine the conversion of α-methylstyrene and the selectivity for different dimer isomers.
-
Signaling Pathways and Logical Relationships
The dimerization of α-methylstyrene over a solid acid catalyst proceeds through a carbocationic mechanism. The following diagram illustrates the reaction pathway leading to the formation of linear and cyclic dimers.
Caption: Reaction pathway for the acid-catalyzed dimerization of α-methylstyrene.
The following diagram illustrates a typical experimental workflow for comparing the performance of different solid acid catalysts.
Caption: Experimental workflow for catalyst performance comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dimerization of α-Methylstyrene (AMS) Catalyzed by Sulfonic Acid Resins: A Quantitative Kinetic Study | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US6388153B2 - Alpha-methylstyrene dimer derivatives - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 2,4-Diphenyl-4-methyl-1-pentene: A Guide for Laboratory Professionals
The safe and compliant disposal of 2,4-Diphenyl-4-methyl-1-pentene is critical for ensuring laboratory safety and environmental protection. This substance, a dimer of α-methylstyrene, presents several hazards that necessitate a structured disposal protocol. Adherence to these procedures is mandatory for researchers, scientists, and drug development professionals to minimize health risks and environmental contamination.
Hazard Profile and Safety Precautions
This compound is classified as harmful if swallowed, may cause an allergic skin reaction, and may lead to organ damage through prolonged or repeated exposure.[1][2][3] Crucially, it is identified as very toxic to aquatic life with long-lasting effects.[1][3] Therefore, preventing its release into the environment is a primary concern during handling and disposal.[1][2][3][4]
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, protective gloves, safety goggles with side-shields, and a lab coat.[1][2] Handling should occur in a well-ventilated area to avoid inhalation of any mists or vapors.[1][2][5]
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be managed as hazardous waste.
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Container Management:
-
Empty containers that held this compound retain chemical residues and should be treated as hazardous waste.[6]
-
Containers must be securely closed and stored in a designated, well-ventilated secondary containment area while awaiting disposal.
-
-
Spill Management:
-
In the event of a spill, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth.
-
Do not use combustible materials, such as sawdust, for absorption.
-
Collect the spilled material and absorbent into a suitable container for hazardous waste disposal.[5]
-
It is crucial to prevent the spilled chemical from entering drains or waterways.[5] Any spillage should be collected.[1][2][3][4]
-
-
Final Disposal:
Quantitative Data Summary
The following table summarizes the key hazard and transportation classifications for this compound.
| Parameter | Classification | Reference |
| GHS Hazard Statements | H302: Harmful if swallowed | [1][2][3] |
| H317: May cause an allergic skin reaction | [1][2][3] | |
| H373: May cause damage to organs through prolonged or repeated exposure | [1][3] | |
| H410: Very toxic to aquatic life with long lasting effects | [1][2][3] | |
| UN Number | 3082 | [5] |
| Proper Shipping Name | ENVIRONMENTALLY HAZARDOUS SUBSTANCE, LIQUID, N.O.S. | [4][5] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 6362-80-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for 2,4-Diphenyl-4-methyl-1-pentene
This document provides immediate, essential safety and logistical information for handling 2,4-Diphenyl-4-methyl-1-pentene, tailored for researchers, scientists, and drug development professionals. It includes detailed operational and disposal plans to ensure safe laboratory practices.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, Oral - Category 4).[1]
-
May cause an allergic skin reaction (Skin sensitization, Category 1).[1][2]
-
May cause damage to organs through prolonged or repeated exposure.[1][2]
-
Very toxic to aquatic life with long-lasting effects (Hazardous to the aquatic environment, short-term (Acute) - Category Acute 1 and long-term (Chronic) - Category Chronic 1).[1][2]
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Equipment Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield should be considered for splash potential. | Protects against splashes and vapors that can cause eye irritation.[3] |
| Skin Protection | Chemical-resistant, impervious clothing. Fire/flame resistant clothing.[1] Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4] Consider double-gloving.[4] | Prevents skin contact which may cause allergic reactions.[1][2] |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood.[4][5] If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate organic vapor cartridges (NIOSH-approved).[1][4] | Minimizes inhalation of harmful vapors.[5] |
| Footwear | Closed-toe shoes made of a non-porous material. Chemical-resistant boots for spill response.[4] | Protects feet from spills and falling objects. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for laboratory safety.
Engineering Controls:
-
Ventilation: All procedures should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate work area.[4]
Handling Procedures:
-
Preparation:
-
Ensure all required PPE is available and in good condition.
-
Clearly label all containers with the chemical name and associated hazards.
-
-
Weighing and Transferring:
-
Perform all weighing and transferring operations within a chemical fume hood.
-
Use appropriate tools to handle the substance, avoiding direct contact.
-
-
Reactions:
-
Set up all reactions within the chemical fume hood.
-
Ensure all glassware is securely clamped.
-
-
Post-Procedure:
-
Decontaminate all work surfaces and equipment after use.
-
Properly dispose of all waste materials as described in the disposal plan.
-
Emergency Procedures
Immediate and appropriate responses to emergencies can significantly mitigate harm.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately take off all contaminated clothing.[2] Wash the affected area with soap and plenty of water.[1][5] Seek medical attention if skin irritation or a rash occurs.[1][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][5] Remove contact lenses if present and easy to do.[2] Seek medical attention.[5] |
| Inhalation | Move the person to fresh air.[1][5] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | DO NOT induce vomiting.[1] Rinse mouth with water.[1][5] Never give anything by mouth to an unconscious person.[1][5] Call a POISON CENTER or doctor immediately.[2] |
| Minor Spill | Evacuate non-essential personnel. Wearing appropriate PPE, contain the spill using an inert absorbent material.[5] Collect the material into a suitable, closed container for disposal.[5] Ventilate the area and wash the spill site after material pickup is complete. |
| Major Spill | Evacuate the area immediately and prevent entry.[7] Notify the institutional safety office and emergency response team.[7] |
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: this compound and any contaminated materials should be treated as hazardous waste.
-
Containment: Collect waste in suitable, closed, and properly labeled containers.[5]
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][8] Do not allow the product to enter drains.[5]
Experimental Protocols
While specific experimental protocols will vary, the following general principles should be applied when working with this compound:
-
Risk Assessment: Conduct a thorough risk assessment before beginning any new procedure.
-
Small-Scale Work: Whenever possible, work with the smallest scale of material necessary for the experiment.
-
Decontamination: All glassware and equipment must be decontaminated after use. Rinsing with a suitable solvent (e.g., acetone, ethanol) followed by washing with soap and water is generally effective. Dispose of the rinse solvent as hazardous waste.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. drexel.edu [drexel.edu]
- 8. This compound | 6362-80-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
